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1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Documentation Hub

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  • Product: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
  • CAS: 1188265-59-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The fused heterocyclic scaffold, imidazo[1,5-a]pyrazine, is a cornerstone in modern medicinal chemistry. Its derivatives have shown a wide rang...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fused heterocyclic scaffold, imidazo[1,5-a]pyrazine, is a cornerstone in modern medicinal chemistry. Its derivatives have shown a wide range of biological activities, leading to the development of successful therapeutic agents. A prime example is Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor featuring this core structure, which is used in the treatment of certain types of cancer. The tetrahydro-derivative, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, serves as a key building block for introducing three-dimensional character into molecules, a desirable trait for improving drug-like properties.

This guide focuses on a particularly valuable derivative: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . The strategic placement of the bromine atom on the imidazole ring provides a versatile handle for a variety of cross-coupling reactions, making it an essential intermediate for the synthesis of compound libraries and the exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, its reactivity profile with detailed experimental protocols for key transformations, and its applications in drug discovery.

Core Chemical and Physical Properties

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a stable, crystalline solid at room temperature. Its core structure consists of a saturated pyrazine ring fused to an imidazole ring, with a bromine atom at the 1-position.

PropertyValueSource
CAS Number 1188265-59-9
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Appearance White to off-white solid (predicted)General chemical knowledge
Boiling Point 398.3 ± 42.0 °C (Predicted)
Density 1.92 ± 0.1 g/cm³ (Predicted)
Solubility Soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (predicted)General chemical knowledge

Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

A plausible and efficient synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine starts from the commercially available 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The key transformation is the selective bromination of the imidazole ring.

G cluster_0 Synthetic Pathway A 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine B 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine A->B N-Bromosuccinimide (NBS) Anhydrous Solvent (e.g., Ethanol) Room Temperature

Caption: Synthetic route to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Experimental Protocol: Bromination of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

This protocol is based on established methods for the bromination of similar electron-rich heterocyclic systems.

  • Reaction Setup: To a solution of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq) in a suitable anhydrous solvent such as ethanol or dichloromethane, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. The use of NBS is advantageous as it allows for a more controlled bromination compared to liquid bromine and simplifies the work-up procedure.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Chemical Reactivity and Key Transformations

The bromine atom at the C1 position of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is strategically positioned for various palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is an excellent substrate for coupling with a wide range of boronic acids and their derivatives.[1][2]

G cluster_0 Suzuki-Miyaura Coupling Workflow A 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine F 1-Aryl/Heteroaryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine A->F B Aryl/Heteroaryl Boronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/Water, Toluene/Water) E->F

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

  • Reaction Setup: In a reaction vessel, combine 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Solvent and Degassing: Add a degassed mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water. Degassing is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The final product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with a diverse range of primary and secondary amines.

G cluster_0 Buchwald-Hartwig Amination Workflow A 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine G 1-Amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivative A->G B Primary or Secondary Amine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos, BINAP) D->G E Base (e.g., Cs₂CO₃, NaOtBu) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: Key components of the Buchwald-Hartwig amination reaction.

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq), the desired amine (1.2 eq), a palladium precursor such as Pd₂(dba)₃ (0.02-0.05 eq), a suitable phosphine ligand like Xantphos or BINAP (0.04-0.10 eq), and a strong base such as cesium carbonate or sodium tert-butoxide (1.5-2.0 eq).

  • Solvent: Add an anhydrous aprotic solvent like toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as determined by an appropriate monitoring technique.

  • Work-up and Purification: Cool the reaction mixture, filter through a pad of celite to remove insoluble salts, and concentrate the filtrate. The residue is then purified by column chromatography to yield the aminated product.

Applications in Medicinal Chemistry and Drug Discovery

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a privileged structure in medicinal chemistry, and its bromo-derivative is a key intermediate in the synthesis of biologically active molecules.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The imidazo[1,5-a]pyrazine core is central to the design of potent and selective BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases. The ability to functionalize the 1-position of the ring system via the bromo-intermediate allows for fine-tuning of the inhibitor's potency and selectivity.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: Derivatives of tetrahydro-imidazo[1,5-a]pyrazine have been investigated as inhibitors of DPP-IV, a key target in the management of type 2 diabetes.[3][4] The bromo-derivative provides a convenient starting point for the synthesis of novel DPP-IV inhibitors with improved pharmacokinetic profiles.

  • Other Therapeutic Areas: The versatility of the 1-bromo-substituted scaffold allows for its use in the exploration of other biological targets. The pyrazine moiety is a common feature in many bioactive compounds, and the ability to introduce diverse substituents via cross-coupling reactions makes this a valuable tool for lead discovery and optimization in various therapeutic areas.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a high-value building block for medicinal chemists and drug discovery scientists. Its key feature is the synthetically versatile bromine atom, which allows for the introduction of a wide array of functional groups through robust and well-established cross-coupling methodologies. The importance of the core scaffold in clinically relevant molecules underscores the utility of this intermediate in the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and reactivity, enabling researchers to effectively incorporate this valuable compound into their research programs.

References

  • 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Echemi.

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PubMed Central.

  • Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof - Patent US-8207161-B2 - PubChem.

  • EP2230241A1 - Tetrahydro-imidazoý1,5-a¨pyrazine derivatives, preparation methods and medical uses thereof - Google Patents.

  • Buchwald–Hartwig amination - Wikipedia.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.

  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine... ResearchGate.

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central.

  • Suzuki Coupling - Organic Chemistry Portal.

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest to researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The imidazo[1,5-a]pyrazine core is a key pharmacophore in various biologically active molecules, including kinase inhibitors.[1] This document details a robust, two-step synthetic strategy, elucidating the chemical principles behind the protocol and providing actionable, step-by-step instructions for laboratory execution.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, is predicated on a logical two-step sequence. The core strategy involves:

  • Formation of the Precursor Scaffold: Synthesis of the parent heterocycle, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This saturated bicyclic system provides the foundational structure for subsequent functionalization.

  • Regioselective Bromination: Introduction of a bromine atom at the C1 position of the imidazole ring via electrophilic aromatic substitution. This position is the most electronically rich and sterically accessible site on the imidazole moiety, making it the preferred target for electrophiles.

This approach ensures a high-yielding and clean conversion by separating the construction of the core from the sensitive halogenation step.

Overall Synthesis Workflow

The diagram below illustrates the high-level workflow from the precursor to the final brominated product.

Synthesis_Workflow Precursor 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Product 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Precursor->Product Step 2: Regioselective Bromination (Room Temperature, 1h) Reagent N-Bromosuccinimide (NBS) Solvent: DMF Reagent->Product

Caption: High-level overview of the synthesis protocol.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor and the final target compound.

Step 1: Synthesis of the Precursor, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The formation of the tetrahydro-level scaffold is a critical first step. While various methods exist for constructing imidazo-fused heterocycles, a common approach involves the cyclization of an appropriate aminopyrazine followed by reduction. For instance, the reduction of imidazo[1,2-a]pyrazines using hydrogen over a palladium catalyst is known to produce the corresponding 5,6,7,8-tetrahydro derivatives in high yields.[2] The precursor, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS 297172-19-1), is also commercially available, which may be a more time-efficient starting point for research groups.[3][4] For the purpose of this guide, we will assume the precursor is available.

Step 2: Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

This step employs a mild and highly regioselective bromination reaction using N-Bromosuccinimide (NBS).

N-Bromosuccinimide is an excellent source of electrophilic bromine (Br⁺). The imidazole ring within the imidazo[1,5-a]pyrazine system is electron-rich and readily undergoes electrophilic aromatic substitution. The C1 position is electronically activated by the adjacent nitrogen atoms, making it the most nucleophilic carbon on the ring. This inherent electronic bias directs the bromination to occur specifically at this site, precluding the need for protecting groups or complex purification of constitutional isomers. This method has been successfully demonstrated for the bromination of a similar 8-chloroimidazo[1,5-a]pyrazine scaffold, yielding the 1-bromo product in 95% yield.[5]

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The π-system of the imidazole ring attacks the electrophilic bromine of NBS, forming a resonance-stabilized cationic intermediate (a sigma complex). The succinimide anion then acts as a base to deprotonate the C1 carbon, restoring aromaticity and yielding the final 1-bromo product.

Bromination_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Precursor [Imidazo Ring]-H SigmaComplex [Imidazo Ring-H-Br]⁺ (Sigma Complex) Precursor->SigmaComplex + Br⁺ NBS NBS (Br⁺ source) Product [Imidazo Ring]-Br SigmaComplex->Product - H⁺ SideProduct Succinimide

Caption: Mechanism for electrophilic bromination of the imidazole ring.

ReagentFormulaMW ( g/mol )Molarity/Conc.EquivalentsAmount
5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineC₆H₉N₃123.16-1.0(e.g., 1.0 g)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98-1.0(e.g., 1.45 g)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous-(e.g., 20 mL)
Saturated Na₂S₂O₃ (aq)Na₂S₂O₃158.11--(e.g., 25 mL)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--(e.g., 100 mL)
BrineNaCl (aq)-Saturated-(e.g., 50 mL)
Anhydrous Sodium SulfateNa₂SO₄142.04--q.s.

The following protocol is adapted from a proven methodology for a closely related substrate.[5]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely. A typical concentration is around 0.2-0.5 M.

  • Reagent Addition: While stirring at room temperature (20-25 °C), add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.

  • Quenching: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This will neutralize any unreacted NBS or free bromine.

  • Extraction: Add ethyl acetate to the separatory funnel and shake vigorously. Allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer again with ethyl acetate to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

The crude 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Expected Characterization Data:

  • ¹H NMR: Expect a disappearance of the singlet corresponding to the C1-proton of the starting material and shifts in the adjacent aromatic protons.

  • ¹³C NMR: The C1 carbon signal will shift significantly downfield due to the deshielding effect of the attached bromine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks with approximately 1:1 intensity). Calculated [M+H]⁺ for C₆H₉BrN₃: ~202.00.

Safety and Handling Precautions

  • N-Bromosuccinimide (NBS): Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is a suspected teratogen. All handling should be done within a fume hood.

  • Halogenated Organic Compounds: The final product is a brominated heterocycle and should be handled with care, assuming it may be toxic and/or irritant. Avoid inhalation and skin contact.

  • Quenching: The quenching step with sodium thiosulfate can be exothermic. Perform this step with care.

Conclusion

This guide outlines a scientifically sound and efficient two-step synthesis for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The strategy relies on the use of a readily available or synthesizable precursor followed by a highly regioselective bromination using N-Bromosuccinimide. This protocol provides a reliable pathway for researchers and drug development professionals to access this valuable heterocyclic building block for further synthetic elaboration and biological screening.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705. PubChem. Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]

  • (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp. Reddit. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Synthesis, Structure, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Significance of the Imidazo[1,5-a]pyrazine Scaffold The fused heterocyclic system of imidazo[1,5-a]pyrazine is a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Imidazo[1,5-a]pyrazine Scaffold

The fused heterocyclic system of imidazo[1,5-a]pyrazine is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional structure and electronic properties allow for diverse substitutions, leading to compounds with a wide range of pharmacological activities, including roles as potent enzyme inhibitors. This guide focuses on a specific, yet promising derivative: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This molecule is of particular interest due to its potential as a therapeutic agent, notably as an inhibitor of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[1][2][3] This document provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, structural characterization, and its potential role in drug discovery.

Chemical Identity and Structural Elucidation

IUPAC Name: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The chemical structure of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is characterized by a bicyclic system where an imidazole ring is fused to a tetrahydropyrazine ring. The bromine atom is substituted at the 1-position of the imidazole ring.

Molecular Structure Diagram:

Caption: Chemical structure of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 1188265-59-9[4]
Molecular Formula C₆H₈BrN₃[4]
Molecular Weight 202.05 g/mol [4]
Predicted XLogP3 1.07760[4]
Predicted Boiling Point 398.3 ± 42.0 °C[4]
Predicted Density 1.92 ± 0.1 g/cm³[4]

Synthesis Protocol: A Self-Validating Approach

While specific peer-reviewed synthesis details for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are not extensively published, a logical and efficient synthetic route can be devised based on established methodologies for related imidazopyrazine systems. The proposed synthesis involves a two-step process: first, the construction of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, followed by regioselective bromination.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Bromination start Piperazine-2-carboxamide step1 Reduction (e.g., LiAlH₄, THF) start->step1 intermediate1 Piperidin-2-ylmethanamine step1->intermediate1 step2 Cyclization with Formic Acid Derivative (e.g., Triethyl orthoformate) intermediate1->step2 core 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine step2->core step3 Electrophilic Bromination (N-Bromosuccinimide, DMF) core->step3 Regioselective Bromination final_product 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine step3->final_product

Caption: Proposed two-part synthetic workflow for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Part 1: Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core

The synthesis of the core scaffold is a critical first step. A plausible and efficient method involves the cyclization of a piperidine-derived intermediate.

Step-by-Step Methodology:

  • Reduction of Piperazine-2-carboxamide:

    • Rationale: The commercially available piperazine-2-carboxamide is reduced to piperidin-2-ylmethanamine. This provides the necessary diamine functionality for the subsequent cyclization. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this amide-to-amine conversion.

    • Protocol:

      • Suspend lithium aluminium hydride (2.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

      • Slowly add a solution of piperazine-2-carboxamide (1 equivalent) in anhydrous THF to the cooled suspension.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

      • Monitor the reaction by thin-layer chromatography (TLC).

      • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Filter the resulting precipitate and wash with THF.

      • Concentrate the filtrate under reduced pressure to yield piperidin-2-ylmethanamine, which can be used in the next step without further purification.

  • Cyclization to form the Imidazo[1,5-a]pyrazine Core:

    • Rationale: The newly formed diamine undergoes a cyclization reaction with a one-carbon source, such as triethyl orthoformate, to form the imidazole ring fused to the pyrazine system. This is a well-established method for the formation of such heterocyclic systems.

    • Protocol:

      • Dissolve piperidin-2-ylmethanamine (1 equivalent) in triethyl orthoformate (5-10 equivalents).

      • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

      • Heat the reaction mixture to reflux for 6-12 hours.

      • Monitor the progress of the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

      • Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to obtain pure 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.[5]

Part 2: Regioselective Bromination

The final step is the introduction of the bromine atom at the 1-position of the imidazole ring.

Step-by-Step Methodology:

  • Electrophilic Bromination:

    • Rationale: The imidazole ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems, often providing high regioselectivity. The C1 position is electronically favored for substitution.[6]

    • Protocol:

      • Dissolve 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

      • Cool the solution to 0 °C.

      • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

      • Allow the reaction to stir at room temperature for 1-3 hours.

      • Monitor the reaction by TLC.

      • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

      • Extract the product with a suitable organic solvent, such as ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to yield 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as the final product.[6]

Structural Characterization

The identity and purity of the synthesized 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazole and tetrahydropyrazine rings. The number of signals, their chemical shifts, and their coupling patterns will confirm the structure.

    • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule, further confirming the bicyclic structure and the presence of the bromine substituent.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₆H₈BrN₃) by providing a highly accurate mass measurement. The isotopic pattern characteristic of a bromine-containing compound (a near 1:1 ratio of M and M+2 peaks) will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-N bonds within the heterocyclic system.

Therapeutic Potential: A Focus on DPP-IV Inhibition

The primary therapeutic interest in 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its analogues lies in their potential as inhibitors of dipeptidyl peptidase IV (DPP-IV).[7]

Mechanism of Action:

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[2][3]

DPP-IV Inhibition Pathway Diagram:

DPP_IV_Inhibition Food Food Intake Gut Gut Food->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Release Pancreas Pancreas GLP1_GIP->Pancreas Stimulates DPP4 DPP-IV Enzyme GLP1_GIP->DPP4 Substrate Insulin Insulin Secretion Pancreas->Insulin Glucose Lowered Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive Inactivation Inhibitor 1-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Inhibitor->DPP4 INHIBITS

Caption: Mechanism of action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a DPP-IV inhibitor.

The development of small molecule inhibitors of DPP-IV has been a successful strategy in the treatment of type 2 diabetes, with several drugs in this class now on the market. The imidazo[1,5-a]pyrazine scaffold offers a promising platform for the design of novel DPP-IV inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The presence of the bromine atom in 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can serve as a handle for further chemical modifications (e.g., through cross-coupling reactions) to explore the structure-activity relationship and optimize the compound's properties as a drug candidate.

Future Directions and Conclusion

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a molecule of significant interest for researchers in medicinal chemistry and drug development. While detailed experimental data in the public domain is currently limited, this guide provides a robust framework for its synthesis and characterization, based on established chemical principles. The strong potential of the imidazo[1,5-a]pyrazine scaffold as a source of DPP-IV inhibitors makes this particular derivative a compelling target for further investigation. Future research should focus on the validation of the proposed synthetic route, full spectroscopic characterization of the molecule, and in-depth biological evaluation of its DPP-IV inhibitory activity and selectivity against other dipeptidyl peptidases. Such studies will be crucial in determining the therapeutic potential of this promising compound.

References

  • (No valid reference was found for this st
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  • Tetrahydro-imidazo[1,5-α]pyrazine derivatives, preparation process and medicinal use thereof - Patent US-8207161-B2 - PubChem. (URL: [Link])

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem. (URL: [Link])

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  • Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC - NIH. (URL: [Link])

  • Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes Potential Importance of Selectivity Over Dipeptidyl Peptidases 8 and 9 - ResearchGate. (URL: [Link])

  • Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes - PubMed. (URL: [Link])

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  • Bromination of 8-chloroimidazo[1,5-a]pyrazine with NBS : r/chemhelp - Reddit. (URL: [Link])

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Exploratory

A Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Scaffold In the landscape of medicinal chemistry, the discovery of novel therapeutic agents is often driven by the strategic use of heterocyclic scaffolds t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,5-a]pyrazine Scaffold

In the landscape of medicinal chemistry, the discovery of novel therapeutic agents is often driven by the strategic use of heterocyclic scaffolds that provide a three-dimensional framework for interacting with biological targets. The imidazo[1,5-a]pyrazine core is one such privileged structure. Its unique arrangement of nitrogen atoms and fused-ring system makes it a versatile template for designing potent and selective kinase inhibitors.[1][2] This guide focuses on a critical building block, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , detailing its chemical properties, synthetic utility, and strategic application in the development of next-generation therapeutics. For researchers and drug development professionals, understanding the nuances of this intermediate is paramount for unlocking its full potential in constructing complex molecular architectures.

Physicochemical and Structural Properties

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a halogenated heterocyclic compound whose precise molecular characteristics are foundational to its role as a synthetic intermediate.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1188265-59-9[3]
Molecular Formula C₆H₈BrN₃[3]
Molecular Weight 202.05 g/mol [3]
Predicted Density 1.92 ± 0.1 g/cm³Echemi
Predicted Boiling Point 398.3 ± 42.0 °CEchemi
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[3]

The structure features a bicyclic system where a saturated pyrazine ring is fused to an imidazole ring. The bromine atom at the C1 position is the key functional handle for synthetic elaboration.

Caption: 2D structure of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Synthetic Strategy and Reactivity

While specific synthesis protocols for this exact molecule are proprietary, a logical retrosynthetic approach can be inferred from established methods for related imidazo[1,2-a]pyrazine systems.[4][5] The synthesis would likely involve the cyclization of a substituted piperazine precursor.

The primary utility of this compound stems from the reactivity of the C-Br bond. This aryl bromide is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are cornerstone technologies in modern pharmaceutical synthesis.

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is a common strategy for building the complex scaffolds of kinase inhibitors.[6]

  • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, allowing for the installation of various amine functionalities crucial for modulating solubility and target engagement.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, providing a linear linker to append other molecular fragments.

G cluster_0 Synthetic Elaboration Start 1-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Suzuki Suzuki Coupling (+ R-B(OH)₂) [Pd Catalyst, Base] Start->Suzuki Buchwald Buchwald-Hartwig (+ R₂NH) [Pd Catalyst, Base] Start->Buchwald Sonogashira Sonogashira Coupling (+ R-C≡CH) [Pd/Cu Catalysts, Base] Start->Sonogashira Prod_Suzuki 1-Aryl/Alkyl Derivative Suzuki->Prod_Suzuki Prod_Buchwald 1-Amino Derivative Buchwald->Prod_Buchwald Prod_Sonogashira 1-Alkynyl Derivative Sonogashira->Prod_Sonogashira

Caption: Key cross-coupling reactions for synthetic diversification.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The imidazo[1,5-a]pyrazine scaffold is a validated core in several clinically important drugs. Its most prominent application is in the design of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers like chronic lymphocytic leukemia and autoimmune diseases such as rheumatoid arthritis.[2][7]

Acalabrutinib (Calquence®), a second-generation BTK inhibitor, features an imidazo[1,5-a]pyrazine core.[2] While not directly synthesized from the title compound, its structure exemplifies the endpoint of a synthetic campaign that would utilize such a building block. The 1-bromo intermediate serves as the attachment point for the pharmacophoric elements responsible for binding to the kinase active site.

G cluster_0 Drug Development Workflow Intermediate 1-Bromo-Intermediate (Scaffold) Coupling Cross-Coupling Reaction Intermediate->Coupling Elaboration Further Synthetic Modification Coupling->Elaboration API Final Active Pharmaceutical Ingredient (e.g., BTK Inhibitor) Elaboration->API

Caption: Role as a foundational block in a multi-step drug synthesis.

Generalized Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To couple an aryl boronic acid with 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Materials:

  • 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation:

    • Action: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge the entire system with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Causality: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents catalyst oxidation and degradation, which would otherwise halt the catalytic cycle and lead to reaction failure.

  • Reagent Addition:

    • Action: Under a positive pressure of inert gas, add the 1-bromo intermediate, aryl boronic acid, base, and palladium catalyst to the flask.

    • Causality: The order of addition of solids is generally not critical, but maintaining the inert atmosphere is. The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Solvent Addition and Degassing:

    • Action: Add the degassed solvent mixture via cannula or syringe. To degas, bubble inert gas through the solvent for 20-30 minutes prior to use.

    • Causality: Solvents can dissolve significant amounts of oxygen. Degassing is a critical step to remove residual oxygen that could poison the catalyst, ensuring the reaction proceeds to completion.

  • Reaction Execution:

    • Action: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitoring confirms the consumption of starting material and formation of the product, preventing unnecessary heating that could lead to side product formation.

  • Work-up and Purification:

    • Action: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Causality: The aqueous work-up removes the inorganic base and salts. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure compound for subsequent characterization and use.

Conclusion

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is more than a simple chemical; it is a strategically designed intermediate that provides a reliable and versatile entry point into a class of high-value therapeutic targets. Its robust chemical handle, the bromine atom, allows for predictable and efficient elaboration using powerful cross-coupling methodologies. For research organizations and pharmaceutical companies, mastering the use of this building block is a key step in accelerating the discovery and development of novel kinase inhibitors and other important medicinal agents.

References

  • ResearchGate. Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. Available from: [Link]

  • Cousin, D. et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Available from: [Link]

  • PubChem. Fadrozole. Available from: [Link]

  • Al-Hujaily, E. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine. Available from: [Link]

  • PubMed. [pyrazine. II. Synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[,5-a]pyrazine-3(2H)-one and derivatives]. Available from: [Link]

  • Al-Hujaily, E. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available from: [Link]

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Foundational

Introduction: The Imidazo[1,5-a]pyrazine Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Abstract: This technical guide provides a comprehensive overview of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Abstract: This technical guide provides a comprehensive overview of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The document delineates its core chemical attributes, explores plausible synthetic pathways, and discusses its potential applications as a pivotal building block in modern drug discovery, particularly in the domain of kinase inhibitor development. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering expert insights into the strategic utilization of this versatile scaffold.

The landscape of drug discovery is perpetually driven by the search for novel molecular scaffolds that offer both structural diversity and biological relevance. Heterocyclic compounds are at the forefront of this endeavor, with nitrogen-containing ring systems being particularly prominent in approved therapeutics.[1] The pyrazine ring, a six-membered heterocycle with two nitrogen atoms in a para-arrangement, is a well-established pharmacophore found in numerous natural and synthetic bioactive compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[2]

When fused with an imidazole ring, the resulting imidazo[1,5-a]pyrazine core creates a rigid, bicyclic system that serves as a versatile template for designing targeted therapies. This scaffold is particularly noted in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and autoimmune diseases.[3]

A Profile of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No: 1188265-59-9 ) is a functionalized derivative of this core scaffold.[4] The introduction of a bromine atom at the C1 position of the imidazole ring is a strategic chemical "handle." Bromine can serve as a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse substituents. This synthetic flexibility is paramount in the construction of compound libraries for lead discovery and optimization, allowing chemists to systematically probe the structure-activity relationship (SAR) of a target protein.

The tetrahydro-pyrazine portion of the molecule imparts a three-dimensional character, which can be crucial for achieving selective binding to the deep, hydrophobic pockets often found in enzyme active sites.

Caption: Chemical structure of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical building block is essential for its effective use in synthesis and process development. While extensive experimental data for this specific compound is not widely published, a compilation of its known and predicted attributes is presented below.

PropertyValueSource
CAS Number 1188265-59-9[4]
Molecular Formula C₆H₈BrN₃[4]
Molecular Weight 202.05 g/mol [4]
Exact Mass 200.9953 Da[4]
InChIKey FZVYWFCPGHIQIN-UHFFFAOYSA-N[4]
Predicted Density 1.92 ± 0.1 g/cm³[4]
Predicted Boiling Point 398.3 ± 42.0 °C[4]
Predicted XLogP3 1.1[4]

Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is critical for the practical application of any chemical intermediate. While a specific, validated protocol for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is not detailed in publicly accessible literature, a plausible and chemically sound pathway can be proposed based on established heterocyclic chemistry principles.

Proposed Retrosynthetic Pathway

The synthesis logically begins with the construction of the core 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold, followed by a regioselective bromination. The parent scaffold can be assembled from commercially available precursors like piperazine-2-carbaldehyde or related derivatives.

Key Synthetic Steps and Rationale
  • Scaffold Formation: The synthesis would likely involve the condensation of a suitable piperazine derivative with a glyoxal equivalent, followed by cyclization to form the fused imidazo[1,5-a]pyrazine ring system. This is a common strategy for building imidazole rings onto existing nitrogen heterocycles.

  • Regioselective Bromination: The crucial step is the introduction of bromine at the C1 position. The imidazole ring is electron-rich and susceptible to electrophilic substitution. Reagents such as N-Bromosuccinimide (NBS) are standard for such transformations, offering mild reaction conditions and good selectivity. The C1 position is often the most electronically activated site on this scaffold for electrophilic attack.

Caption: Proposed synthetic workflow for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Applications in Drug Discovery and Development

The primary value of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine lies in its role as a versatile intermediate for creating more complex molecules with therapeutic potential.

Utility as a Core Building Block in Kinase Inhibitor Synthesis

The imidazo[1,5-a]pyrazine scaffold is a known core of potent kinase inhibitors. For instance, 8-amino-imidazo[1,5-a]pyrazine derivatives have been developed as highly selective, reversible inhibitors of Bruton's tyrosine kinase (BTK), a critical target in B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[5]

The bromo-substituent at the C1 position of the title compound is perfectly positioned to act as an anchor point for cross-coupling reactions. This allows medicinal chemists to append various aryl or heteroaryl groups, which can be designed to interact with specific regions of a kinase active site, such as the hinge region or the solvent-exposed front pocket, thereby modulating potency and selectivity.

Workflow for Library Synthesis and Lead Optimization

The compound is an ideal starting point for a drug discovery campaign. The workflow below illustrates how it can be integrated into a typical lead generation and optimization process.

A Start: 1-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine B Parallel Synthesis: Suzuki / Sonogashira / Buchwald-Hartwig Cross-Coupling Reactions A->B C Diverse Library of Analogs (Varying R-groups at C1) B->C D High-Throughput Screening (HTS) (e.g., Kinase Activity Assays) C->D E Identification of 'Hits' (Active Compounds) D->E F Structure-Activity Relationship (SAR) Analysis & In Silico Modeling E->F G Lead Optimization: Iterative Synthesis to Improve Potency, Selectivity, and ADME Properties F->G Design-Synthesize-Test Cycle H Preclinical Candidate G->H

Caption: Drug discovery workflow utilizing the target compound as a key starting material.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

  • Handling: Should be handled in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[4]

  • Storage: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[4]

Conclusion

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is more than just a catalog chemical; it is a strategically designed building block for modern medicinal chemistry. Its fused heterocyclic core provides a rigid and biologically relevant scaffold, while the synthetically versatile bromine substituent opens the door to extensive chemical exploration. For research groups focused on developing novel therapeutics, particularly in the competitive field of kinase inhibitors, this compound represents a valuable starting point for constructing diverse compound libraries and accelerating the journey from hit identification to a viable preclinical candidate.

References

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride - Synthonix. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents. (n.d.).
  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Retrieved January 22, 2026, from [Link]

  • Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

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Exploratory

Unlocking the Therapeutic Potential of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of a Privileged Scaffold In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – i...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple, distinct biological targets – is a cornerstone of efficient drug discovery. The imidazo[1,5-a]pyrazine core is emerging as one such scaffold, with derivatives demonstrating a remarkable breadth of biological activities. This technical guide delves into the therapeutic potential of a specific, yet underexplored, member of this family: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . While direct extensive research on this particular molecule is nascent, a comprehensive analysis of its structural components—the imidazo[1,5-a]pyrazine core, the saturated pyrazine ring, and the bromine substituent—provides a robust framework for predicting its biological activities and guiding future research. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a synthesis of existing knowledge and a forward-looking perspective on the potential applications of this intriguing compound.

The Imidazo[1,5-a]pyrazine Scaffold: A Hub of Kinase Inhibition and Beyond

The imidazo[1,5-a]pyrazine nucleus is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its derivatives have been extensively explored as potent inhibitors of various kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and autoimmune disorders.

A notable example is Acalabrutinib , an FDA-approved drug for chronic lymphocytic leukemia, which features an imidazo[1,5-a]pyrazine core.[2] Acalabrutinib is a highly selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[2] The discovery of 8-amino-imidazo[1,5-a]pyrazines as reversible BTK inhibitors further underscores the potential of this scaffold in the treatment of rheumatoid arthritis and other B-cell-related diseases.[3]

Beyond BTK, derivatives of the imidazo[1,5-a]pyrazine scaffold have shown inhibitory activity against a range of other kinases, including:

  • c-Src Kinase: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors with potential therapeutic applications in acute ischemic stroke. These compounds have demonstrated significant central nervous system (CNS) penetration and neuroprotective effects in preclinical models.[4]

  • Janus Kinases (JAKs): Pyrazolo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of JAK family kinases, suggesting their utility as anti-inflammatory agents.[2]

  • RET Kinase: The pyrazolo[1,5-a]pyrazine scaffold has also been explored for the development of RET kinase inhibitors for the treatment of proliferative diseases like cancer.[2]

The diverse kinase inhibitory profile of the imidazo[1,5-a]pyrazine scaffold strongly suggests that 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a prime candidate for investigation as a kinase inhibitor.

The Influence of the Tetrahydropyrazine Ring: Modulating Physicochemical Properties

The saturation of the pyrazine ring to form a 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine structure introduces a three-dimensional character to the otherwise planar imidazopyrazine core. This structural modification is anticipated to have a profound impact on the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profile.

Key Predicted Effects of the Tetrahydropyrazine Ring:

  • Increased Solubility: The disruption of the planar aromatic system generally leads to improved aqueous solubility, a desirable property for drug candidates.

  • Enhanced CNS Penetration: The increased three-dimensionality and potential for conformational flexibility can facilitate crossing of the blood-brain barrier. This is consistent with the observed CNS penetration of c-Src inhibiting imidazo[1,5-a]pyrazine derivatives.[4]

  • Altered Target Binding: The non-planar structure can allow for novel interactions with the binding sites of target proteins, potentially leading to improved potency and selectivity.

The presence of the tetrahydro-ring in the target molecule suggests that it may possess favorable drug-like properties, making it an attractive starting point for the development of therapeutics targeting the central nervous system or requiring good systemic exposure.

The Strategic Role of the Bromine Atom: A Tool for Potency and Metabolic Stability

The introduction of a bromine atom at the 1-position of the imidazo[1,5-a]pyrazine ring is a deliberate synthetic choice with significant implications for the compound's biological activity. Halogenation, and specifically bromination, is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[5][6]

Anticipated Contributions of the Bromine Atom:

  • Enhanced Potency: The bromine atom can form halogen bonds with protein targets, providing an additional interaction that can significantly increase binding affinity and potency.

  • Modulation of Metabolism: The presence of a halogen can block sites of metabolism, leading to a longer half-life and improved metabolic stability.[6] This can result in a more favorable pharmacokinetic profile.

  • Increased Lipophilicity: The bromine atom will increase the lipophilicity of the molecule, which can influence its absorption, distribution, and ability to cross cell membranes.

Bromine's ability to enhance efficacy and stability makes it a valuable addition to drug candidates.[7] The strategic placement of the bromine atom in 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine suggests a focused effort to optimize its drug-like properties.

Predicted Biological Activities and Therapeutic Targets

Based on the analysis of its constituent parts, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is predicted to exhibit a range of valuable biological activities.

Predicted Biological ActivityPotential Therapeutic TargetsRationale
Kinase Inhibition BTK, c-Src, JAKs, RET, and other kinasesBased on the established activity of the imidazo[1,5-a]pyrazine scaffold.[2][3][4]
Neuroprotection c-Src and other neuronal kinasesInferred from the CNS penetration and neuroprotective effects of related imidazo[1,5-a]pyrazine derivatives.[4]
Anti-inflammatory Activity Kinases involved in inflammatory signaling pathways (e.g., JAKs)The imidazo[1,5-a]pyrazine core is present in known anti-inflammatory agents.[2]
Anticancer Activity Oncogenic kinasesMany kinase inhibitors targeting the imidazo[1,5-a]pyrazine scaffold are developed as anticancer agents.[2]

Proposed Experimental Workflows for Target Validation

To empirically validate the predicted biological activities of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a structured experimental approach is recommended.

Kinase Inhibition Profiling

A broad-panel kinase screen is the logical first step to identify the primary kinase targets of the compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Dissolve 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in DMSO to create a stock solution. Prepare serial dilutions to determine the IC50 value.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

  • IC50 Determination: For hits identified in the initial screen, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50) for each kinase.

  • Data Analysis: Analyze the data to identify potent and selective kinase inhibition profiles.

Caption: Workflow for kinase inhibition profiling.

Cellular Activity Assays

Following the identification of kinase targets, the next step is to assess the compound's activity in a cellular context.

Experimental Protocol: Cell-Based Assay for a Validated Kinase Target (e.g., c-Src)

  • Cell Line Selection: Choose a cell line that overexpresses the target kinase (e.g., a cancer cell line with high c-Src activity).

  • Cell Treatment: Treat the cells with varying concentrations of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for a specified duration.

  • Western Blot Analysis: Lyse the cells and perform Western blotting to assess the phosphorylation status of the target kinase and its downstream substrates. A decrease in phosphorylation indicates target engagement and inhibition.

  • Cell Viability/Proliferation Assay: Use assays such as MTT or CellTiter-Glo to determine the effect of the compound on cell viability and proliferation.

Cellular_Assay_Workflow Start Select Cell Line (e.g., c-Src overexpressing) Treat Treat Cells with Compound Start->Treat Western Western Blot for Phospho-protein Levels Treat->Western Target Engagement Viability Cell Viability Assay (e.g., MTT) Treat->Viability Functional Outcome Analyze Data Analysis Western->Analyze Viability->Analyze

Caption: Cellular assay workflow for target validation.

Synthesis and Characterization

While this guide focuses on the biological activity, a brief overview of the synthetic accessibility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is pertinent. The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core has been reported in the literature, providing a foundation for the synthesis of the target compound.[8] The introduction of the bromine atom can be achieved through electrophilic bromination of the imidazo[1,5-a]pyrazine core.[5]

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC6H8BrN3[9]
Molecular Weight202.05 g/mol [9]
XLogP31.07760[9]
Boiling Point398.3 ± 42.0 °C[9]
Density1.92 ± 0.1 g/cm³[9]

Conclusion and Future Directions

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine stands as a compound of significant interest at the confluence of several promising avenues in drug discovery. The convergence of a privileged imidazo[1,5-a]pyrazine scaffold, the favorable physicochemical properties imparted by the saturated ring, and the strategic placement of a bromine atom for enhanced potency and metabolic stability positions this molecule as a compelling candidate for further investigation.

The predictive analysis presented in this guide strongly suggests that its primary biological activities will likely revolve around kinase inhibition, with potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory disorders. The proposed experimental workflows provide a clear path forward for the empirical validation of these predictions.

As our understanding of the intricate signaling pathways that underpin human diseases continues to grow, the exploration of novel chemical matter with the potential for selective and potent modulation of these pathways is paramount. 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine represents a tangible opportunity to contribute to this endeavor, and it is with great anticipation that we await the results of future research into this promising molecule.

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available at: [Link]

  • The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. Available at: [Link]

  • Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Available at: [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]

  • (PDF) Role of heterocyclic compounds in pharmaceuticals and medicines. Available at: [Link]

  • Biological activities of[2][4][10]triazolo[1,5-a]pyrimidines and analogs. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of transient receptor potential canonical 5 to ameliorate hypertension-induced renal injury in rats. Available at: [Link]

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Foundational

The Strategic Role of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. The introduction of a bromine atom at the 1-position unlocks a versatile handle for synthetic elaboration, enabling the exploration of vast chemical space through modern cross-coupling methodologies. This technical guide provides an in-depth analysis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives and their analogs, focusing on their synthesis, derivatization, and profound impact on the development of targeted therapeutics, particularly as kinase inhibitors. This document serves as a comprehensive resource, integrating established synthetic protocols with insights into the molecular mechanisms and biological evaluation of these potent compounds.

Introduction: The Imidazo[1,5-a]pyrazine Scaffold - A Cornerstone of Kinase Inhibition

The imidazo[1,5-a]pyrazine heterocyclic system is a bioisostere of purine, a fundamental component of nucleic acids and a recurring motif in endogenous signaling molecules. This structural mimicry allows imidazo[1,5-a]pyrazine derivatives to effectively interact with the ATP-binding sites of various kinases, leading to potent and often selective inhibition.[1] Kinases are a class of enzymes that play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders.

The strategic importance of the imidazo[1,5-a]pyrazine core is exemplified by the FDA-approved drug Acalabrutinib , a second-generation inhibitor of Bruton's tyrosine kinase (BTK).[2] Acalabrutinib has demonstrated significant clinical efficacy in the treatment of B-cell malignancies.[3] The development of Acalabrutinib and other related kinase inhibitors has highlighted the therapeutic potential of this scaffold and spurred further investigation into its derivatives.

This guide focuses on the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine intermediate, a key building block that facilitates the synthesis of a diverse library of analogs through palladium-catalyzed cross-coupling reactions. The tetrahydro- variant of the pyrazine ring introduces a three-dimensional character to the otherwise planar scaffold, which can be crucial for achieving optimal interactions within the often-complex topology of a kinase active site.

Synthetic Strategies: Accessing the Core and its Versatile Precursor

Proposed Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The following protocol outlines a plausible and efficient synthesis of the target compound, drawing upon analogous procedures for the construction and functionalization of imidazopyrazine cores.

Step 1: Construction of the Imidazo[1,5-a]pyrazine Core

The initial step involves the condensation of a suitable aminopyrazine precursor with a two-carbon electrophile to form the fused imidazole ring.

  • Rationale: This is a common and effective method for constructing imidazo-fused heterocycles. The choice of starting materials will determine the initial substitution pattern.

Step 2: Reduction of the Pyrazine Ring

The aromatic pyrazine ring is then reduced to its tetrahydro- derivative.

  • Rationale: Catalytic hydrogenation is a standard and high-yielding method for the reduction of aromatic nitrogen-containing heterocycles. The use of a protecting group on the secondary amine of the piperazine ring may be necessary to prevent side reactions.

Step 3: Bromination of the Tetrahydroimidazo[1,5-a]pyrazine Core

The final step is the regioselective bromination of the electron-rich imidazole ring.

  • Rationale: N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the electrophilic bromination of electron-rich aromatic and heteroaromatic systems.[4] The reaction typically proceeds with high regioselectivity, favoring substitution at the most nucleophilic position.

Derivatization via Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The bromine atom at the 1-position of the tetrahydroimidazo[1,5-a]pyrazine core serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the heterocyclic core and a wide variety of aryl or heteroaryl boronic acids or esters.[5]

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine with an arylboronic acid.

  • Reaction Components:

    • 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1 equivalent)

    • Arylboronic acid (1.1-1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

    • Solvent (e.g., Dioxane/Water, Toluene, DMF)

  • Procedure:

    • To a reaction vessel, add the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, arylboronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the palladium center and facilitate the catalytic cycle.

    • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.

    • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst.

Biological Activity and Therapeutic Applications

Derivatives of the 1-substituted-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold have shown significant promise as potent and selective inhibitors of several therapeutically relevant kinases.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[6] Constitutive activation of the BCR pathway is a key driver in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3]

Acalabrutinib , which features a substituted imidazo[1,5-a]pyrazine core, is a potent and selective irreversible inhibitor of BTK. It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[2]

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR Binding BTK BTK LYN_SYK->BTK Phosphorylation & Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3_DAG IP3 + DAG PIP2->IP3_DAG Calcium_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Calcium_PKC Transcription_Factors NF-κB, NFAT, AP-1 Calcium_PKC->Transcription_Factors Activation Cell_Response B-Cell Proliferation, Survival, and Differentiation Transcription_Factors->Cell_Response Gene Transcription Inhibitor Imidazo[1,5-a]pyrazine Derivative (e.g., Acalabrutinib) Inhibitor->BTK Inhibition

Caption: The B-Cell Receptor (BCR) signaling pathway and the inhibitory action of imidazo[1,5-a]pyrazine derivatives on BTK.

c-Src Kinase Inhibition

The proto-oncogene tyrosine-protein kinase Src (c-Src) is another important target for cancer therapy. c-Src is a non-receptor tyrosine kinase that is involved in the regulation of cell growth, differentiation, adhesion, and migration.[4] Overexpression and/or hyperactivation of c-Src have been implicated in the development and progression of various solid tumors.[7]

Several imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of c-Src, demonstrating their potential as therapeutic agents for the treatment of cancer.

cSrc_Signaling RTKs Receptor Tyrosine Kinases (e.g., EGFR, PDGFR) c_Src c-Src RTKs->c_Src Activation Integrins Integrins Integrins->c_Src Activation FAK FAK c_Src->FAK Phosphorylation PI3K_AKT PI3K/AKT Pathway c_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway c_Src->RAS_MAPK STAT3 STAT3 Pathway c_Src->STAT3 Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation RAS_MAPK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->c_Src Inhibition

Caption: Overview of the c-Src signaling pathway and its inhibition by imidazo[1,5-a]pyrazine derivatives.

Quantitative Biological Data

The following table summarizes the inhibitory activities of selected imidazo[1,5-a]pyrazine derivatives against their respective kinase targets.

Compound/AnalogTarget KinaseIC₅₀ (nM)Assay TypeReference
AcalabrutinibBTK3Biochemical[2]
Derivative 1BTK1.2Biochemical[8]
Derivative 2BTK2.5Biochemical[8]
Compound 14c.HClc-Src18Biochemical[9]

Experimental Protocols for Biological Evaluation

The biological evaluation of novel imidazo[1,5-a]pyrazine derivatives typically involves a series of in vitro assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a purified kinase enzyme.

  • Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylation is typically quantified using a variety of methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence. The ADP-Glo™ Kinase Assay is a common luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10]

  • Materials:

    • Purified recombinant kinase (e.g., BTK, c-Src)

    • Kinase substrate (e.g., a specific peptide or protein)

    • ATP

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Assay for BTK Activity

Cell-based assays are essential for evaluating the activity of a compound in a more physiologically relevant context.

  • Principle: This assay measures the inhibition of BTK-mediated signaling events within a cell, such as the phosphorylation of a downstream substrate (e.g., PLCγ2) or the activation of a reporter gene.

  • Procedure (Example using a B-cell line):

    • Culture a B-cell line (e.g., Ramos) in appropriate media.

    • Treat the cells with various concentrations of the test compound for a specific duration.

    • Stimulate the B-cell receptor with an appropriate agonist (e.g., anti-IgM antibody).

    • Lyse the cells and analyze the phosphorylation status of BTK or its downstream targets (e.g., PLCγ2) by Western blotting or ELISA.

    • Alternatively, use a reporter gene assay where the expression of a reporter gene (e.g., luciferase) is under the control of a promoter that is activated by BCR signaling.

    • Determine the IC₅₀ value of the compound based on the inhibition of the cellular response.

Conclusion and Future Perspectives

The 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold is a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic importance is underscored by the clinical success of Acalabrutinib and the continued exploration of this chemical space for new therapeutic agents. The synthetic accessibility of this core, coupled with the power of modern cross-coupling techniques, allows for the rapid generation of diverse libraries of compounds for biological screening.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinases to minimize off-target effects and improve the therapeutic window.

  • Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

  • Exploring New Therapeutic Areas: Investigating the potential of imidazo[1,5-a]pyrazine derivatives for the treatment of other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.

The continued exploration of the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core and its analogs holds great promise for the discovery of new and effective medicines to address unmet medical needs.

References

Sources

Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

For Distribution to Researchers, Scientists, and Drug Development Professionals Preamble: Charting a Course for a Novel Scaffold In the landscape of contemporary drug discovery, the exploration of novel chemical entities...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a compound for which the direct mechanism of action is not yet elucidated in publicly available literature. However, the core scaffold, imidazo[1,5-a]pyrazine, is a wellspring of pharmacological activity, serving as the foundation for several targeted therapies.[1][2][3] This document, therefore, presents a prospective analysis—a roadmap for investigation grounded in the established biological activities of structurally related molecules. We will dissect the potential mechanisms of action for this specific brominated derivative and provide a rigorous framework of experimental protocols to validate these hypotheses.

The Imidazo[1,5-a]pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,5-a]pyrazine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[3] Derivatives of this scaffold have been successfully developed as inhibitors of various enzymes and as modulators of cellular signaling pathways. Notable examples include kinase inhibitors and compounds targeting protein-protein interactions.[1][4][5] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, allows for the fine-tuning of target specificity and pharmacokinetic properties.

Derivatives of the closely related imidazo[1,2-a]pyrazine have demonstrated a wide array of pharmacological effects, including antibacterial, anti-inflammatory, and anticancer activities. This breadth of activity underscores the potential of the broader imidazopyrazine family in therapeutic development.

Postulated Mechanisms of Action for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Given the known targets of the imidazo[1,5-a]pyrazine scaffold, we can hypothesize several potential mechanisms of action for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. The presence of the bromine atom at the 1-position could influence binding affinity and selectivity for various targets through halogen bonding or by serving as a reactive handle for covalent modification, although the latter is less common for aryl bromides in biological systems.

Hypothesis 1: Kinase Inhibition

Kinases are a major class of drug targets, and the imidazo[1,5-a]pyrazine scaffold is a known hinge-binding motif for several kinases.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Acalabrutinib, an approved drug for chronic lymphocytic leukemia, is an imidazo[1,5-a]pyrazine derivative that acts as a potent and selective BTK inhibitor.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway. We postulate that 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine may also inhibit BTK, potentially through reversible or irreversible mechanisms, impacting B-cell proliferation and survival.[6]

  • c-Src Inhibition: Certain C-5 substituted imidazo[1,5-a]pyrazine derivatives have been identified as potent inhibitors of the non-receptor tyrosine kinase c-Src, with potential applications in treating acute ischemic stroke.[4] The tetrahydroimidazo[1,5-a]pyrazine core of our compound of interest could orient substituents in a manner that allows for interaction with the c-Src active site.

Hypothesized BTK Signaling Inhibition

BTK_Inhibition BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates IP3_DAG IP3 & DAG Production PLCg2->IP3_DAG Calcium Calcium Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Compound 1-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Compound->BTK inhibits

Caption: Proposed inhibition of the BTK signaling pathway.

Hypothesis 2: Bromodomain Inhibition
  • BRD9 Inhibition: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been developed as potent inhibitors of BRD9, a subunit of the SWI/SNF chromatin remodeling complex implicated in certain cancers.[5] Bromodomains are "reader" domains that recognize acetylated lysine residues on histones. The core scaffold of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine could potentially fit within the BRD9 binding pocket, disrupting its function in chromatin regulation.

Hypothesis 3: Antimicrobial Activity

The pyrazine ring is a component of various compounds with demonstrated antimicrobial properties.[7][8][9]

  • DNA Gyrase Inhibition: Some pyrazine carboxamides have shown activity against extensively drug-resistant Salmonella Typhi, with molecular docking studies suggesting DNA gyrase as a potential target.[7]

  • Alkaline Phosphatase Inhibition: The same study also identified alkaline phosphatase inhibition as a possible mechanism.[7] It is conceivable that 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine could exhibit similar activities.

Experimental Validation Protocols

To systematically investigate the proposed mechanisms of action, a tiered approach is recommended, starting with broad profiling and progressing to more specific, hypothesis-driven assays.

Tier 1: Initial Target Profiling and Cellular Assays

This initial phase aims to broadly assess the compound's biological activity.

Protocol 1: Kinase Panel Screening

  • Objective: To identify potential kinase targets.

  • Methodology:

    • Submit 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for screening against a broad panel of recombinant human kinases (e.g., a panel of >400 kinases) at a fixed concentration (e.g., 10 µM).

    • The assay should measure the residual kinase activity in the presence of the compound, typically using a radiometric (e.g., ³³P-ATP) or fluorescence-based method.

    • Express results as a percentage of inhibition relative to a vehicle control (e.g., DMSO).

    • Flag "hits" as kinases showing >50% inhibition for follow-up studies.

Protocol 2: Antiproliferative Assays

  • Objective: To assess the compound's effect on the growth of various cell lines.

  • Methodology:

    • Select a panel of cell lines relevant to the hypothesized targets (e.g., TMD8 lymphoma cells for BTK, A549 lung cancer cells for BRD9, and bacterial strains like S. aureus and E. coli).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

    • Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or an MTT assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Experimental Workflow for Initial Screening

Screening_Workflow cluster_tier1 Tier 1: Broad Spectrum Screening Compound Test Compound: 1-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine KinaseScreen Broad Kinase Panel (>400 kinases) Compound->KinaseScreen CellScreen Antiproliferative Screen (Cancer & Microbial Panels) Compound->CellScreen KinaseHits Identify Kinase 'Hits' (>50% inhibition) KinaseScreen->KinaseHits CellHits Determine IC50 Values (Potency) CellScreen->CellHits

Caption: Initial screening workflow for target identification.

Tier 2: Hypothesis-Specific Validation

Based on the results from Tier 1, proceed with more focused assays.

Protocol 3: BTK Inhibition Confirmation (Biochemical and Cellular)

  • Objective: To confirm and characterize the inhibition of BTK.

  • Methodology:

    • Biochemical IC₅₀ Determination: Perform a dose-response experiment using recombinant BTK enzyme. Titrate the compound and measure the IC₅₀ value.

    • Cellular Target Engagement: Use a cell-based assay that measures the phosphorylation of a direct BTK substrate, such as PLCγ2. For example, in Ramos B-cells stimulated with anti-IgM, treat with the compound and measure phospho-PLCγ2 levels via Western blot or a high-throughput immunoassay (e.g., HTRF®).

    • Mechanism of Inhibition (Reversibility): To determine if the inhibition is reversible, perform a jump-dilution experiment. Incubate a high concentration of the compound with the BTK enzyme, then rapidly dilute the mixture and measure the recovery of enzyme activity over time. A rapid recovery suggests reversible inhibition.

Protocol 4: BRD9 Bromodomain Binding Assay

  • Objective: To quantify the binding affinity of the compound to the BRD9 bromodomain.

  • Methodology:

    • Utilize a biophysical assay such as Surface Plasmon Resonance (SPR) or a competition binding assay like the BROMOscan® platform.

    • For SPR, immobilize the BRD9 bromodomain on a sensor chip and flow different concentrations of the compound over the surface to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD).

Quantitative Data Summary

The following table should be populated with experimental data as it is generated to provide a clear overview of the compound's profile.

Assay Type Target/Cell Line Metric Result Reference Compound
Biochemical BTKIC₅₀ (nM)TBDAcalabrutinib
c-SrcIC₅₀ (nM)TBDSaracatinib
BRD9Kᴅ (nM)TBDBI-9564
DNA GyraseIC₅₀ (µM)TBDCiprofloxacin
Cellular TMD8 (Lymphoma)Proliferation IC₅₀ (µM)TBDAcalabrutinib
Ramos (B-cell)p-PLCγ2 IC₅₀ (µM)TBDAcalabrutinib
A549 (Lung Cancer)Proliferation IC₅₀ (µM)TBDBI-9564
S. aureusMIC (µg/mL)TBDVancomycin

TBD: To Be Determined

Concluding Remarks

While the precise mechanism of action for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine remains to be definitively established, its structural relationship to a class of compounds with known and potent biological activities provides a strong foundation for targeted investigation. The imidazo[1,5-a]pyrazine scaffold is a privileged structure, particularly in the realm of kinase inhibition. The experimental framework detailed in this guide offers a logical and comprehensive pathway to elucidate the compound's mechanism, assess its potency and selectivity, and ultimately determine its potential as a novel therapeutic agent. The journey from a novel chemical entity to a well-characterized drug candidate is paved with rigorous and hypothesis-driven scientific inquiry.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2023). PubMed Central. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. (n.d.). PubMed. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. (2019). PubMed. [Link]

  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. (n.d.). ACS Publications. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Imidazo[1,2- a ]pyrazine, Imidazo[1,5- a ]quinoxaline and Pyrazolo[1,5- a ]quinoxaline derivatives as IKK1 and IKK2 inhibitors. (n.d.). ResearchGate. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). PubMed Central. [Link]

  • Synthesis, Spectral Characterization, in Vitro and in Silico Studies of Benzodioxin Pyrazoline derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). Moroccan Journal of Chemistry. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids. (2025). PubMed Central. [Link]

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. (n.d.). PubMed. [Link]

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Foundational

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: A Technical Guide for Research and Development

Foreword: Unveiling the Potential of a Novel Scaffold In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The imidazo[1,5-a]pyrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The imidazo[1,5-a]pyrazine core has emerged as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, yet promising, member of this family: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. While specific literature on this exact molecule is nascent, its structural alerts and the rich pharmacology of its analogs position it as a compelling subject for investigation. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its chemical attributes, a plausible synthetic route, and a detailed exploration of its potential therapeutic applications based on established knowledge of the imidazo[1,5-a]pyrazine class.

Physicochemical Properties and Structural Attributes

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a halogenated, bicyclic heteroaromatic compound. The presence of the bromine atom at the 1-position of the imidazo[1,5-a]pyrazine core is a key feature, offering a handle for further chemical modification and potentially enhancing biological activity.

PropertyValueSource
CAS Number 1188265-59-9
Molecular Formula C₆H₈BrN₃
Molecular Weight 202.05 g/mol
Predicted XLogP3 1.1
Predicted Boiling Point 398.3 °C
Predicted Density 1.92 g/cm³

The tetrahydro-pyrazine ring introduces a degree of conformational flexibility, which can be crucial for binding to biological targets. The compound is often supplied as a hydrochloride salt (CAS: 1188265-60-2) to improve its stability and solubility in aqueous media.

Proposed Synthesis Pathway

Synthesis of the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Core

The synthesis of the parent scaffold is the logical first step. A reliable method involves the cyclization of a piperazine derivative.

Synthesis_Core Piperazine-2-carbaldehyde Piperazine-2-carbaldehyde Reaction_Vessel Cyclocondensation Piperazine-2-carbaldehyde->Reaction_Vessel Glyoxal Glyoxal Glyoxal->Reaction_Vessel Ammonia Ammonia Ammonia->Reaction_Vessel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Reaction_Vessel->5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Formation of Imidazole Ring

Caption: Proposed synthesis of the core scaffold.

Step-by-step Protocol:

  • Reaction Setup: To a solution of piperazine-2-carbaldehyde in a suitable solvent such as ethanol, add an aqueous solution of glyoxal and ammonia.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the cyclocondensation.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Bromination of the Core Scaffold

The introduction of the bromine atom at the 1-position is anticipated to proceed via an electrophilic aromatic substitution mechanism. The imidazole ring is electron-rich and thus susceptible to attack by electrophiles.

Bromination_Step Core_Scaffold 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Reaction Electrophilic Bromination Core_Scaffold->Reaction NBS N-Bromosuccinimide NBS->Reaction Target_Compound 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Reaction->Target_Compound Regioselective Addition

Caption: Proposed final bromination step.

Step-by-step Protocol:

  • Reactant Preparation: Dissolve the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Brominating Agent: Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The use of NBS is a well-established and mild method for the bromination of electron-rich heterocyclic systems.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Extraction: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product is then extracted into an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography to afford the desired 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Potential Biological Activities and Therapeutic Applications

The true value of a research chemical lies in its potential biological activity. Based on extensive research into the broader class of imidazo[1,5-a]pyrazines, several key therapeutic areas warrant investigation for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Kinase Inhibition: A Promising Avenue

The imidazo[1,5-a]pyrazine scaffold is a known hinge-binding motif for various protein kinases, making it a valuable starting point for the development of kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibition: Acalabrutinib, an FDA-approved drug for chronic lymphocytic leukemia, features an imidazo[1,5-a]pyrazine core and is a potent BTK inhibitor. A recent patent highlighted imidazo[1,5-a]pyrazine derivatives as selective BTK inhibitors with sub-nanomolar potency.[1]

  • c-Src Inhibition and Neuroprotection: C-5 substituted imidazo[1,5-a]pyrazine derivatives have been synthesized and evaluated as potent c-Src inhibitors with neuroprotective efficacy in in vivo models of acute ischemic stroke.[2]

  • IKK Inhibition and Anti-inflammatory Effects: Imidazo[1,2-a]pyrazine and imidazo[1,5-a]quinoxaline derivatives have been investigated as inhibitors of IκB kinase (IKK), suggesting a potential role in treating inflammatory diseases.[3]

  • Aurora Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy.

Antimicrobial Activity

The pyrazine ring is a component of many compounds with antimicrobial properties. The introduction of a bromine atom can often enhance this activity.

  • Antibacterial Potential: Pyrazine-containing compounds have shown activity against various bacteria, including drug-resistant strains of Salmonella Typhi.[4] The bromination of heterocyclic scaffolds is a known strategy to enhance antibacterial potency.[5]

  • Antifungal Activity: Certain imidazo[1,2-a]pyrazine derivatives have demonstrated excellent antifungal activity against Candida albicans and Aspergillus niger.

Exemplary Experimental Protocols

To facilitate the investigation of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, the following are detailed, self-validating experimental protocols based on methodologies used for analogous compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a luminescent kinase assay that measures the amount of ADP formed from a kinase reaction.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Incubation1 Incubate compound with kinase, substrate, and ATP Compound_Prep->Incubation1 Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent to terminate kinase reaction and deplete ATP Incubation1->Add_ADP_Glo Incubation2 Incubate at room temperature Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubation2->Add_Detection_Reagent Incubation3 Incubate at room temperature Add_Detection_Reagent->Incubation3 Measure_Luminescence Measure luminescence Incubation3->Measure_Luminescence

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-step Methodology:

  • Compound Preparation: Prepare a stock solution of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP to initiate the reaction. Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP to ATP. This new ATP is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for 30 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the broth.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Future Directions and Conclusion

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine represents a research chemical with significant untapped potential. Its structural similarity to known bioactive molecules, particularly kinase inhibitors, suggests that it could be a valuable tool for target identification and a starting point for the development of novel therapeutics. The presence of the bromine atom provides a reactive handle for the synthesis of a library of derivatives, enabling structure-activity relationship (SAR) studies.

Future research should focus on:

  • Definitive Synthesis and Characterization: Elucidation and publication of a detailed, reproducible synthetic protocol and full characterization of the compound.

  • Broad Biological Screening: Comprehensive screening against a panel of kinases, microbial strains, and cancer cell lines to identify its primary biological targets.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activity.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the compound's therapeutic potential and safety in relevant animal models.

This technical guide provides a solid foundation for researchers to embark on the exploration of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. By leveraging the knowledge of the broader imidazo[1,5-a]pyrazine class and employing rigorous experimental methodologies, the scientific community can unlock the full potential of this intriguing research chemical.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. International Journal of ChemTech Research. [Link]

  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. [Link]

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Synthonix. [Link]

  • Design, synthesis and biological evaluation of imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors. PubMed. [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. New Journal of Chemistry. [Link]

  • Synthesis and biological evaluation of 1,7,8,8a-tetrahydro-3H-oxazolo[3,4-a]pyrazin-6(5H)-ones as antitumoral agents. PubMed. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. PubMed. [Link]

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate. [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. [Link]

  • Synthesis and biological evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. National Institutes of Health. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]

  • (PDF) Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Oriental Journal of Chemistry. [Link]

  • PYRAZOLO[1,5-a]PYRIMIDINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • United States Patent (19).
  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][4][5]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. ACS Publications. [Link]

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Exploratory

The Imidazo[1,5-a]pyrazine Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction to a Versatile Scaffold The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to a Versatile Scaffold

The imidazo[1,5-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent scaffold for designing molecules that can interact with a wide array of biological targets with high affinity and specificity. This structural motif is considered a "privileged scaffold" due to its recurring presence in biologically active compounds across diverse therapeutic areas. Its value is underscored by the successful development and FDA approval of Acalabrutinib, a potent kinase inhibitor for the treatment of certain cancers. This guide provides a detailed exploration of the key therapeutic targets of imidazo[1,5-a]pyrazine compounds, focusing on the underlying mechanisms, experimental validation, and future potential.

Part 1: Kinase Inhibition - The Cornerstone of Imidazo[1,5-a]pyrazine Therapeutics

Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The imidazo[1,5-a]pyrazine scaffold has proven to be an exceptionally effective core for designing potent and selective kinase inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibition: A Clinical Success Story

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Its central role in B-cell related diseases has made it a highly attractive target for the treatment of hematological malignancies and autoimmune conditions like rheumatoid arthritis.[1]

Mechanism of Action:

Imidazo[1,5-a]pyrazine-based compounds have been developed as both irreversible and reversible inhibitors of BTK.

  • Irreversible Inhibition: The most prominent example is Acalabrutinib (Calquence®) , an FDA-approved second-generation BTK inhibitor.[2] Acalabrutinib forms a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to permanent inactivation of the enzyme.[2] This targeted covalent approach provides high potency and prolonged duration of action. Compared to the first-generation inhibitor ibrutinib, acalabrutinib exhibits a better selectivity profile, with less off-target activity on other kinases like EGFR, which is thought to contribute to its improved safety profile.[2]

  • Reversible Inhibition: Researchers have also developed 8-amino-imidazo[1,5-a]pyrazines as potent, reversible BTK inhibitors.[1] These compounds achieve their selectivity through specific, non-covalent interactions within the kinase hinge region. X-ray crystallography has revealed that the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core form key hydrogen bonds with the BTK hinge region, anchoring the molecule in the active site.[1]

BCR Signaling Pathway and BTK Inhibition

BCR_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk Activation BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 & DAG Second Messengers PLCg2->IP3_DAG NFkB NF-κB, NFAT, AP-1 Activation IP3_DAG->NFkB Proliferation B-cell Proliferation, Survival, Differentiation NFkB->Proliferation Acalabrutinib Acalabrutinib (Imidazo[1,5-a]pyrazine) Acalabrutinib->BTK Covalent Inhibition cGAS_STING_Pathway dsDNA Cytosolic dsDNA (e.g., from tumor cells) cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ATP_GTP ATP + GTP STING STING (on ER membrane) cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN Upregulates ImmuneResponse Anti-tumor Immune Response IFN->ImmuneResponse AMP AMP + GMP ENPP1->AMP Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Prepare serial dilutions of imidazo[1,5-a]pyrazine compound in DMSO. Dispense 3. Dispense compound dilutions, enzyme, and substrate into a 384-well plate. Compound_Prep->Dispense Reagent_Prep 2. Prepare assay buffer, recombinant BTK enzyme, peptide substrate, and ATP. Reagent_Prep->Dispense Incubate1 4. Pre-incubate to allow compound-enzyme binding. Dispense->Incubate1 Initiate 5. Initiate reaction by adding ATP. Incubate1->Initiate Incubate2 6. Incubate at room temp to allow phosphorylation. Initiate->Incubate2 Stop 7. Stop reaction and add detection reagent (e.g., ADP-Glo™). Incubate2->Stop Read 8. Read luminescence or fluorescence on a plate reader. Stop->Read Analyze 9. Plot % inhibition vs. log[compound] and fit to a four-parameter curve to determine IC50. Read->Analyze

Caption: Step-by-step workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point serial dilution series of the test compound (e.g., starting from 100 µM) in 100% DMSO.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Enzyme: Dilute recombinant human BTK enzyme to the desired concentration in the assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP at a concentration close to its Km value for the enzyme.

  • Assay Execution (384-well plate format):

    • Add 50 nL of the serially diluted compound to the appropriate wells. Include positive (no enzyme) and negative (DMSO vehicle) controls.

    • Add 5 µL of the diluted enzyme solution to all wells except the positive controls.

    • Pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix.

  • Reaction & Detection:

    • Incubate the plate for 60 minutes at room temperature.

    • Stop the reaction by adding a detection reagent. For example, using the ADP-Glo™ (Promega) assay, add 5 µL of ADP-Glo™ Reagent to convert unused ATP to ADP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis:

    • Measure the luminescence signal on a plate reader.

    • Normalize the data using the positive and negative controls to calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,5-a]pyrazine compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Conclusion and Future Perspectives

The imidazo[1,5-a]pyrazine scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its success is exemplified by the clinically approved BTK inhibitor Acalabrutinib and a robust pipeline of compounds targeting a wide range of diseases. The ability of this core structure to be readily modified allows chemists to fine-tune potency, selectivity, and pharmacokinetic properties for diverse biological targets, from well-established enzyme families like kinases to novel players in immuno-oncology like ENPP1.

Future research will likely focus on several key areas:

  • Expanding the Target Space: Exploring the utility of the scaffold against other challenging targets, such as G-protein coupled receptors (GPCRs) and epigenetic modulators.

  • Improving Selectivity: Designing next-generation inhibitors with even greater selectivity to minimize off-target effects and improve patient outcomes.

  • Targeting Drug Resistance: Developing imidazo[1,5-a]pyrazine derivatives that can overcome acquired resistance mechanisms to existing therapies.

  • Novel Drug Modalities: Incorporating the scaffold into newer therapeutic modalities like proteolysis-targeting chimeras (PROTACs) to achieve target degradation rather than just inhibition.

The continued exploration of the chemical space around the imidazo[1,5-a]pyrazine core, coupled with a deeper understanding of disease biology, promises to deliver a new generation of innovative medicines for patients in need.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • Al-Ostoot, F.H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36585-36594. [Link]

  • Al-Otaibi, F.C., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4478. [Link]

  • Singh, R., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(9), 1011-1016. [Link]

  • Gulevskaya, A.V. (2011). Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds, 47, 527-556. [Link]

  • Sui, Z., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-tri[2][3]azolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Journal of Medicinal Chemistry, 57(17), 7276-7291. [Link]

  • Savall, B.M., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(11), 1145-1150. [Link]

  • Mukaiyama, H., et al. (2007). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Bioorganic & Medicinal Chemistry, 15(2), 868-885. [Link]

  • da Silva, A.C.S., et al. (2022). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. Bioorganic Chemistry, 129, 106158. [Link]

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Krishnamoorthy, R. & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Venkatraman, S., et al. (2011). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2. Bioorganic & Medicinal Chemistry Letters, 21(7), 2145-2149. [Link]

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Foundational

The Strategic Role of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Core in Drug Discovery In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge across a spectrum of therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Core in Drug Discovery

In the landscape of contemporary drug discovery, certain molecular frameworks consistently emerge across a spectrum of therapeutic targets, earning them the designation of "privileged scaffolds." The imidazo[1,5-a]pyrazine core is a prominent member of this class of structures. Its rigid, bicyclic nature, combined with a rich electronic profile and multiple points for synthetic diversification, makes it an attractive starting point for the development of novel therapeutics.[1][2] The clinical success of molecules such as Acalabrutinib (Calquence®), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor for the treatment of certain B-cell malignancies, underscores the therapeutic potential embedded within this heterocyclic system.[1] This guide provides an in-depth technical analysis of a key intermediate, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , and elucidates its strategic importance in the synthesis and exploration of new chemical entities for a range of disease targets.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is essential for its effective utilization in a drug discovery program.

PropertyValueSource
CAS Number 1188265-59-9[3]
Molecular Formula C₆H₈BrN₃[3]
Molecular Weight 202.05 g/mol [3]
Predicted XLogP3 1.07760[3]
Predicted Boiling Point 398.3 ± 42.0 °C[3]
Predicted Density 1.92 ± 0.1 g/cm³[3]

The presence of the bromine atom significantly influences the reactivity of the scaffold, providing a versatile handle for a multitude of synthetic transformations, which will be explored in subsequent sections.

Strategic Synthesis of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

The efficient and scalable synthesis of this key building block is a critical first step in any medicinal chemistry campaign. While multiple synthetic routes to imidazo[1,5-a]pyrazines exist, a common and reliable strategy involves the cyclization of a suitably substituted aminopyrazine derivative. The following proposed synthesis provides a robust pathway to the target compound.

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Aminopyrazine B Piperazin-2-one A->B C 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1(2H)-one B->C Cyclization D 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine C->D Bromination (e.g., POBr3)

Caption: Proposed synthetic route to the target compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1(2H)-one

  • To a solution of piperazin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq).

  • Add 2-chloro-N-(methoxymethyl)acetamide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis (e.g., with aqueous HCl) to afford the cyclized product, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1(2H)-one, which can be purified by crystallization or column chromatography.

Step 2: Bromination to Yield 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1(2H)-one (1.0 eq) in phosphorus oxybromide (POBr₃, 3.0 eq).

  • Heat the mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be purified by flash column chromatography on silica gel.

The Bromo-Substituent as a Gateway to Chemical Diversity

The bromine atom at the 1-position of the tetrahydroimidazo[1,5-a]pyrazine core is the molecule's most valuable feature from a medicinal chemistry perspective. It serves as a versatile synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Workflow for Library Generation

Library_Generation cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start 1-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Pd catalyst, base Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst, base Buchwald Buchwald-Hartwig Amination (R₂NH) Start->Buchwald Pd catalyst, base Stille Stille Coupling (Ar-Sn(Bu)₃) Start->Stille Pd catalyst Library Diverse Library of Analogues (for SAR studies) Suzuki->Library Sonogashira->Library Buchwald->Library Stille->Library

Caption: Diversification of the core scaffold.

Therapeutic Applications and Target Exploration

Derivatives of the imidazo[1,5-a]pyrazine scaffold have shown activity against a range of biological targets, highlighting the broad therapeutic potential of this chemical class.

Bruton's Tyrosine Kinase (BTK) Inhibition

As exemplified by Acalabrutinib, the imidazo[1,5-a]pyrazine core is a validated scaffold for targeting BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][4] Dysregulation of this pathway is implicated in various B-cell malignancies.

B_Cell_Signaling BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Derivative (e.g., Acalabrutinib) Inhibitor->BTK

Caption: Simplified BCR pathway and BTK inhibition.

Dual Orexin Receptor Antagonism

The 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has been explored for the development of dual orexin receptor antagonists.[5] These antagonists have potential applications in the treatment of insomnia by blocking the wake-promoting effects of orexin neuropeptides.

Other Potential Applications

The broader pyrazine chemical class has been investigated for a multitude of pharmacological activities, including:

  • Anticancer: Targeting various kinases and other proteins involved in cell cycle regulation.[6][7][8][9]

  • Anti-inflammatory: Modulating inflammatory pathways.

  • Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[10]

The derivatization of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine allows for the exploration of these and other therapeutic areas.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine are not extensively published, valuable insights can be gleaned from related imidazo[1,5-a]pyrazine and pyrazine series.

Position of SubstitutionGeneral ObservationPotential Impact
1-position Introduction of aryl or heteroaryl groups via cross-coupling can significantly impact potency and selectivity.Direct interaction with the target protein's binding pocket; modulation of physicochemical properties.
3-position Substitution at this position can influence kinase selectivity profiles.Probing different regions of the ATP-binding site in kinases.
8-position Introduction of amino groups has been shown to be critical for activity in some series (e.g., reversible BTK inhibitors).[4]Formation of key hydrogen bonds with the target protein.

A systematic exploration of substitutions at these and other positions, facilitated by the bromo-intermediate, is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine represents a highly valuable and strategic building block in modern medicinal chemistry. Its true potential lies not in its intrinsic biological activity, but in its role as a versatile intermediate for the synthesis of diverse compound libraries. The bromine atom provides a reactive handle for introducing a wide range of substituents, enabling a thorough exploration of the chemical space around the privileged imidazo[1,5-a]pyrazine scaffold. Future research efforts will likely focus on leveraging this intermediate to develop novel therapeutics targeting a wide array of diseases, from cancer and autoimmune disorders to neurological conditions. The continued application of innovative synthetic methodologies and a deep understanding of structure-activity relationships will be paramount in unlocking the full therapeutic potential of this promising chemical class.

References

  • Al-Harthy, T., Al-Kharusi, A., & Riadi, Y. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2332219. Retrieved from [Link]

  • Khan, I., Zaib, S., Batool, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4384. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • Souto, J. A., Guéret, S. M., Whitlock, G. A., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(8), 902–907. Retrieved from [Link]

  • Boss, C., Brisbare-Roch, C., Jenck, F., et al. (2013). Structure-activity relationship studies and sleep-promoting activity of novel 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 2. Bioorganic & Medicinal Chemistry Letters, 23(13), 3845–3850. Retrieved from [Link]

  • Nie, S., Wu, F., Wu, J., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. Retrieved from [Link]

  • Fares, M., Taha, M. O., & Al-Hourani, B. J. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7625. Retrieved from [Link]

  • Nie, S., Wu, F., Wu, J., et al. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. European Journal of Medicinal Chemistry, 237, 114407. Retrieved from [Link]

  • Kumar, R., & Singh, P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(18), 1591–1608. Retrieved from [Link]

  • El-Gamel, N. E. A., Al-showiman, M. S., & Al-Farhan, K. M. (2023). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. Molecules, 28(15), 5709. Retrieved from [Link]

  • Cichoń, T., Uram, Ł., Kurczab, R., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(21), 6432. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological activity and mechanism of pyrazines. Retrieved from [Link]

  • ResearchGate. (n.d.). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Ladds, G., Veprintsev, D., & Dolezal, O. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Molecules, 25(17), 3954. Retrieved from [Link]

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Exploratory

The Emergence of a Privileged Scaffold: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a Versatile Fragment for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of high-quality lead compounds. The success of this approach hinges on the careful selection and utilization of a chemically diverse and well-characterized fragment library. Within the vast chemical space of heterocyclic compounds, the imidazo[1,5-a]pyrazine core has emerged as a "privileged scaffold," consistently appearing in a multitude of biologically active molecules. This technical guide focuses on a specific, yet highly versatile, iteration of this core: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine . We will explore its synthetic accessibility, its strategic role as a fragment in drug discovery campaigns, and provide a detailed, field-proven framework for its application, from initial screening to lead optimization. This guide is intended to serve as a practical resource for researchers aiming to leverage this promising fragment in their own drug discovery endeavors.

The Imidazo[1,5-a]pyrazine Core: A Foundation of Biological Relevance

The imidazo[1,5-a]pyrazine scaffold is a nitrogen-rich bicyclic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure presents well-defined vectors for substitution, allowing for precise modulation of steric and electronic properties. The strategic placement of nitrogen atoms provides multiple points for hydrogen bonding, a critical interaction in protein-ligand recognition.[1] Derivatives of the related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine scaffolds have demonstrated a wide spectrum of pharmacological activities, including kinase inhibition, modulation of G-protein coupled receptors, and antimicrobial effects.[2][3] This proven biological relevance makes the imidazo[1,5-a]pyrazine core an attractive starting point for the design of novel therapeutics.

The focus of this guide, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , introduces two key modifications to the parent aromatic system: a bromine atom at the 1-position and a saturated pyrazine ring. The bromine atom serves as a crucial handle for synthetic elaboration through a variety of cross-coupling reactions, providing a direct vector for fragment growing and optimization. The tetrahydro-pyrazine ring imparts a three-dimensional character to the fragment, which can enhance binding affinity and selectivity by accessing deeper pockets in target proteins.

Synthesis and Chemical Properties of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Proposed Synthetic Protocol:
  • Synthesis of the Imidazo[1,5-a]pyrazine Core: A common route involves the condensation of a 2-aminomethylpyrazine derivative with an appropriate cyclizing agent.

  • Bromination at the 1-position: Regioselective bromination of the electron-rich imidazole ring can be achieved using a mild brominating agent such as N-bromosuccinimide (NBS).

  • Reduction of the Pyrazine Ring: The aromatic pyrazine ring can be selectively reduced to the tetrahydro-derivative via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Physicochemical Properties:

A summary of the key physicochemical properties of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is presented in the table below. These properties are crucial for assessing its suitability as a fragment, particularly in relation to the "Rule of Three."

PropertyValueSource
Molecular Formula C6H8BrN3[3]
Molecular Weight 202.05 g/mol [3]
XLogP3 1.07760[3]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Topological Polar Surface Area 29.8 Ų[3]

A Hypothetical Case Study: Targeting Aurora Kinase A with a Fragment-Based Approach

To illustrate the practical application of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, we present a hypothetical yet scientifically grounded case study targeting Aurora Kinase A, a well-validated oncology target. The related imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of Aurora kinase inhibitors.[6]

Fragment Screening Cascade

The initial phase of an FBDD campaign involves the screening of a fragment library to identify low-affinity binders to the target protein. A multi-tiered screening approach is often employed to efficiently identify and validate true hits.

FBDD_Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Structural Characterization SPR Surface Plasmon Resonance (SPR) NMR NMR Spectroscopy (Saturation Transfer Difference) SPR->NMR ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Xray X-ray Crystallography ITC->Xray

  • Protein Immobilization: Recombinant Aurora Kinase A is immobilized on a CM5 sensor chip via amine coupling.

  • Fragment Library Screening: A solution of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (typically at 200 µM in a suitable buffer) is injected over the sensor surface.

  • Data Analysis: A change in the refractive index, measured in response units (RU), indicates binding. A predefined RU threshold is used to identify initial hits.

Hit Validation and Characterization

Positive hits from the primary screen are subjected to orthogonal validation methods to eliminate false positives and to characterize the binding thermodynamics and kinetics.

  • Sample Preparation: A solution containing Aurora Kinase A (typically 10-20 µM) and the fragment (1-2 mM) is prepared in a deuterated buffer.

  • NMR Data Acquisition: A series of 1D ¹H NMR spectra are acquired with and without selective saturation of the protein resonances.

  • Data Analysis: Subtraction of the on-resonance spectrum from the off-resonance spectrum yields the STD NMR spectrum, which shows signals only from the protons of the fragment that are in close proximity to the protein.

Structure-Based Design and Hit-to-Lead Optimization

The co-crystal structure of the fragment bound to the target protein is the cornerstone of the hit-to-lead optimization phase. It provides a detailed map of the binding pocket and reveals potential vectors for fragment elaboration.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Structure-Guided Design cluster_2 Lead Optimization Fragment 1-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine SAR Structure-Activity Relationship (SAR) via Suzuki Coupling Fragment->SAR X-ray Co-crystal Structure Lead Potent & Selective Lead Compound SAR->Lead Iterative Synthesis & Assays

In our hypothetical scenario, the X-ray crystal structure reveals that the bromine atom of the fragment is solvent-exposed and pointing towards a hydrophobic sub-pocket of the Aurora Kinase A active site. This provides an ideal vector for "fragment growing."

  • Reaction Setup: In an inert atmosphere, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1 equivalent), a suitable aryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) are combined in a suitable solvent system (e.g., dioxane/water).

  • Reaction Execution: The mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the desired elaborated compound.

This iterative process of structure-guided design, synthesis, and biological evaluation is the engine of FBDD, enabling the rapid development of potent and selective lead compounds.

Future Perspectives and Conclusion

The 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine fragment represents a compelling starting point for drug discovery campaigns targeting a wide range of protein families. Its synthetic tractability, favorable physicochemical properties, and the strategic placement of the bromine atom for chemical elaboration make it a valuable addition to any fragment library. While this guide has presented a hypothetical case study, the underlying principles and experimental protocols are firmly rooted in established FBDD practices. The continued exploration of this and other privileged heterocyclic scaffolds will undoubtedly fuel the discovery of the next generation of innovative medicines.

References

  • TSI Journals. Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available from: [Link]

  • ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][7][8]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Available from: [Link]

  • PubMed Central (PMC). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available from: [Link]

  • RCSB PDB. 3NRM: Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Available from: [Link]

  • PubMed. Discovery of imidazo[1,5-a]pyrido[3,2-e]pyrazines as a new class of phosphodiesterase 10A inhibitiors. Available from: [Link]

  • ACS Publications. Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation. Available from: [Link]

  • ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note & Protocol: Strategic Functionalization of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for Drug Discovery

Abstract The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1] Its unique three-dimensiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of compounds with a wide array of biological activities.[1] Its unique three-dimensional structure and hydrogen bonding capabilities make it an attractive starting point for the design of novel therapeutics. This guide provides a detailed technical overview and actionable protocols for the functionalization of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a key building block that enables rapid library synthesis and exploration of structure-activity relationships (SAR). We will delve into the causality behind experimental choices for palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig aminations—providing researchers with a robust framework for diversifying this important heterocyclic system.

Introduction: The Strategic Value of the Tetrahydroimidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine ring system and its saturated analogues are considered structural mimics of deazapurines and are present in numerous pharmacologically active agents, including inhibitors of kinases like BTK and phosphodiesterases.[2] The tetrahydro variant offers improved pharmacokinetic properties by introducing a non-aromatic, sp3-hybridized piperazine ring, which can enhance solubility and provide vectors for further substitution.

The 1-bromo derivative is an ideal precursor for diversification. The bromine atom at the C1 position of the electron-rich imidazole ring is strategically positioned for functionalization via transition-metal-catalyzed cross-coupling reactions. This allows for the controlled introduction of a wide range of substituents, which is critical during the lead optimization phase of drug development.

Core Functionalization Strategies: A Mechanistic Overview

The primary routes for functionalizing 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involve palladium-catalyzed cross-coupling reactions. These methods are favored over classical nucleophilic aromatic substitution (SNAr) due to their milder conditions, broader substrate scope, and superior functional group tolerance.

G cluster_0 Core Scaffold cluster_1 Functionalization Pathways cluster_2 Resulting Derivatives Start 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki R-B(OH)2 [Pd] Catalyst Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald R1R2-NH [Pd] Catalyst Other Other Couplings (Sonogashira, Heck, etc.) Start->Other Various [Pd/Cu] Catalyst Aryl 1-Aryl Derivatives Suzuki->Aryl Amine 1-Amino Derivatives Buchwald->Amine Alkynyl 1-Alkynyl/Alkenyl Derivatives Other->Alkynyl

Figure 1: Key functionalization pathways for the 1-bromo scaffold.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between the C1 position of the scaffold and various aryl or heteroaryl groups.[3][4] This is achieved by coupling the bromo-scaffold with an organoboron reagent, typically a boronic acid or its ester equivalent.

Causality Behind the Protocol:

  • Catalyst Choice: Electron-rich heterocyclic halides can be challenging substrates. Palladium catalysts equipped with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required. These ligands promote the crucial oxidative addition step and prevent catalyst deactivation.[5]

  • Base Selection: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L₂(Br) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r_rprime R-Pd(II)L₂(R') transmetal->pd2_r_rprime boronate R'-B(OH)₃⁻ (from R'-B(OH)₂ + Base) boronate->transmetal red_elim Reductive Elimination pd2_r_rprime->red_elim red_elim->pd0 Catalyst Regeneration product R-R' Product red_elim->product scaffold R-Br (Bromo-Scaffold) scaffold->ox_add

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination for C-N Bond Formation

To install primary or secondary amines at the C1 position, the Buchwald-Hartwig amination is the method of choice.[6][7] This reaction couples the bromo-scaffold with an amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.

Causality Behind the Protocol:

  • Ligand is Key: Similar to the Suzuki coupling, sterically hindered biarylphosphine ligands are critical for success. Ligands like BrettPhos have been specifically developed for the amination of challenging heterocyclic bromides, including those with unprotected NH groups.[8] They facilitate the reductive elimination step, which is often rate-limiting.

  • Strong Base Required: A strong base, such as NaOt-Bu or LiHMDS, is necessary to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[6]

  • Anhydrous Conditions: These reactions are sensitive to moisture, which can hydrolyze the base and deactivate the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are mandatory for reproducibility and high yields.

G pd0 Pd(0)L ox_add Oxidative Addition pd0->ox_add pd2_complex R-Pd(II)L(Br) ox_add->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord pd2_amido [R-Pd(II)L(NR'₂)] amine_coord->pd2_amido amine R'₂NH + Base amine->amine_coord red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Catalyst Regeneration product R-NR'₂ Product red_elim->product scaffold R-Br (Bromo-Scaffold) scaffold->ox_add

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care. 1,4-dioxane is a suspected carcinogen.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation at the C1 position.

Materials and Reagents

Reagent/MaterialSupplier ExampleCAS NumberPurpose
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineBLDpharm1188265-59-9Starting Material
Arylboronic AcidVariousVariesCoupling Partner
[1,1'-Bis(di-tert-butylphosphino)ferrocene]palladium(II) dichloride (Pd(dtbpf)Cl₂)Sigma-Aldrich95408-45-0Palladium Catalyst
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7Base
1,4-Dioxane, anhydrousAcros Organics123-91-1Solvent
Deionized WaterN/A7732-18-5Co-solvent
Nitrogen or Argon gasAirgasN/AInert Atmosphere

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be around 0.1-0.2 M with respect to the starting bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C (or use a microwave reactor according to optimized conditions). Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure 1-aryl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol details a general procedure for C-N bond formation at the C1 position.

Materials and Reagents

Reagent/MaterialSupplier ExampleCAS NumberPurpose
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazineBLDpharm1188265-59-9Starting Material
Secondary Amine (e.g., Morpholine)VariousVariesCoupling Partner
tBuBrettPhos Pd G3 PrecatalystSigma-Aldrich1445085-87-9Palladium Catalyst
Sodium tert-butoxide (NaOt-Bu)Acros Organics865-48-5Base
Toluene, anhydrousFisher Scientific108-88-3Solvent
Nitrogen or Argon gasAirgasN/AInert Atmosphere

Step-by-Step Methodology

  • Reaction Setup: In a glovebox, add NaOt-Bu (1.4 eq.) and tBuBrettPhos Pd G3 precatalyst (0.02 eq.) to an oven-dried Schlenk flask. Rationale: The use of a third-generation (G3) precatalyst allows for easy setup and high reactivity at lower temperatures.[8]

  • Reagent Addition: Remove the flask from the glovebox. Add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with argon.

  • Solvent and Nucleophile Addition: Add anhydrous toluene, followed by the secondary amine (1.2 eq.) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 80-100 °C. The optimal temperature depends on the reactivity of the amine. Monitor the reaction by LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution) to yield the desired 1-amino derivative.

  • Characterization: Confirm the product structure by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Reaction Conditions and Expected Outcomes

The following table provides a comparative overview of typical conditions for the functionalization of bromo-N-heterocycles, which serve as a validated starting point for optimizing reactions on the target scaffold.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃ with ligand; or Pd precatalystsPd precatalysts (e.g., BrettPhos G3) are preferred
Ligand XPhos, SPhos, dtbpfBrettPhos, RuPhos, Xantphos
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₂CO₃, LiHMDS
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OToluene, 1,4-Dioxane (anhydrous)
Temperature 80 - 110 °C25 - 110 °C
Typical Yields 60 - 95%55 - 90%
Key Insight Robust and tolerant of many functional groups.Requires anhydrous conditions and a strong, bulky base.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. ResearchGate. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3. PubChem. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC - NIH. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

  • 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5. PubChem. [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein Journals. [Link]

  • Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. PMC. [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Synthonix. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Application

The Strategic Application of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within this competitive field, the imidazo[1,5-a]pyrazine scaffold has garnered significant attention as a "privileged structure." Its rigid, bicyclic framework provides a versatile template for the design of potent and selective inhibitors that can effectively compete with ATP in the kinase active site. A prime example of the clinical success of this scaffold is Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key building block, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine , in the synthesis of novel kinase inhibitors.

Physicochemical Properties of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

A thorough understanding of the physicochemical properties of this key intermediate is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular Formula C₆H₈BrN₃Echemi
Molecular Weight 202.05 g/mol Echemi
Appearance Solid (predicted)-
Boiling Point 398.3±42.0 °C (Predicted)Echemi
Density 1.92±0.1 g/cm³ (Predicted)Echemi
CAS Number 1188265-59-9Echemi

The Rationale for Employing a Brominated Intermediate in Kinase Inhibitor Synthesis

The bromine atom on the imidazo[1,5-a]pyrazine core is not merely a placeholder; it is a strategic functional group that unlocks a diverse range of synthetic possibilities. The primary utility of the bromo-substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the facile and efficient formation of a carbon-carbon bond between the heterocyclic core and a variety of aryl or heteroaryl boronic acids or esters.[2] This versatility is paramount in kinase inhibitor design, where the introduction of diverse substituents is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The C-1 position of the imidazo[1,5-a]pyrazine scaffold, where the bromine is situated, often projects into a region of the kinase active site that can be exploited to achieve selectivity over other kinases. By systematically varying the coupled moiety at this position, medicinal chemists can fine-tune the inhibitor's interaction with the target kinase, thereby enhancing its therapeutic profile.

Synthetic Workflow: From Core Scaffold to Kinase Inhibitor

The synthesis of a kinase inhibitor utilizing 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can be conceptualized as a multi-stage process. The following diagram illustrates a general workflow:

G cluster_0 Stage 1: Synthesis of the Core Scaffold cluster_1 Stage 2: Bromination cluster_2 Stage 3: Palladium-Catalyzed Cross-Coupling cluster_3 Stage 4: Final Elaboration & Purification A Starting Materials B Cyclization & Formation of 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine A->B D 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine B->D C Brominating Agent (e.g., NBS) C->D F Suzuki-Miyaura Coupling D->F E Aryl/Heteroaryl Boronic Acid or Ester E->F G Functionalized Imidazo[1,5-a]pyrazine F->G H Further Functionalization/ Deprotection G->H I Final Kinase Inhibitor H->I G cluster_0 B-Cell Receptor Signaling cluster_1 Inhibition by Imidazo[1,5-a]pyrazine Derivative BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,5-a]pyrazine Kinase Inhibitor Inhibitor->BTK

Sources

Method

Application Notes and Protocols for the Biological Evaluation of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery The imidazo[1,5-a]pyrazine core represents a significant "privileged structure" in medicinal chemistry. This heterocyclic syst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,5-a]pyrazine Scaffold as a Privileged Structure in Drug Discovery

The imidazo[1,5-a]pyrazine core represents a significant "privileged structure" in medicinal chemistry. This heterocyclic system is a key pharmacophore in numerous compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fusion of imidazole and pyrazine rings creates a unique electronic and steric environment, enabling diverse interactions with biological targets. Derivatives of this scaffold have been investigated as potent kinase inhibitors, antibacterial agents, and modulators of various cellular signaling pathways.

Given this context, the novel compound 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (hereafter referred to as Compound X) presents a compelling candidate for biological screening. The introduction of a bromine atom can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially by forming halogen bonds with target proteins or by serving as a handle for further chemical modification.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial biological characterization of Compound X. It outlines a logical, tiered screening cascade designed to efficiently identify and validate its potential therapeutic activities. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Proposed Screening Cascade for Compound X

To efficiently determine the biological activity profile of a novel compound, a tiered or cascaded screening approach is optimal. This strategy begins with broad, high-throughput primary assays to identify general activities (e.g., cytotoxicity, antimicrobial effects). Hits from these primary screens are then advanced to more specific secondary and mechanistic assays to elucidate the mode of action and identify specific molecular targets.

Screening_Cascade cluster_0 Compound X Stock Solution Preparation cluster_1 Primary Screening: Broad Activity Profile cluster_2 Secondary & Mechanistic Assays (Based on Primary Hits) cluster_3 Outcome Compound 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (Compound X) Stock Prepare 10 mM Stock in DMSO (Store at -20°C) Compound->Stock Solubilization Cytotoxicity Tier 1A: General Cytotoxicity Assay (e.g., Resazurin or MTT Assay) vs. Cancer & Normal Cell Lines Stock->Cytotoxicity Antimicrobial Tier 1B: Antimicrobial Susceptibility (CLSI Broth Microdilution) vs. Gram-positive & Gram-negative Bacteria Stock->Antimicrobial Kinase Tier 2 (if cytotoxic): Kinase Inhibition Assay (e.g., ADP-Glo™ Universal Assay) vs. Panel of Cancer-Relevant Kinases Cytotoxicity->Kinase If selective cytotoxicity observed Gyrase Tier 2 (if antimicrobial): DNA Gyrase Inhibition Assay (Gel-Based or Fluorescence Assay) Antimicrobial->Gyrase If antibacterial activity observed Target Identify Potential Target Class Kinase->Target Gyrase->Target Lead Lead Compound for Optimization Target->Lead

Caption: Proposed screening cascade for characterizing the biological activity of Compound X.

Part 1: Primary Screening Protocols

The initial goal is to cast a wide net to determine if Compound X possesses any significant biological activity at achievable concentrations. We propose parallel screening for two of the most common activities associated with the imidazopyrazine scaffold: cytotoxicity against human cells and antimicrobial activity.

Protocol 1A: General Cytotoxicity Assessment using the Resazurin (alamarBlue™) Assay

Scientific Rationale: The resazurin assay is a widely used, robust, and sensitive method for quantifying cell viability.[1] The principle is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by mitochondrial dehydrogenases in metabolically active, viable cells.[2] The intensity of the fluorescent signal is directly proportional to the number of living cells.[1] This assay is preferred over the MTT assay in some instances due to its simplicity (a homogeneous "add-incubate-read" format), lower toxicity to cells, and higher sensitivity.[2][3]

Materials:

  • Compound X (10 mM stock in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)[4]

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - embryonic kidney)

  • Complete cell culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS)

  • 96-well, black, clear-bottom tissue culture plates

  • Positive control (e.g., Doxorubicin or Staurosporine)

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)[1]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the optimal seeding density in complete medium. This density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include "cells-only" wells for the negative control (100% viability) and "medium-only" wells for the background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution series of Compound X in complete medium from the 10 mM DMSO stock. A typical starting range is 0.1 µM to 100 µM.

    • Causality: It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤0.5%) to avoid solvent-induced toxicity. Prepare a "vehicle control" containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the diluted compound, vehicle control, or positive control to the appropriate wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Resazurin Addition and Incubation:

    • Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).[2][5]

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Return the plate to the incubator for 1-4 hours. The incubation time should be optimized for your cell line to ensure a robust signal without reaching saturation.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Ex: ~560 nm, Em: ~590 nm).[4]

    • Data Processing:

      • Subtract the average fluorescence of the "medium-only" wells from all other readings.

      • Normalize the data by expressing the results as a percentage of the vehicle control (100% viability). % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

ParameterRecommended ConditionRationale
Cell Lines 2 cancer lines, 1 normal lineTo assess both anticancer potential and general cytotoxicity.
Compound Conc. 0.1 µM - 100 µM (7-point curve)To capture a wide dose-response range for IC₅₀ calculation.
Vehicle Control DMSO (≤0.5% final conc.)To control for any effects of the solvent on cell viability.
Positive Control Doxorubicin (e.g., 10 µM)To validate that the assay system can detect cytotoxic effects.
Incubation Time 48 - 72 hoursStandard duration to observe effects on cell proliferation.
Readout Fluorescence (Ex/Em ~560/590 nm)Highly sensitive and proportional to the number of viable cells.[1]
Protocol 1B: Antimicrobial Susceptibility Testing via Broth Microdilution

Scientific Rationale: The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI), which ensures reproducibility and comparability of results.[6][7]

Materials:

  • Compound X (10 mM stock in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 - Gram-positive, Escherichia coli ATCC 25922 - Gram-negative)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • Positive control (e.g., Ciprofloxacin or Gentamicin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Step-by-Step Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or by using a spectrophotometer.

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[9]

  • Compound Dilution Plate Preparation:

    • In a separate 96-well plate, prepare a 2-fold serial dilution of Compound X in CAMHB. Start with a high concentration (e.g., 256 µg/mL) and dilute down.

    • The final volume in each well of this "mother plate" should be 100 µL.

  • Assay Inoculation:

    • Transfer 50 µL from each well of the compound dilution plate to a new, sterile 96-well assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL, and the compound concentrations will be halved.

    • Self-Validation Controls:

      • Growth Control: A well containing 50 µL of CAMHB and 50 µL of inoculum (no compound).

      • Sterility Control: A well containing 100 µL of uninoculated CAMHB.

      • Vehicle Control: A well with the highest concentration of DMSO used, plus inoculum.

      • Positive Control: A row with a serial dilution of a known antibiotic (e.g., Ciprofloxacin).

  • Incubation and MIC Determination:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • After incubation, visually inspect the plate for bacterial growth (indicated by turbidity or a "button" at the bottom of the U-shaped well).

    • The MIC is the lowest concentration of Compound X at which there is no visible growth.

Part 2: Secondary & Mechanistic Assays

If a primary screen yields a "hit" (e.g., an IC₅₀ < 10 µM in the cytotoxicity assay or an MIC ≤ 16 µg/mL in the antimicrobial assay), the next step is to investigate the mechanism of action.

Protocol 2A: Kinase Inhibition Screening (ADP-Glo™ Assay)

Scientific Rationale: Many cytotoxic agents function by inhibiting protein kinases, which are critical regulators of cell signaling. The ADP-Glo™ Kinase Assay is a universal, luminescent method for measuring kinase activity.[10][11] It quantifies the amount of ADP produced during a kinase reaction.[12] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted. Second, the ADP produced is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.[10][12] The luminescence is proportional to the ADP produced and thus to the kinase activity. A decrease in signal in the presence of an inhibitor indicates that the kinase has been inhibited.

ADP_Glo_Mechanism cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Reaction ADP + Phospho-Substrate + remaining ATP Kinase->Reaction Incubate (Compound X may inhibit here) AddReagent1 Add ADP-Glo™ Reagent Reaction->AddReagent1 Depletion ADP + Phospho-Substrate (remaining ATP is removed) AddReagent1->Depletion AddReagent2 Add Kinase Detection Reagent Depletion->AddReagent2 ATP_regen ADP is converted to ATP AddReagent2->ATP_regen Light ATP + Luciferin -> Light ATP_regen->Light

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)[13]

  • Purified recombinant kinases (a panel of relevant kinases, e.g., EGFR, SRC, AKT)

  • Specific kinase substrates and reaction buffers

  • Compound X (serial dilutions)

  • White, opaque 384-well assay plates

  • Luminometer

Step-by-Step Protocol:

  • Kinase Reaction Setup:

    • The assay is typically run in a low volume format (e.g., 5 µL total).[12][13]

    • In a 384-well plate, add the components in the following order:

      • Kinase reaction buffer.

      • ATP solution (at or near the Kₘ for the specific kinase).

      • The specific peptide substrate for the kinase.

      • Compound X at various concentrations (or vehicle control).

      • Add the purified kinase enzyme to initiate the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well.[13] This terminates the kinase reaction and depletes the unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add a 2x volume (e.g., 10 µL) of Kinase Detection Reagent to each well.[13] This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase/luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the vehicle control (0% inhibition) and a "no kinase" control (100% inhibition).

    • Determine the IC₅₀ value for each kinase that shows significant inhibition.

Protocol 2B: Bacterial DNA Gyrase Supercoiling Inhibition Assay

Scientific Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. It introduces negative supercoils into DNA. This assay monitors the conversion of a relaxed circular plasmid DNA into its supercoiled form by the enzyme. The two DNA forms (relaxed and supercoiled) have different electrophoretic mobilities and can be separated by agarose gel electrophoresis. An inhibitor of gyrase will prevent the formation of the faster-migrating supercoiled form.

Materials:

  • Purified E. coli DNA Gyrase

  • Relaxed pBR322 plasmid DNA substrate

  • 5X Gyrase Assay Buffer (containing ATP)

  • Compound X (serial dilutions)

  • Positive control (e.g., Novobiocin or Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Gel documentation system

Step-by-Step Protocol:

  • Reaction Setup:

    • Set up reactions in microcentrifuge tubes on ice. For a typical 30 µL reaction:

      • 6 µL of 5X Assay Buffer

      • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg)

      • 3 µL of Compound X dilution (or vehicle/positive control)

      • Distilled water to 27 µL

    • Mix gently and pre-incubate at 37°C for 5 minutes.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme.

    • Causality: A key control is a "no enzyme" lane to show the mobility of the relaxed substrate. Another is a "no ATP" lane, as gyrase activity is ATP-dependent.[14]

    • Incubate the reactions at 37°C for 60 minutes.

  • Reaction Termination and Gel Electrophoresis:

    • Stop the reaction by adding 6 µL of 6X DNA loading dye containing SDS/EDTA.

    • Load the entire reaction mixture into the wells of a 1% agarose gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis:

    • Stain the gel with a DNA stain and visualize using a UV transilluminator or other appropriate gel doc system.

    • The relaxed plasmid will migrate slower than the supercoiled product.

    • Analyze the gel images to determine the concentration of Compound X that inhibits the supercoiling activity of the gyrase, visually or by densitometry.

References

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • WOAH Regional Representation for Asia and the Pacific. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • American Society for Microbiology. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Technology Networks. (2013). ADP-Glo™ Kinase Profiling Systems for targeted and flexible kinase inhibitor profiling. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Retrieved from [Link]

  • PubMed Central. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay Kit. Retrieved from [Link]

  • ACS Publications. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

Sources

Application

Synthesis of 8-Amino-Imidazo[1,5-a]pyrazines from their 8-Bromo Precursors: An Application Note and Detailed Protocol

Introduction: The Significance of 8-Amino-Imidazo[1,5-a]pyrazines in Modern Drug Discovery The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Compounds b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 8-Amino-Imidazo[1,5-a]pyrazines in Modern Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Compounds bearing this core structure exhibit a wide range of biological activities, and their derivatives are actively pursued as therapeutic agents. Of particular note is the 8-amino-imidazo[1,5-a]pyrazine substructure, which has emerged as a critical pharmacophore in the development of potent and selective kinase inhibitors.

Notably, this scaffold is central to the design of reversible inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling pathways.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value target for therapeutic intervention.[3][4] The 8-amino group of the imidazo[1,5-a]pyrazine core often serves as a key hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.[2] The facile synthesis of a diverse library of 8-amino-imidazo[1,5-a]pyrazines is therefore of paramount importance for structure-activity relationship (SAR) studies and the discovery of novel drug candidates.[1]

This application note provides a detailed, field-proven protocol for the synthesis of 8-amino-imidazo[1,5-a]pyrazines from their readily accessible 8-bromo precursors via a palladium-catalyzed Buchwald-Hartwig amination reaction. We will delve into the mechanistic underpinnings of this powerful transformation, offer a step-by-step experimental guide, and provide insights into potential challenges and troubleshooting.

The Underpinning Chemistry: A Primer on the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed cross-coupling of an amine with an aryl or heteroaryl halide (or pseudohalide).[5] This reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses classical methods.

The catalytic cycle, as generally accepted, involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) species, typically bearing bulky, electron-rich phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of the 8-bromo-imidazo[1,5-a]pyrazine, forming a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The final, bond-forming step is reductive elimination from the palladium(II) complex, which generates the desired 8-amino-imidazo[1,5-a]pyrazine product and regenerates the active palladium(0) catalyst, thus closing the catalytic cycle.[6]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, particularly with electron-deficient heteroaryl halides like 8-bromo-imidazo[1,5-a]pyrazines. Bulky, electron-rich biarylphosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are highly effective in promoting both the oxidative addition and the reductive elimination steps, leading to higher reaction rates and yields.[5]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl [Ar-Pd(II)-Br]L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + HNR'R'' + Base PdII_Amido [Ar-Pd(II)-NR'R'']L₂ Amine_Coord->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 + Ar-NR'R''

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Buchwald-Hartwig amination of an 8-bromo-imidazo[1,5-a]pyrazine with a generic primary or secondary amine.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Grade/SpecificationSupplier Example
8-Bromo-imidazo[1,5-a]pyrazineStarting Material>95%Commercially available or synthesized
Amine (R¹R²NH)Nucleophile>98%Sigma-Aldrich, Acros Organics
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Precatalyst>97%Strem Chemicals, Sigma-Aldrich
XPhosLigand>98%Strem Chemicals, Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)Base>97%, powderSigma-Aldrich, Acros Organics
TolueneSolventAnhydrous, <50 ppm H₂OAcros Organics (AcroSeal™)
Schlenk flask or reaction vialReaction VesselOven-driedStandard laboratory supplier
Magnetic stirrer and stir barAgitationStandard laboratory supplier
Inert gas supply (Nitrogen or Argon)Anhydrous/Anaerobic conditionsHigh purityLocal gas supplier
Septa, needles, and syringesReagent transferStandard laboratory supplier
TLC plates (Silica gel 60 F₂₅₄)Reaction monitoringMerck, Sorbent Technologies
Silica gel for column chromatographyPurification230-400 meshStandard laboratory supplier
Ethyl acetate, HexanesEluents for chromatographyHPLC gradeStandard laboratory supplier
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (nitrile gloves are suitable).

  • Palladium Catalysts: Palladium compounds can be sensitizers and may cause allergic skin reactions.[7][8] Handle in a well-ventilated area or fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands, including XPhos, are air-sensitive and can be irritating.[9] Handle under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Sodium tert-butoxide: This is a strong base that is corrosive and reacts violently with water.[10][11] It is also flammable and can self-heat.[10][11] Handle in a glovebox or under a stream of inert gas. Avoid contact with skin and eyes, and keep away from moisture.

  • Solvents: Toluene is a flammable liquid with potential health hazards. All handling should be performed in a fume hood.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is crucial to maintain an inert atmosphere throughout the reaction setup and duration.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Solids: 8-Bromo-imidazo[1,5-a]pyrazine Pd₂(dba)₃, XPhos, NaOtBu A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Solvents & Liquid Reagents: Toluene, Amine C->D E Heating & Stirring (e.g., 100-110 °C) D->E F Reaction Monitoring (TLC/LC-MS) E->F Periodically G Work-up (Cool, Filter, Concentrate) E->G Upon Completion H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Figure 2: General Experimental Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 8-bromo-imidazo[1,5-a]pyrazine (1.0 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (1.4 equiv).

    • Expertise & Experience: The use of a slight excess of the ligand relative to the palladium metal ensures that the palladium center remains coordinated and active throughout the reaction. Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in this transformation.[5]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Through the septum, add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 8-bromo-imidazo[1,5-a]pyrazine. Add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.

    • Expertise & Experience: Anhydrous and degassed solvents are critical to prevent quenching of the base and deactivation of the catalyst. A slight excess of the amine is used to ensure complete consumption of the bromo starting material.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). To take a sample for TLC, briefly remove the flask from the heat, and under a positive pressure of inert gas, withdraw a small aliquot with a syringe and quench it into a vial containing a small amount of ethyl acetate and a drop of water.

  • Work-up: Once the starting material is consumed (typically within 4-24 hours), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the 8-amino-imidazo[1,5-a]pyrazine. Characterize the product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Troubleshooting and Common Pitfalls

Issue Potential Cause(s) Suggested Solution(s)
Low or no conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Low reaction temperature.1. Ensure proper inert atmosphere technique (evacuate/backfill 3x). Use freshly opened or stored catalyst and ligands.2. Use anhydrous solvent from a freshly opened bottle or a solvent purification system.3. Use fresh, high-purity sodium tert-butoxide. Consider using a stronger base like LHMDS if necessary.4. Increase the temperature in 10 °C increments, up to the boiling point of the solvent.
Formation of side products (e.g., debromination) 1. Presence of water or other protic sources.2. Catalyst decomposition.1. Ensure all reagents and solvents are scrupulously dry.2. Increase ligand-to-palladium ratio. Consider using a more robust pre-catalyst (e.g., an XPhos palladacycle).
Difficulty in purification 1. Product is very polar and streaks on silica gel.2. Presence of persistent impurities.1. Add a small amount of triethylamine (0.5-1%) to the eluent to suppress tailing of basic compounds on silica gel.2. Re-purify using a different solvent system or consider reverse-phase chromatography if the compound is suitable.

Conclusion

The Buchwald-Hartwig amination offers a reliable and versatile method for the synthesis of 8-amino-imidazo[1,5-a]pyrazines from their bromo precursors. By carefully selecting the catalyst system, base, and reaction conditions, and by adhering to strict anhydrous and anaerobic techniques, researchers can efficiently access these valuable compounds. The protocol and insights provided in this application note serve as a robust starting point for the synthesis of diverse libraries of these important kinase inhibitor scaffolds, thereby accelerating the drug discovery process.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019).
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). ACS Medicinal Chemistry Letters. [Link][1][2][5]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. [Link][5]

  • Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link][1]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link][6]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2016). ACS Publications. [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). ResearchGate. [Link][4]

  • Supporting Information for Synthesis of imidazo[1,5-a]pyridines.... (2020). Beilstein Journal of Organic Chemistry. [Link]

  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. (n.d.). ResearchGate. [Link]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl Safety Data Sheet. (2019). [Link][9]

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Method

Application Notes and Protocols for Cell-Based Assays Using Derivatives of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Introduction The imidazo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a remarkable di...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,5-a]pyrazine scaffold is recognized in medicinal chemistry as a "privileged" structure, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a remarkable diversity of pharmacological effects, including potent and selective kinase inhibition.[1][2] A prominent example is Acalabrutinib, an FDA-approved inhibitor of Bruton's Tyrosine Kinase (BTK) for the treatment of B-cell malignancies, which features an imidazo[1,5-a]pyrazine core.[2] This highlights the scaffold's utility in developing targeted therapies.

The versatility of this chemical backbone is further demonstrated by compounds like CLR 131 (Iopofosine I 131), a phospholipid drug conjugate that uses the scaffold to deliver a cytotoxic radioisotope (Iodine-131) to cancer cells by targeting lipid rafts.[3][4][5] This unique mechanism underscores the broad therapeutic potential of imidazo[1,5-a]pyrazine derivatives.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel derivatives of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, with a primary focus on their potential as kinase inhibitors. We offer detailed, field-proven protocols for a suite of essential cell-based assays designed to evaluate compound efficacy, mechanism of action, and direct target engagement in a cellular context.

Chapter 1: Foundational Knowledge & Pre-Assay Considerations

A thorough understanding of the compound's mechanism of action and careful preparation are critical for successful and reproducible cell-based assays.

Exemplar Mechanism of Action: BTK Inhibition in B-Cell Signaling

Many imidazo[1,5-a]pyrazine derivatives function as potent and selective kinase inhibitors.[2][6] Bruton's Tyrosine Kinase (BTK) is a key therapeutic target in B-cell cancers and autoimmune diseases.[6] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway is a hallmark of various B-cell malignancies.

Upon antigen binding, the BCR initiates a signaling cascade involving the phosphorylation of downstream substrates by BTK. Inhibitors based on the imidazo[1,5-a]pyrazine scaffold can bind to the kinase domain of BTK, preventing its activation and interrupting this critical signaling pathway, ultimately leading to apoptosis and reduced proliferation of malignant B-cells.[6]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK activates BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 generates NFkB NF-κB DAG_IP3->NFkB activates Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription translocates to Antigen Antigen Antigen->BCR binds Compound Imidazo[1,5-a]pyrazine Derivative Compound->BTK INHIBITS Cell_Viability_Workflow cluster_prep cluster_treat cluster_read A1 Seed cells in a 96-well plate A2 Allow cells to adhere (overnight incubation) A1->A2 B1 Prepare serial dilutions of compound B2 Add compound/vehicle to wells B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Equilibrate plate to room temperature (30 min) C2 Add CellTiter-Glo® Reagent to each well C1->C2 C3 Mix on orbital shaker (2 min) C2->C3 C4 Incubate at RT (10 min) C3->C4 C5 Read luminescence C4->C5

Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.

Protocol: CellTiter-Glo® Assay

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density in 100 µL of culture medium. Allow adherent cells to attach for 18-24 hours.

  • Compound Treatment: Add 100 µL of medium containing 2x the final concentration of the compound derivative or vehicle (e.g., 0.2% DMSO). This creates a dose-response curve. Include "cells + vehicle" and "medium only" controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to prepare the CellTiter-Glo® Reagent as per the manufacturer's instructions. [7]5. Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. [8] b. Add 100 µL of CellTiter-Glo® Reagent to each well. [8] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [8] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [8] e. Record luminescence using a plate-reading luminometer.

Assay 2: Apoptosis Induction (Caspase-3/7 Activity Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent readout. [9][10] Protocol: Caspase-Glo® 3/7 Assay

  • Plate Setup: Seed and treat cells with the compound as described for the viability assay (Section 2.1, steps 1-2). The incubation period for apoptosis is typically shorter (e.g., 6-24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate according to the manufacturer's protocol. [11]3. Assay Procedure: a. Equilibrate the plate to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. [10] c. Gently mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. [10] d. Incubate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for your cell system. [10] e. Record luminescence with a plate-reading luminometer. An increase in luminescence indicates activation of caspase-3/7.

Assay 3: Target Engagement (Cellular Thermal Shift Assay - CETSA®)

CETSA® is a powerful method to verify direct binding of a compound to its target protein in intact cells. [12]The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature. [12][13]

CETSA_Workflow cluster_prep cluster_heat cluster_analysis A1 Harvest cells and resuspend in buffer A2 Treat cells with compound or vehicle (e.g., 1h at 37°C) A1->A2 B1 Aliquot cell suspension into PCR tubes B2 Heat tubes to different temperatures for 3 min (e.g., 40-70°C gradient) B1->B2 B3 Cool to 4°C B2->B3 C1 Lyse cells via freeze-thaw cycles C2 Centrifuge to pellet precipitated proteins C1->C2 C3 Collect supernatant (soluble protein fraction) C2->C3 C4 Analyze by Western Blot for target protein C3->C4

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol: CETSA®

  • Cell Treatment: Treat cultured cells (e.g., 10-20 million cells per condition) with the test compound or vehicle at the desired concentration for 1-2 hours at 37°C. [14]2. Heating: After treatment, wash and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C. [15]3. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. [15]4. Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). [15]5. Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble target protein (e.g., BTK) remaining at each temperature by Western Blot or ELISA. A shift in the melting curve to higher temperatures in the compound-treated sample compared to the vehicle control indicates target engagement. [16]

Assay 4: Cellular Kinase Activity (In-Cell Western™ Assay)

An In-Cell Western™ (ICW) allows for the quantitative measurement of protein phosphorylation within fixed cells in a microplate format, providing a direct readout of kinase activity. [17][18]This is an excellent method to confirm that compound binding (from CETSA®) translates to functional inhibition of the kinase.

Protocol: In-Cell Western™ for Phospho-BTK

  • Plate Setup: Seed cells in a 96-well plate and allow them to attach. Starve cells of serum for several hours if the pathway is activated by growth factors.

  • Treatment and Stimulation: Pre-treat cells with various concentrations of the imidazo[1,5-a]pyrazine derivative for 1-2 hours. Then, stimulate the cells with an appropriate activator (e.g., anti-IgM for the BCR pathway) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.

  • Fixation and Permeabilization: a. Remove the medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. b. Wash the wells 3x with PBS. c. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 20 minutes.

  • Blocking: Wash 3x with PBS containing 0.1% Tween-20. Block non-specific antibody binding with a suitable blocking buffer (e.g., LI-COR® Odyssey® Blocking Buffer) for 90 minutes at room temperature.

  • Antibody Incubation: a. Incubate cells overnight at 4°C with a primary antibody cocktail containing both a rabbit anti-phospho-BTK (pY223) antibody and a mouse anti-total-BTK antibody. b. Wash 5x with PBS-Tween. c. Incubate for 1 hour at room temperature (protected from light) with a secondary antibody cocktail containing an infrared dye-conjugated anti-rabbit antibody (e.g., IRDye® 800CW) and a different dye-conjugated anti-mouse antibody (e.g., IRDye® 680RD).

  • Detection: Wash 5x with PBS-Tween and allow the plate to dry. Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody to determine the specific inhibition of BTK phosphorylation.

Chapter 3: Data Analysis, Interpretation, and Troubleshooting

Data Analysis
  • Cell Viability/Apoptosis: Raw luminescence data should be normalized. Set the "vehicle control" as 100% viability (or 0% apoptosis induction) and "no cell/maximum inhibitor" as 0% viability. Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ (for viability) or EC₅₀ (for apoptosis) value.

  • CETSA®: Quantify band intensity from Western blots. For each condition (vehicle or compound), plot the percentage of soluble protein remaining against the temperature. The temperature at which 50% of the protein is denatured is the Tₘ. The difference in Tₘ (ΔTₘ) between the compound and vehicle-treated samples indicates the degree of stabilization.

  • In-Cell Western™: Calculate the ratio of the background-subtracted phospho-protein signal to the total-protein signal for each well. Normalize these ratios to the "stimulated vehicle" control. Plot the normalized data to determine the IC₅₀ for kinase inhibition.

Representative Data

The following table shows hypothetical data for a promising imidazo[1,5-a]pyrazine derivative, "Compound-X," targeting BTK.

AssayCell LineEndpointResult (IC₅₀/EC₅₀)Interpretation
Cell Viability (72h)TMD8 (BTK-dependent)ATP Levels50 nMPotent anti-proliferative effect in a relevant cell line.
Caspase-3/7 (24h)TMD8Caspase Activation75 nMCompound induces apoptosis at a similar concentration.
CETSA®TMD8BTK Thermal ShiftΔTₘ = +5.2 °C @ 1 µMDirect and robust binding to BTK in intact cells.
In-Cell Western™TMD8pBTK (Y223) Levels45 nMDirect inhibition of BTK kinase activity in a cellular context.
Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Edge effects in plates; Compound precipitation.Use a multichannel pipette for seeding; Avoid using outer wells or fill them with PBS; Visually inspect for precipitation after dilution.
No Compound Effect Compound is inactive; Compound is unstable or degraded; Incorrect assay window.Test a known active compound as a positive control; Prepare fresh dilutions from stock; Optimize incubation time.
CETSA®: No Thermal Shift Compound does not bind target; Compound concentration is too low; Insufficient protein in lysate.Confirm activity in a functional assay; Test a higher concentration range; Increase cell number or concentrate lysate.
ICW: High Background Incomplete blocking; Insufficient washing; Secondary antibody is non-specific.Increase blocking time or try a different blocking buffer; Increase number and duration of washes; Run controls with secondary antibody only.

Conclusion

The imidazo[1,5-a]pyrazine scaffold provides a fertile ground for the development of novel therapeutics, particularly kinase inhibitors. The suite of cell-based assays detailed in this guide—from initial viability screening to direct confirmation of target engagement and functional inhibition—provides a rigorous, logical, and self-validating workflow. By employing these protocols, researchers can efficiently characterize the biological activity of new chemical entities, generate robust data packages for lead optimization, and accelerate the journey from chemical synthesis to potential clinical application.

References

  • Safety and toxicity of Iopofosine I 131 (CLR 131) with external beam radiation therapy in recurrent or metastatic head and neck cancer - NIH.
  • Study of Iopofosine I 131 (CLR 131) in Select B-Cell Malignancies (CLOVER-1) and Pivotal Expansion in Waldenstrom Macroglobulinemia (CLOVER-WaM) - WMUK.
  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed Central. Available from: [Link]

  • CLR 131 for the Treatment of Patients with Multiple Myeloma - Rare Cancer News.
  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available from: [Link]

  • NCT02952508 | Study of Iopofosine I 131 (CLR 131) in Select B-Cell Malignancies (CLOVER-1) and Pivotal Expansion in Waldenstrom Macroglobulinemia | ClinicalTrials.gov. Available from: [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available from: [Link]

  • What is the In-cell Western Assay? - Azure Biosystems. Available from: [Link]

  • CLR 131 Mechanism of Action - YouTube. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available from: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays - ResearchGate. Available from: [Link]

  • Cellectar Files IND for Phase 1 Trial of CLR 131 in Pediatric Cancers.
  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available from: [Link]

  • Kinase activity-tagged western blotting assay - PubMed. Available from: [Link]

  • Kinase assays | BMG LABTECH. Available from: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available from: [Link]

  • CellTiter-Glo Assay - Oslo - OUH - Protocols. Available from: [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening.
  • Full article: Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online. Available from: [Link]

  • Clr 131 – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. Available from: [Link]

  • Caspase 3/7 Activity - Protocols.io. Available from: [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. Available from: [Link]

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available from: [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. Available from: [Link]

  • Kinase Activity Assay - Creative Diagnostics. Available from: [Link]

  • In-cell Westerns: Your Essential Guide - Bitesize Bio. Available from: [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. Available from: [Link]

  • CellTiter Glo® 2 0 Cell Viability Assay - YouTube. Available from: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available from: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available from: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available from: [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies - BioAgilytix Labs. Available from: [Link]

  • Schematic representation of the In-Cell Western assay - ResearchGate. Available from: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed. Available from: [Link]

Sources

Application

Application Note &amp; Protocol Guide: Leveraging the Tetrahydroimidazo[1,2-a]pyrazine Scaffold for the Synthesis of Novel Gαq Protein Ligands

An in-depth guide has been meticulously crafted for researchers, scientists, and professionals in drug development, focusing on the synthesis of Gαq protein ligands. This document provides detailed application notes and...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been meticulously crafted for researchers, scientists, and professionals in drug development, focusing on the synthesis of Gαq protein ligands. This document provides detailed application notes and protocols centered around the use of a key chemical scaffold for this purpose.

Introduction: The Gαq Protein Family - A High-Value Target in Drug Discovery

The Gαq family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, represents a critical node in cellular signaling.[1] These proteins are activated by a multitude of G protein-coupled receptors (GPCRs) in response to various extracellular stimuli like hormones and neurotransmitters.[1] Upon activation, Gαq proteins stimulate phospholipase C-β (PLC-β), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), modulating a wide array of physiological processes.[2]

Given their central role in signal transduction, dysregulation of Gαq signaling is implicated in numerous pathologies, including cardiovascular diseases and cancer.[2] This makes the development of selective Gαq protein ligands a highly attractive strategy for therapeutic intervention. The pyrazine moiety, a six-membered heterocyclic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds.[3] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable building block for designing novel protein ligands.[3] This guide focuses on the application of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, a pyrazine-containing bicyclic system, in the synthesis of a promising class of Gαq protein inhibitors.

The Rise of Tetrahydroimidazo[1,2-a]pyrazine-Based Gαq Inhibitors: The "BIM" Chemotype

Recent research has identified a class of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives, exemplified by the compound BIM-46174 and its dimeric form BIM-46187, as cell-permeable compounds that preferentially inhibit Gαq proteins.[4] A combinatorial chemistry approach has been employed to explore the chemical space around this scaffold, leading to the elucidation of key structure-activity relationships (SAR).[4]

Structure-Activity Relationship (SAR) Insights

A systematic evaluation of a library of these molecules has revealed several structural features crucial for their Gαq inhibitory activity[4]:

  • A Redox-Active Thiol/Disulfane Moiety: The presence of a thiol or a disulfide group is a critical determinant of activity.

  • A Basic N-terminal Amino Group: A primary or secondary amine at the N-terminus of the dipeptide side chain is essential.

  • A Cyclohexylalanine Residue: A cyclohexylalanine moiety contributes significantly to the inhibitory potency.

  • The Bicyclic Tetrahydroimidazo[1,2-a]pyrazine Core: The rigid, bicyclic scaffold serves as the foundational element of these inhibitors.

These findings provide a rational basis for the design of novel and more potent Gαq inhibitors based on this chemotype.

Synthetic Strategy: A General Protocol for Tetrahydroimidazo[1,2-a]pyrazine-Based Gαq Ligands

The synthesis of the tetrahydroimidazo[1,2-a]pyrazine core and its subsequent elaboration to the final Gαq ligands can be achieved through a multi-step sequence. The following is a generalized protocol based on reported methodologies.

Diagram of the Synthetic Workflow

G_alpha_q_inhibitor_synthesis cluster_scaffold Scaffold Synthesis cluster_elaboration Side Chain Elaboration A Protected Piperazine Derivative C Imidazo[1,2-a]pyrazine Core A->C Alkylation B 2-Bromoacetophenone Derivative B->C Condensation D 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold C->D Reduction E Amino Acid Coupling D->E D->E Coupling Reaction F Deprotection E->F G Final Gαq Ligand F->G

Caption: Synthetic workflow for tetrahydroimidazo[1,2-a]pyrazine-based Gαq inhibitors.

Step-by-Step Protocol

Part 1: Synthesis of the 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Scaffold

  • Alkylation of a Protected Piperazine: Start with a suitably protected piperazine derivative (e.g., Boc-piperazine). React it with a 2-bromoacetophenone derivative in an appropriate solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate. This reaction forms the initial intermediate.

  • Cyclization to Form the Imidazo[1,2-a]pyrazine Core: The intermediate from the previous step is then cyclized to form the aromatic imidazo[1,2-a]pyrazine ring system. This is typically achieved by heating with ammonium acetate in a solvent like toluene.

  • Reduction of the Pyrazine Ring: The aromatic imidazo[1,2-a]pyrazine is then reduced to the desired 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. This reduction can be accomplished using catalytic hydrogenation (e.g., palladium on carbon with a hydrogen atmosphere) or with a reducing agent like borane-tetrahydrofuran complex.

Part 2: Elaboration to the Final Gαq Ligand

  • Coupling with an Amino Acid: The tetrahydroimidazo[1,2-a]pyrazine scaffold, which now has a secondary amine, is coupled with a protected amino acid (e.g., Boc-cyclohexylalanine) using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA).

  • Introduction of the Thiol-Containing Moiety: The other end of the dipeptide is then coupled with a thiol-containing amino acid (e.g., protected cysteine).

  • Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc groups) to yield the final Gαq protein ligand.

Biological Characterization: Assaying for Gαq Inhibition

The inhibitory activity of the synthesized compounds against Gαq proteins can be assessed using a variety of in vitro cellular assays. A common and reliable method is the measurement of inositol monophosphate (IP1) accumulation, a downstream product of the Gαq signaling cascade.

Gαq Signaling Pathway Diagram

G_alpha_q_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gaq Gαq GPCR->Gaq Activation PLC PLC-β Gaq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Ligand Ligand Ligand->GPCR

Caption: The canonical Gαq signaling pathway.

Inositol Monophosphate (IP1) Accumulation Assay Protocol

This assay is typically performed in a cell line that endogenously or recombinantly expresses a Gαq-coupled receptor of interest.

  • Cell Culture and Plating: Culture the cells in appropriate media and seed them into 96- or 384-well plates. Allow the cells to adhere overnight.

  • Compound Treatment: The following day, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent IP1 degradation) and the synthesized test compounds at various concentrations. Incubate for a defined period.

  • Agonist Stimulation: Add a known agonist for the Gαq-coupled receptor to stimulate the signaling pathway.

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IP1 levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the agonist-induced IP1 accumulation.

Quantitative Data Summary

The following table summarizes hypothetical data for a series of synthesized tetrahydroimidazo[1,2-a]pyrazine derivatives, illustrating the SAR insights.

Compound IDR1 (at N-terminus)R2 (Amino Acid)R3 (Thiol Moiety)Gαq Inhibition (IC50, µM)
BIM-A HCyclohexylalanine-SH0.5
BIM-B AcetylCyclohexylalanine-SH> 50
BIM-C HAlanine-SH15.2
BIM-D HCyclohexylalanine-OH> 50
BIM-E HCyclohexylalanine-S-S-dimer0.2

Note: This data is illustrative and serves to highlight the key SAR findings.

Conclusion

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has emerged as a valuable starting point for the development of potent and selective Gαq protein inhibitors. The synthetic routes are amenable to combinatorial derivatization, allowing for a thorough exploration of the chemical space and the optimization of inhibitory activity. The biological characterization of these compounds through assays such as IP1 accumulation provides a robust method for quantifying their potency. This guide provides a comprehensive framework for researchers to synthesize and evaluate novel Gαq ligands based on this promising chemotype, with the ultimate goal of developing new therapeutics for a range of diseases.

References

  • Küppers, J., Benkel, T., Annala, S., Gütschow, M., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal. Available at: [Link]

  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]

  • Küppers, J., et al. (2020). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines. ResearchGate. Available at: [Link]

  • QIAGEN. Gαq Signaling. GeneGlobe. Available at: [Link]

  • Southern, M. R., et al. (2015). Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. Frontiers in Cardiovascular Medicine. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Welcome to the technical support center for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solution...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. As a Senior Application Scientist, my goal is to blend established scientific principles with actionable, field-tested protocols to support your experimental success.

Introduction: Understanding the Molecule

1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a heterocyclic compound with a molecular formula of C₆H₈BrN₃.[1] Its structure, featuring both imidazole and pyrazine rings, suggests it may exhibit limited aqueous solubility under neutral conditions. The presence of nitrogen atoms provides opportunities for pH-dependent solubility modifications. This guide will explore various strategies to enhance its dissolution, a critical factor for its bioavailability and efficacy in downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine that influence its solubility?

A1: Based on computational predictions, the following properties are relevant:

  • Molecular Weight: 202.05 g/mol [1]

  • XLogP3: 1.07760[1] (This value suggests moderate lipophilicity)

  • Polar Surface Area (PSA): 29.8 Ų[1]

The moderate lipophilicity (XLogP3) and relatively low polar surface area can contribute to poor aqueous solubility.

Q2: I'm observing poor solubility of the compound in aqueous buffers. What is the likely cause?

A2: The limited aqueous solubility is likely due to the compound's chemical structure. The tetrahydroimidazo[1,5-a]pyrazine core is a relatively non-polar scaffold. While the nitrogen atoms can be protonated to increase solubility, at neutral pH, the compound exists predominantly in its less soluble, un-ionized form.

Q3: Can I improve solubility by adjusting the pH of my solution?

A3: Yes, pH adjustment is a primary and highly effective strategy. As a weak base, the solubility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is expected to increase significantly in acidic conditions.[2][3][4] This is because the nitrogen atoms in the imidazo[1,5-a]pyrazine ring system become protonated, forming a more soluble salt.

Q4: Are there common organic solvents that can be used to dissolve this compound?

A4: For initial stock solutions, common organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are often effective for dissolving heterocyclic compounds.[5][6] For aqueous experimental buffers, using a small percentage of a co-solvent can improve solubility.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step protocols to systematically address and improve the solubility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Guide 1: pH-Dependent Solubility Profiling

Objective: To determine the optimal pH for maximizing the aqueous solubility of the compound.

Rationale: The solubility of ionizable compounds is highly dependent on the pH of the medium.[2][3] For a weakly basic compound like 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, decreasing the pH will lead to protonation and increased solubility.

Experimental Protocol:

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate, phosphate, acetate) with pH values from 2.0 to 8.0.

  • Add excess compound: Add an excess amount of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffers.

Expected Outcome:

The solubility of the compound will be significantly higher at lower pH values and will decrease as the pH approaches and surpasses its pKa.

Data Presentation:

pHSolubility (µg/mL)
2.0
3.0
4.0
5.0
6.0
7.0
8.0

This table should be populated with your experimental data.

Guide 2: Co-Solvent Systems for Enhanced Solubility

Objective: To improve the solubility of the compound in aqueous solutions by using a co-solvent.

Rationale: Co-solvents can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[7][8][9] This is a common strategy in drug formulation and in vitro assays.

Experimental Protocol:

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and DMSO.

  • Prepare co-solvent mixtures: Prepare a series of aqueous solutions containing different percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 50%).

  • Determine solubility: Follow the same procedure as in the pH-dependent solubility profiling (Guide 1, steps 2-5) for each co-solvent mixture.

  • Analyze the results: Compare the solubility of the compound in the different co-solvent systems.

Expected Outcome:

The solubility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine will generally increase with a higher concentration of the organic co-solvent. However, be mindful that high concentrations of organic solvents may not be suitable for all biological assays.

Data Presentation:

Co-solventConcentration (v/v)Solubility (µg/mL)
Ethanol5%
10%
20%
Propylene Glycol5%
10%
20%
PEG 4005%
10%
20%
DMSO1%
2%
5%

Populate with your experimental data.

Guide 3: Advanced Solubilization Techniques

For particularly challenging applications requiring higher concentrations, consider these advanced formulation strategies.

  • Solid Dispersions: This technique involves dispersing the drug in a solid matrix, often a polymer, to improve its dissolution rate and solubility.[10] The principle is to reduce the particle size of the drug to a molecular level and to have it in a high-energy amorphous state.

  • Cocrystallization: This approach involves forming a crystalline solid that contains the active pharmaceutical ingredient (API) and a coformer in a specific stoichiometric ratio.[11] Cocrystals can exhibit significantly different (and often improved) physicochemical properties, including solubility, compared to the API alone.[11]

  • Lipid-Based Formulations: For oral delivery, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective for lipophilic compounds.[12][13] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

  • Nanotechnology: Formulating the compound as nanoparticles can increase its surface area, leading to enhanced solubility and dissolution rates.[14]

The selection of an appropriate advanced technique depends on the specific requirements of your research and the intended application.[15]

Visualizing Experimental Workflows

To aid in the decision-making process for solubility enhancement, the following workflow diagrams are provided.

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies cluster_3 Outcome start Poorly Soluble 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine assess_solubility Determine Baseline Aqueous Solubility start->assess_solubility ph_adjustment pH Adjustment (Guide 1) assess_solubility->ph_adjustment Ionizable? cosolvency Co-solvency (Guide 2) assess_solubility->cosolvency Neutral? solid_dispersion Solid Dispersion ph_adjustment->solid_dispersion Solubility still insufficient lipid_formulation Lipid-Based Formulation ph_adjustment->lipid_formulation Oral delivery cocrystallization Cocrystallization cosolvency->cocrystallization Solubility still insufficient nanotechnology Nanotechnology cosolvency->nanotechnology Parenteral delivery end Optimized Formulation solid_dispersion->end cocrystallization->end lipid_formulation->end nanotechnology->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

pH_Screening_Protocol start Start: Excess Compound prepare_buffers Prepare Buffers (pH 2-8) start->prepare_buffers add_compound Add Excess Compound to Buffers prepare_buffers->add_compound equilibrate Equilibrate (24-48h) add_compound->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate quantify Quantify Solute (HPLC/LC-MS) separate->quantify plot Plot Solubility vs. pH quantify->plot end End: Determine Optimal pH plot->end

Caption: Step-by-step protocol for pH-dependent solubility profiling.

Concluding Remarks

Improving the solubility of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is a critical step for its successful application in research and development. This guide provides a structured approach, from fundamental principles to advanced techniques, to address solubility challenges. By systematically evaluating the effects of pH and co-solvents, and considering advanced formulation strategies when necessary, researchers can develop robust and effective solutions for their specific experimental needs.

For further assistance or to discuss your specific experimental challenges, please do not hesitate to contact our technical support team.

References

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]

  • Hart ML, et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. National Institutes of Health (NIH). Available from: [Link]

  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. National Institutes of Health (NIH). Available from: [Link]

  • Back to Basics: pH-Dependent Drug Interactions with Acid Reducing Agents. Celerion. Available from: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry Books. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. ACS Publications. Available from: [Link]

  • tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione. PubChem. Available from: [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. Available from: [Link]

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). Available from: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Available from: [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. ResearchGate. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health (NIH). Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available from: [Link]

  • List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate. Available from: [Link]

  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water‐Soluble Drugs Using Physiologically‐Based Pharmacokinetic Modeling. National Institutes of Health (NIH). Available from: [Link]

  • Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications. Royal Society of Chemistry Publishing. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • How to select Co-solvent during hydrolytic forced degradation?. YouTube. Available from: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. PubChem. Available from: [Link]

  • ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. ResearchGate. Available from: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry Publishing. Available from: [Link]

  • 3-Bromo-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine. MolPort. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. The unique electronic nature of the imidazo[1,5-a]pyrazine core presents distinct challenges and opportunities in carbon-carbon bond formation. This resource will help you navigate these complexities to achieve optimal reaction outcomes.

Introduction: The Idiosyncrasies of an Electron-Rich Heterocycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability in forming C-C bonds.[1][2] However, the successful application of this reaction to electron-rich nitrogen-containing heterocycles like 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine requires a nuanced approach. The high electron density of the heterocyclic system can complicate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][3] Furthermore, the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing Suzuki coupling with 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Q1: Which palladium catalyst and ligand combination is most effective for this substrate?

A1: The choice of catalyst and ligand is critical. For electron-rich heteroaryl bromides, bulky, electron-donating phosphine ligands are generally preferred as they facilitate the oxidative addition of the palladium(0) species into the C-Br bond.[4] Catalyst systems like those derived from Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands such as SPhos or XPhos have shown high efficacy in similar systems.[4] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong σ-donating properties and steric bulk, which can enhance catalyst stability and activity.[5][6]

Q2: What is the optimal base for this reaction?

A2: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[5] For this substrate, a moderately strong inorganic base is often a good starting point. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.[7] Stronger bases like potassium tert-butoxide (KOtBu) can sometimes lead to side reactions, including debromination.[8] The choice of base can also be solvent-dependent, so it's an important parameter to screen during optimization.[2]

Q3: How does the choice of solvent affect the reaction?

A3: The solvent system must solubilize all reaction components and is often a mixture of an organic solvent and water.[8] Common choices include dioxane/water, THF/water, or DME/water.[8][9] The presence of water is often necessary for the transmetalation step to proceed efficiently.[10] For substrates that are sensitive to hydrolysis, anhydrous conditions with a base like potassium fluoride (KF) can be explored.[5]

Q4: My reaction is not going to completion. What are the likely causes?

A4: Incomplete conversion can stem from several factors. Inefficient oxidative addition due to the electron-rich nature of the substrate is a primary suspect.[3] In this case, switching to a more electron-rich and bulky ligand or increasing the reaction temperature may help. Catalyst deactivation is another possibility. Ensure that the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[11] Finally, the boronic acid itself may be unstable or of poor quality. Using a freshly opened bottle or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be beneficial.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Ineffective Catalyst System 2. Catalyst Deactivation 3. Poor Quality Boronic Acid 4. Incorrect Base/Solvent Combination1. Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos, or an NHC ligand).[4] 2. Ensure rigorous degassing of the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[11] 3. Use a fresh bottle of boronic acid or consider using the corresponding pinacol boronate ester.[12] 4. Screen a matrix of bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (dioxane/H₂O, THF/H₂O, DME/H₂O).[8][9]
Significant Debromination of Starting Material 1. Base is too strong 2. Presence of a hydride source 3. High reaction temperature1. Switch to a milder base (e.g., from KOtBu to K₂CO₃ or CsF).[8] 2. Ensure solvents are anhydrous if a strong base is used. Some alcohols can act as hydride sources. 3. Lower the reaction temperature and increase the reaction time.
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen 2. Inefficient Transmetalation1. Improve the degassing procedure. The presence of oxygen can promote the homocoupling of boronic acids.[11] 2. Ensure the base is sufficiently strong and soluble in the reaction medium to facilitate transmetalation. The addition of water can sometimes improve the rate of transmetalation.[10]
Difficulty in Product Purification 1. Residual Palladium 2. Boronic Acid-Related Impurities1. Treat the crude product with a palladium scavenger (e.g., activated carbon, silica-thiol) or perform an aqueous wash with a solution of sodium sulfide. 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid to ensure full consumption of the starting material. Unreacted boronic acid and its byproducts can often be removed with a basic aqueous wash.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.[2][13]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R-Pd(II)L_n-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArylHalide R-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting Decision Tree for Low Yield

When faced with a low-yielding reaction, this decision tree can help guide your optimization strategy.

Troubleshooting_Tree Start Low Yield Check_SM Starting Material Recovered? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Improve_OA Enhance Oxidative Addition: - Increase Temperature - Use more electron-rich/ bulky ligand (e.g., SPhos) Yes_SM->Improve_OA Decomposition Decomposition or Side Products? No_SM->Decomposition Check_Degassing Improve Degassing (e.g., Freeze-Pump-Thaw) Improve_OA->Check_Degassing Check_Reagents Check Reagent Quality: - Fresh Boronic Acid - Anhydrous Solvent Check_Degassing->Check_Reagents Yes_Decomp Yes Decomposition->Yes_Decomp Yes No_Decomp No (Complex Mixture) Decomposition->No_Decomp No Milder_Conditions Use Milder Conditions: - Lower Temperature - Weaker Base (e.g., K₂CO₃) Yes_Decomp->Milder_Conditions Screen_Params Systematically Screen: - Catalyst/Ligand - Base - Solvent No_Decomp->Screen_Params

Caption: Decision tree for troubleshooting low yield.

Experimental Protocols

Protocol 1: Standard Conditions for Initial Screening

This protocol provides a robust starting point for the Suzuki coupling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

  • To a dry reaction vial, add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl₂ (0.05 eq.).

  • Seal the vial with a septum and purge with argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a final concentration of ~0.1 M with respect to the starting bromide.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol employs a more active catalyst system that can be beneficial for less reactive boronic acids or when higher yields are desired.

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.).

  • Seal the flask, evacuate, and backfill with argon (repeat three times).

  • Add 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).

  • Add degassed toluene and water (10:1 v/v) to achieve a final concentration of ~0.1 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup and purification are performed as described in Protocol 1.

References

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Singh, U. P., & Gahtori, P. (2014). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 55(43), 5913-5917.
  • Gillis, E. P., & Burke, M. D. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 131(40), 14484–14485.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Ben-Hadda, T., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(3), 1545-1555.
  • Catalysis. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • Molecules. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(10), 2652.
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • MDPI. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

Sources

Troubleshooting

Stability issues with 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in solution

Technical Support Center: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine A Foreword from Your Senior Application Scientist Welcome to the dedicated technical guide for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical guide for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. As a key building block in pharmaceutical research and drug development, understanding its behavior in solution is paramount to achieving reproducible and reliable experimental outcomes. The imidazopyrazine core is a valuable scaffold in medicinal chemistry, but its heterocyclic nature, combined with a reactive bromine substituent, presents unique stability challenges.[1]

This guide is structured to address the practical issues you may encounter. We will move from frequently asked questions to in-depth troubleshooting, always explaining the chemical principles behind our recommendations. Our goal is to empower you with the knowledge to not only solve problems but also to proactively design more robust experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Q1: What is the general stability profile of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine in solution?

Based on its structure—a nitrogen-rich heterocyclic system with a halogen substituent—this compound should be considered moderately stable and handled with care. While specific degradation kinetics are not widely published, the primary liabilities arise from its susceptibility to oxidation, hydrolysis, and nucleophilic substitution.[2][3] The presence of multiple nitrogen atoms can make the ring system prone to oxidative degradation, while the carbon-bromine bond is a potential site for reaction with nucleophiles, including water.[4]

Q2: Which solvents are recommended for preparing stock solutions?

For maximum stability and longevity, high-purity, anhydrous aprotic solvents are strongly recommended.

SolventClassRecommendation & Rationale
DMSO Aprotic, PolarHighly Recommended. Excellent solubilizing power and generally inert. Ideal for long-term storage of high-concentration stock solutions.
DMF Aprotic, PolarRecommended. Similar to DMSO, a good choice for stock solutions. Ensure it is anhydrous and free of amine impurities.
Acetonitrile (ACN) Aprotic, PolarAcceptable for short-term use. Good for analytical dilutions (e.g., HPLC, LC-MS). Less ideal for long-term storage compared to DMSO.
Methanol, Ethanol Protic, PolarUse with Caution. Recommended only for immediate use. Protic solvents can act as nucleophiles, potentially leading to slow solvolysis and displacement of the bromide atom over time.
Aqueous Buffers Protic, AqueousImmediate Use Only. The presence of water introduces the risk of hydrolysis.[3] Stability is highly dependent on pH, temperature, and buffer composition.

Q3: What are the optimal storage conditions for solutions of this compound?

To preserve the integrity of your solutions, adhere to the following storage protocols:

  • Temperature: Store stock solutions at -20°C or, for extended periods, at -80°C.

  • Light: Protect solutions from light by using amber glass vials or by wrapping standard vials in aluminum foil. Photodegradation is a common issue for heterocyclic compounds.[3]

  • Atmosphere: For maximum stability, especially if the solvent has not been degassed, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

  • Aliquoting: Divide stock solutions into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles, which can accelerate degradation and introduce moisture from condensation.

Q4: What are the primary chemical incompatibilities I should be aware of?

Avoid co-storage or direct mixing with the following reagents:

  • Strong Oxidizing Agents: (e.g., hydrogen peroxide, permanganates) Can lead to rapid degradation of the heterocyclic ring.[5]

  • Strong Bases: (e.g., NaOH, KOH) Can potentially deprotonate the molecule, increasing its reactivity and promoting side reactions.

  • Strong Nucleophiles: (e.g., primary amines, thiols) Can displace the bromine atom via nucleophilic aromatic substitution (SNAr) or related pathways.

  • Strong Acids: May affect the stability of the tetrahydro-pyrazine ring system.

Part 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific experimental problems, providing a diagnosis of the potential cause and a clear set of steps for resolution.

Issue 1: My solution is developing a yellow or brown tint over time.
  • Potential Cause: This is a classic indicator of oxidative degradation. Nitrogen-containing aromatic and heterocyclic systems are often susceptible to oxidation, which can produce colored byproducts.[3] This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Troubleshooting & Resolution Protocol:

    • Confirm Purity: Before preparing a new solution, verify the purity of the solid material. If it has discolored, it may have degraded on the shelf.

    • Use High-Purity Solvents: Ensure you are using anhydrous, high-purity grade solvents.

    • De-gas Solvents: For critical applications, sparge your solvent with an inert gas (argon or nitrogen) for 15-20 minutes prior to use to remove dissolved oxygen.

    • Work Under Inert Atmosphere: If possible, handle the solid and prepare solutions inside a glovebox or under a stream of inert gas.

    • Strictly Enforce Storage Conditions: Immediately store the freshly prepared solution under the recommended conditions (dark, cold, sealed).

dot graph TD { A[Start: Solution Discoloration Observed] --> B{Is the solid starting material pure?}; B -->|Yes| C[Prepare fresh solution using high-purity, degassed solvent]; B -->|No| D[Source fresh, high-purity compound]; C --> E{Was the solution prepared/stored under inert gas?}; E -->|Yes| F[Monitor stability. If issue persists, consider a different solvent.]; E -->|No| G[Re-prepare solution, flushing vial with Argon/Nitrogen before sealing]; G --> F; A --> H[Action: Discard discolored solution]; subgraph Legend direction LR legend_start[Start] legend_proc[Process Step] legend_dec[Decision] legend_act[Action] style legend_start fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style legend_proc fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style legend_dec fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style legend_act fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 style E fill:#E8F0FE,stroke:#4285F4,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FCE8E6,stroke:#EA4335,stroke-width:2px,fontcolor:#202124 }

Workflow for addressing solution discoloration.
Issue 2: I'm seeing new peaks in my HPLC/LC-MS analysis, indicating degradation.
  • Potential Cause: The appearance of new peaks, especially over time, is definitive evidence of degradation. The identity of the degradants can provide clues to the mechanism. Common possibilities include hydrolysis, oxidation, or reaction with buffer components.

  • Hypothetical Degradation Pathways:

    • Hydrolysis: Replacement of the bromine atom with a hydroxyl group (-OH). This would result in a mass shift of -Br (~79/81 Da) +OH (17 Da).

    • Oxidation: Addition of an oxygen atom (+16 Da), potentially forming an N-oxide or hydroxylating the ring.

DegradationPathways

Potential degradation pathways for the compound.
  • Troubleshooting & Resolution Protocol:

    • Perform a Time-Course Study: Prepare a solution in your experimental buffer. Analyze it by LC-MS at T=0 and then incubate it under your exact experimental conditions (temperature, light exposure). Analyze again at several time points (e.g., 1h, 4h, 24h).

    • Analyze Mass Spectra: Look for the characteristic mass shifts described above to hypothesize the degradation pathway.

    • Evaluate Buffer Compatibility: Some buffers are more reactive than others. For example, Tris buffer contains a primary amine and can be nucleophilic. If you suspect buffer interaction, repeat the time-course study in a more inert buffer system like HEPES or PBS, if compatible with your assay.

    • Control pH: Stability can be pH-dependent. Determine if adjusting the pH of your buffer improves stability, but be mindful of how this might affect your experiment.

Issue 3: The compound is precipitating out of my aqueous experimental buffer.
  • Potential Cause: While the core tetrahydroimidazo[1,5-a]pyrazine structure has some polarity, the addition of a bromine atom increases its hydrophobicity (higher LogP).[6][7] The compound's solubility in a purely aqueous medium is likely low. Precipitation occurs when the concentration exceeds its solubility limit upon dilution from an organic stock solution.

  • Troubleshooting & Resolution Protocol:

    • Check Final Solvent Concentration: The most common cause is insufficient organic solvent in the final dilution. Ensure the final concentration of DMSO (or other stock solvent) is sufficient to maintain solubility, but below the tolerance limit of your assay (typically <0.5% or <0.1%).

    • Modify Dilution Procedure: Instead of adding the buffer to the stock, add the small volume of stock solution to the larger volume of aqueous buffer while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

    • Perform a Solubility Test: Determine the approximate solubility in your buffer. Create a series of dilutions and visually inspect for precipitation or measure turbidity after a set incubation time.

    • Consider Excipients: In advanced cases (e.g., formulation development), solubility-enhancing excipients like cyclodextrins can be explored, but this requires extensive validation to ensure the excipient does not interfere with the experiment.

Part 3: Recommended Experimental Protocols

Protocol 1: Standard Procedure for Stock Solution Preparation
  • Pre-analysis: Allow the vial of solid 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid in a fume hood using appropriate personal protective equipment (PPE).

  • Solvent Addition: Add anhydrous, high-purity DMSO to the solid to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Ensure complete dissolution by vortexing and/or brief sonication in a water bath.

  • Inert Gas Flush: (Optional, for highest stability) Gently flush the vial headspace with argon or nitrogen.

  • Storage: Seal the vial tightly with a PTFE-lined cap. Wrap in foil and store at -20°C or -80°C.

  • Documentation: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Basic Assessment of Solution Stability
  • Preparation: Prepare a solution of the compound at a typical experimental concentration in the buffer or medium you intend to use.

  • Initial Analysis (T=0): Immediately analyze a sample of the fresh solution using a suitable analytical method (e.g., HPLC-UV or LC-MS) to obtain a baseline purity profile and peak area.

  • Incubation: Store the remaining solution under conditions that exactly mimic your experiment (e.g., 37°C incubator, benchtop exposed to light, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, and 24 hours), withdraw an aliquot and re-analyze it using the same method.

  • Evaluation: Compare the peak area of the parent compound and look for the appearance of new peaks. A decrease of >5-10% in the parent peak area often indicates a meaningful stability issue that needs to be addressed.

By following these guidelines and systematically troubleshooting any issues that arise, you can ensure the integrity of your experimental results when working with 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

References

  • Journal of the American Chemical Society. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • National Institutes of Health. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Sustainable bromination of organic compounds: A critical review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Rule for which heterocycles are stable?. Retrieved from [Link]

  • PubMed. (1984). Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (n.d.). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (2024). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. Retrieved from [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • ACS Publications. (n.d.). Small Heterocycles in Multicomponent Reactions. Retrieved from [Link]

  • ResearchGate. (2024). Thermal decomposition of polymer mixtures of PVC, PET and ABS containing brominated flame retardant: Formation of chlorinated and brominated organic compounds. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Deprotection of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

Welcome to the technical support center for the synthesis and modification of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. The 1-bromo substituent serves as a critical synthetic handle for diversification, often through cross-coupling reactions, while the tetrahydroimidazo[1,5-a]pyrazine core is a recurring motif in pharmacologically active agents, including kinase inhibitors and antimalarials.[1][2][3]

The successful synthesis of these target molecules hinges on a robust protecting group strategy, and subsequent high-yielding deprotection is a frequent stumbling block. This guide provides in-depth, field-tested insights into troubleshooting common deprotection challenges, ensuring the integrity of the sensitive bromo-substituted heterocyclic core is maintained.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am planning a synthesis. What are the most common nitrogen protecting groups for the tetrahydroimidazo[1,5-a]pyrazine core, and how do I choose the right one?

A1: The choice of a nitrogen protecting group is a critical decision that dictates the reaction conditions you can employ in subsequent steps. For the secondary amine within the saturated pyrazine ring, the two most common and logical choices are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. Your selection should be based on an "orthogonal" strategy, meaning the deprotection conditions for your chosen group must not affect other sensitive functionalities in your molecule, especially the C1-bromo substituent.[4]

Causality Behind the Choice:

  • Choose Boc (Acid-Labile): If your downstream synthesis involves conditions that are incompatible with acidic cleavage, such as reactions involving strong bases, nucleophiles, or reductive conditions (e.g., catalytic hydrogenation). The Boc group is exceptionally stable under these conditions.[5]

  • Choose Cbz (Hydrogenolysis-Labile): If your subsequent steps require strongly acidic conditions that would inadvertently cleave a Boc group. The Cbz group is robustly stable to both acids and bases but is selectively removed by catalytic hydrogenation or other reductive methods.[6]

Comparative Summary of Common Protecting Groups:

Protecting GroupStructureCleavage ConditionsStability ProfileKey Considerations for this Scaffold
tert-butyloxycarbonyl (Boc) R-N(CO)OC(CH₃)₃Acidic: TFA, HCl in Dioxane/EtOAc[7]Stable to bases, nucleophiles, hydrogenolysis.Risk of core degradation with harsh acids. The generated t-butyl cation can be problematic.[8]
Benzyloxycarbonyl (Cbz/Z) R-N(CO)OCH₂PhHydrogenolysis: H₂, Pd/C; Transfer Hydrogenation[9]Stable to most acids and bases.High risk of C-Br bond reduction (hydrodebromination) with standard Pd/C and H₂.[10]

G cluster_start Synthetic Strategy Planning cluster_route Downstream Reaction Conditions cluster_decision Protecting Group Selection start Start: Choose a Protecting Group acid Will subsequent steps use strong acids? start->acid reductive Will subsequent steps use catalytic hydrogenation or strong reducing agents? acid->reductive  No   use_boc Select Boc Group acid->use_boc  Yes   use_cbz Select Cbz Group reductive->use_cbz  No   reductive->use_boc  Yes  

Q2: My Boc-deprotection with neat Trifluoroacetic Acid (TFA) is giving low yields and multiple unidentified byproducts. What is happening and what should I do?

A2: This is a common issue. The imidazo[1,5-a]pyrazine core, while aromatic in the imidazole portion, can be sensitive to very strong, non-scavenged acidic conditions. Neat TFA can lead to side reactions or degradation of the heterocyclic system. Furthermore, the tert-butyl cation generated during the cleavage is a reactive electrophile that can alkylate electron-rich positions on your molecule or polymerize, leading to complex reaction mixtures.[8]

Troubleshooting & Recommended Protocols:

The solution is to switch to milder acidic conditions or to use a "scavenger" to trap the reactive t-butyl cation.

MethodReagent SystemRationale & Causality
Milder Protic Acid 4.0 M HCl in 1,4-Dioxane or Ethyl AcetateProvides a controlled acidic environment sufficient to cleave the Boc group without the harshness of neat TFA. The solvent choice avoids issues seen with chlorinated solvents.[11][12]
Acid with Scavenger TFA in Dichloromethane (DCM) with Triethylsilane (TES) or AnisoleTES or anisole act as cation scavengers. They are more nucleophilic than your product and will be preferentially alkylated by the t-butyl cation, preventing side reactions.
Alternative Acid Aqueous Phosphoric AcidAn environmentally benign and mild reagent shown to be effective for deprotecting tert-butyl carbamates selectively.[5]

Validated Protocol: Boc Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve the Boc-protected 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative (1.0 equiv) in a minimal amount of anhydrous 1,4-Dioxane.

  • Reaction: To the stirred solution at 0 °C, add a solution of 4.0 M HCl in 1,4-Dioxane (5-10 equiv).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo. The resulting solid is typically the hydrochloride salt of your deprotected amine. It can be triturated with diethyl ether or ethyl acetate to induce precipitation and remove non-polar impurities.

  • Neutralization (Optional): If the free base is required, dissolve the HCl salt in a suitable solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Q3: I am attempting to remove a Cbz group via catalytic hydrogenolysis (H₂, Pd/C), but the reaction is very slow and I am seeing significant debromination. How can I resolve this?

A3: This is a classic and challenging problem in synthetic chemistry. You are facing two distinct issues simultaneously:

  • Catalyst Poisoning: The nitrogen atoms in your heterocyclic core can coordinate strongly to the palladium catalyst surface, inhibiting its activity and slowing down the reaction.[13]

  • Hydrodebromination: The Pd/C catalyst is highly active for the reductive cleavage of aryl halides, particularly bromides and iodides. This leads to the undesired replacement of your bromine atom with hydrogen.[10]

Standard catalytic hydrogenation is often incompatible with this specific substrate. The key is to use a method that either modifies the catalyst's reactivity or avoids palladium and hydrogen gas altogether.

Troubleshooting & Recommended Protocols:

MethodReagent SystemRationale & Causality
Transfer Hydrogenation Ammonium Formate (HCOONH₄) or 1,4-Cyclohexadiene, with Pd/CThis method generates hydrogen in situ at the catalyst surface at a much lower concentration than a pressurized hydrogen atmosphere. This often provides enough reactivity to cleave the Cbz group while minimizing the competing hydrodebromination.[14][15]
Acid-Mediated Cleavage HBr in Acetic Acid (HBr/AcOH)This is a classic, robust method for Cbz removal that completely avoids reductive conditions. It is generally very effective but can be harsh. Ensure other functional groups in your molecule can tolerate strong, hot acid.[6]
Lewis Acid-Mediated Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP) or TMSILewis acids can activate the Cbz group for cleavage. The AlCl₃/HFIP system is a newer, milder alternative.[16] These methods are orthogonal to hydrogenolysis and preserve the C-Br bond.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAA recently developed method where a thiol nucleophilically attacks the benzylic carbon of the Cbz group. This is exceptionally mild and tolerant of many functional groups, including halides.[10][17]

G cluster_start Cbz Deprotection Troubleshooting cluster_problem Observed Issues cluster_solutions Alternative Methods start Start: Cbz Deprotection (H₂, Pd/C) problem Observing debromination and/or slow reaction? start->problem transfer_h Try Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) problem->transfer_h  Yes   success Success: C-Br bond intact problem->success  No   acidic Use Acidic Cleavage (e.g., HBr/AcOH) transfer_h->acidic Still fails transfer_h->success lewis Use Lewis Acid Cleavage (e.g., AlCl₃/HFIP) acidic->lewis Substrate is acid-sensitive acidic->success nucleophilic Use Nucleophilic Cleavage (e.g., Thiol-based) lewis->nucleophilic Still fails lewis->success nucleophilic->success

Validated Protocol: Cbz Deprotection via Transfer Hydrogenation

  • Preparation: In a round-bottom flask, dissolve the Cbz-protected 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative (1.0 equiv) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).

  • Reagent Addition: Add ammonium formate (HCOONH₄) (5-10 equiv) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) for 1-5 hours. The reaction often proceeds rapidly with gas evolution (CO₂).

  • Monitoring: Monitor the reaction by TLC or LC-MS. Stain the TLC plate with ninhydrin to visualize the appearance of the free amine product.

  • Work-up: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate in vacuo. The residue can be partitioned between a suitable organic solvent (e.g., DCM) and water. Wash the organic layer with saturated aqueous NaHCO₃ to remove any remaining salts, dry over Na₂SO₄, filter, and concentrate to yield the desired deprotected product.

By carefully selecting your protecting group based on your synthetic route and employing these validated troubleshooting protocols, you can overcome the common hurdles associated with the deprotection of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, paving the way for successful drug discovery and development efforts.

References

  • ResearchGate. (2025). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • National Institutes of Health. (n.d.). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • PubMed. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Wordpress. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protection - Common Conditions. Available at: [Link]

  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles. Available at: [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. Available at: [Link]

  • Semantic Scholar. (n.d.). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]

  • UCLA – Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Available at: [Link]

  • ACS Publications. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available at: [Link]

  • National Institutes of Health. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC. Available at: [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Available at: [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Springer. (n.d.). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Available at: [Link]

  • National Institutes of Health. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Acid-labile protecting groups. Available at: [Link]

  • PubMed. (2004). Facile hydrogenative deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • MDPI. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Available at: [Link]

  • ResearchGate. (n.d.). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Available at: [Link]

  • Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available at: [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Imidazo[1,5-a]pyrazine Analogs

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyrazine analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. The imidazo[1,5-a]pyrazine core is a valuable pharmacophore, and mastering its synthesis is key to advancing many drug discovery programs.[1]

This document provides in-depth, field-proven insights into common synthetic challenges, structured in a practical question-and-answer format. We will explore the causality behind these issues and offer systematic, self-validating protocols to diagnose and resolve them.

Section 1: Understanding the Core Synthesis

The construction of the imidazo[1,5-a]pyrazine ring system typically relies on the cyclization of a pyrazine precursor bearing a suitable side chain. One of the most common and versatile methods is an intramolecular cyclocondensation, conceptually similar to a Bischler-Napieralski or Pictet-Spengler type reaction, where an N-(pyrazin-2-ylmethyl)amide or a related intermediate undergoes dehydration and cyclization.[2][3]

The general mechanism involves the activation of a carbonyl group (or equivalent) on the side chain, followed by an intramolecular electrophilic attack from the pyrazine ring nitrogen (N-1), and subsequent aromatization to furnish the fused bicyclic system.

Generalized Synthetic Pathway

Below is a diagram illustrating a common synthetic route. Understanding this pathway is the first step in effective troubleshooting.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product SM1 Pyrazin-2-ylmethanamine SM2 Acyl Chloride (R-COCl) or Carboxylic Acid IM1 N-(Pyrazin-2-ylmethyl)amide SM1->IM1 Acylation (Base, Solvent) SM2->IM1 IM2 Activated Intermediate (e.g., Imidoyl Phosphate) IM1->IM2 Dehydrating Agent (e.g., POCl₃, P₂O₅) Heat IM3 Dihydro-imidazo[1,5-a]pyrazine IM2->IM3 Intramolecular Cyclization Product Imidazo[1,5-a]pyrazine Analog IM3->Product Oxidation / Aromatization

Caption: Generalized workflow for imidazo[1,5-a]pyrazine synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Problem 1: Reaction Failure or Stalling (Low Conversion)

Q: My reaction has stalled. TLC and LC-MS analysis show predominantly unreacted N-(pyrazin-2-ylmethyl)amide starting material, even after prolonged reaction time and heating. What are the likely causes?

A: This is a classic problem indicating that the energy barrier for the cyclization-dehydration step is not being overcome. The root cause typically lies in reagent activity, reaction conditions, or the electronic nature of your substrate.[4][5]

Causality & Diagnostic Steps:

  • Insufficient Dehydration/Activation: The cyclization requires a powerful dehydrating agent to activate the amide carbonyl. Agents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or Eaton's reagent (P₂O₅ in MeSO₃H) are commonly used.[6][7]

    • Self-Validation Protocol: Check the quality of your dehydrating agent. POCl₃ can hydrolyze over time if not stored properly. P₂O₅ is highly hygroscopic. Using a freshly opened bottle or a properly stored reagent is a critical first step.

    • Troubleshooting Action: Increase the equivalents of the dehydrating agent (e.g., from 1.5 to 3.0 eq.). For stubborn substrates, switch to a stronger system like Eaton's reagent.

  • Inadequate Temperature: The Bischler-Napieralski cyclization is thermally demanding.[6] The reaction may require high temperatures to drive both the formation of the key nitrilium intermediate and the subsequent cyclization.

    • Self-Validation Protocol: Ensure your reaction thermometer is calibrated and that the heating mantle/oil bath is providing uniform heating. Inefficient stirring can create cool spots in the flask.[4]

    • Troubleshooting Action: Increase the reaction temperature. If you are running the reaction in a solvent like toluene (b.p. 111 °C), consider switching to a higher-boiling solvent like xylene (b.p. ~140 °C) or conducting the reaction neat if the substrate is thermally stable.

  • Electronic Effects of Substituents: The pyrazine ring is inherently electron-deficient. If your R group on the acyl chain is strongly electron-withdrawing, it can decrease the nucleophilicity of the amide, making activation more difficult. Conversely, electron-withdrawing groups on the pyrazine ring can deactivate it towards the intramolecular electrophilic substitution step.

    • Troubleshooting Action: While harder to change, understanding this can guide your choice of conditions. Deactivated systems will require more forcing conditions (higher temperature, stronger activating agents).

ParameterStandard ConditionOptimization StrategyRationale
Dehydrating Agent POCl₃ (1.5 eq)Increase to 3.0 eq or use Eaton's ReagentOvercomes poor reagent quality and drives the equilibrium towards the activated intermediate.[6]
Temperature 110 °C (Toluene)140 °C (Xylene) or Neat (140-160 °C)Provides sufficient thermal energy to overcome the activation barrier for cyclization.[8]
Reaction Time 4-6 hoursMonitor by TLC/LCMS up to 24 hoursSome less reactive substrates require longer times for full conversion.
Problem 2: Significant Side Product Formation

Q: I am forming the desired product, but my yield is compromised by a major side product. How can I identify and suppress it?

A: Side product formation usually points to competing reaction pathways or product degradation. Identifying the structure of the impurity is the most crucial step.

Common Side Products & Mitigation Strategies:

  • Styrene-type Elimination (Retro-Ritter Reaction): This is a known side reaction in Bischler-Napieralski type syntheses, especially when the intermediate nitrilium ion is stable.[6] It results in the formation of a vinylpyrazine derivative.

    • Identification: Look for a product in your mass spec with a mass corresponding to the elimination of the nitrile moiety from the activated intermediate.

    • Mitigation: This side reaction is favored by very high temperatures. Try running the reaction at the lowest possible temperature that still affords a reasonable conversion rate. Using the corresponding nitrile as a solvent can also shift the equilibrium away from the elimination pathway.[6]

  • Polymerization/Tar Formation: Dark, intractable materials are a common sign of decomposition, often caused by overly harsh conditions.

    • Identification: Characterized by a baseline smear on TLC and a complex mixture of high-molecular-weight species in the mass spectrum.

    • Mitigation:

      • Controlled Reagent Addition: Add the dehydrating agent slowly at a lower temperature (e.g., 0 °C) before gradually heating the reaction. This prevents a sudden exotherm that can cause decomposition.[5]

      • Lower Temperature: Run the reaction at a lower temperature for a longer duration.

      • Check Substrate Purity: Impurities in the starting material can often act as catalysts for polymerization.

  • Incomplete Aromatization: The initial cyclization product is a dihydro-imidazo[1,5-a]pyrazine. If this species is stable and the reaction conditions lack an oxidant (or a hydrogen acceptor), it may be isolated as a major product.

    • Identification: Look for a product with a mass of [M+2] compared to your expected aromatic product.

    • Mitigation: If the reaction is not self-aromatizing, an oxidative workup or the inclusion of a mild oxidant (like air bubbled through the reaction, if compatible) may be necessary. In many cases, the dihydro intermediate readily air-oxidizes upon workup and chromatography.

G IM1 Activated Intermediate Product Desired Product (Imidazo[1,5-a]pyrazine) IM1->Product Desired Cyclization (Lower Temp) Side1 Elimination Product (Vinylpyrazine) IM1->Side1 Retro-Ritter (High Temp) Side2 Polymerization/ Tar IM1->Side2 Decomposition (High Temp, Exotherm) Side3 Incomplete Aromatization (Dihydro Product) Product->Side3 Incomplete Oxidation (Reductive Conditions)

Caption: Competing pathways leading to low yield.

Problem 3: Difficult Purification and Product Loss

Q: My crude reaction mixture is complex, and I'm losing most of my product during silica gel chromatography. What are my options?

A: Product loss during purification is a frustrating cause of low yield. The polar nature of the imidazo[1,5-a]pyrazine core can lead to significant tailing and irreversible adsorption on silica gel.

Purification Strategies:

  • Optimize Chromatography:

    • Deactivate the Silica: The basic nitrogens in your product can interact strongly with acidic silanol groups on the silica surface. Pre-treating your silica gel with a base can dramatically improve recovery.

    • Protocol: Slurry your silica gel in the starting eluent (e.g., 99:1 DCM/MeOH). Add 1-2% triethylamine (Et₃N) or ammonia solution (e.g., 7N NH₃ in MeOH) to the slurry and mix well before packing the column. Include ~0.5% of the same base in your mobile phase to maintain deactivation.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or C18-functionalized silica (reverse phase) if your product is unstable on silica.

  • Avoid Chromatography - Use Alternative Methods:

    • Recrystallization: If your crude product is >70% pure, recrystallization is an excellent method to obtain highly pure material with good recovery.

      • Solvent Screening: Test solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) to find a system where the product is soluble when hot but sparingly soluble when cold.

    • Trituration: If the product is a solid but impurities are oily, trituration can be effective.

      • Protocol: Suspend the crude solid in a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes). Stir or sonicate the suspension, then filter to collect the purified solid product.[9]

    • Acid/Base Extraction: Utilize the basicity of your product. Dissolve the crude mixture in an organic solvent (e.g., DCM or EtOAc) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure product back into an organic solvent.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the reaction's progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC provides a quick visual check of the consumption of starting material and the appearance of new spots. LC-MS is invaluable for confirming the mass of the product and key intermediates, helping to diagnose side reactions.

Q: How critical is the exclusion of atmospheric moisture? A: Very critical, especially for the cyclization step. Dehydrating agents like POCl₃ and P₂O₅ react violently with water. Moisture will consume your reagents, leading to a stalled reaction. Always use flame-dried or oven-dried glassware and maintain an inert atmosphere (Nitrogen or Argon).[5][8]

Q: Can microwave synthesis improve my yield? A: Yes, microwave-assisted synthesis can be highly effective for these types of thermally driven cyclizations.[6] The rapid and uniform heating can significantly reduce reaction times and often minimize the formation of thermal decomposition byproducts, leading to cleaner reactions and higher yields.

References

  • Vakhitova, Y., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2873-2879. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Ghosh, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13, 35487-35498. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of imidazo[1,2‐a]pyridines by cyclization reaction. Retrieved from [Link]

  • Majumdar, P., et al. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 6, 95734-95764. Available at: [Link]

  • Sreevidya, V., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Reves, J. Z., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(8), 832-837. Available at: [Link]

  • ResearchGate. (2015). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • PubMed. (2018). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. Retrieved from [Link]

  • Sasakura, K., et al. (2023). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]

  • ResearchGate. (2021). Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. Retrieved from [Link]

  • Kumar, A., et al. (2009). Application of the Modified Pictet−Spengler Cyclization Reaction for the Preparation of an Imidazopyrazine Ring: Synthesis of new Pyrido- and Pyrimido-imidazopyrazines. The Journal of Organic Chemistry, 74(11), 4331-4334. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Dr. Yousafzai. (2021). Bischler–Napieralski reaction / Bischler Dihydroisoquinolines synthesis / Heterocycle synthesis [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Reddit. (2023). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

  • Heravi, M. M., & Nazari, N. (2015). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. Current Organic Chemistry, 19(24). Retrieved from [Link]

  • Quora. (2015). What could be the reason for getting a very low yield in organic chemistry? Retrieved from [Link]

  • Boyer Research. (2020). 10 - Strategy for Heterocycle Synthesis: Cyclisation and Dehydration [Video]. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-based Inhibitors

Welcome to the technical support center for our 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-based inhibitor series. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for our 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-based inhibitor series. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular activity of these compounds. We understand that promising biochemical potency can be frustratingly undermined by poor cell permeability. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome these hurdles.

Our approach is grounded in the principles of medicinal chemistry and cell biology. We will explore the potential causes of low permeability for this specific chemical scaffold and provide actionable, field-proven strategies to enhance the intracellular delivery of your inhibitors.

Troubleshooting Guide: Low or No Cellular Activity

You have a potent inhibitor in a biochemical assay, but it shows significantly reduced or no activity in a cell-based assay. This is a classic and often perplexing issue in drug discovery. The primary suspect is insufficient drug concentration at the intracellular target site, a direct consequence of poor cell permeability.[1][2] Let's break down the problem and explore solutions.

Question 1: I've confirmed my compound's purity and identity, but it's inactive in my cell-based assay. Where do I start?

Answer: The first step is to systematically diagnose the root cause of the discrepancy between biochemical and cellular activity. Before undertaking extensive chemical modifications, it's crucial to confirm that the issue is indeed permeability and not another experimental variable.

Workflow for Diagnosing Poor Cellular Activity

G A Start: Potent Biochemical Activity, Weak/No Cellular Activity B Verify Compound Integrity (Purity, Identity, Solubility in Assay Media) A->B C Is the compound soluble in cell culture media at the tested concentration? B->C D Yes C->D E No C->E G Perform Direct Permeability Assays (PAMPA, Caco-2) D->G F Troubleshoot Formulation: - Use co-solvents (e.g., DMSO, ethanol) - Explore nanoparticle formulations - Consider lipid-based delivery systems E->F H Is the compound permeable? G->H I Yes H->I J No H->J K Investigate Efflux Pump Activity (e.g., Caco-2 with P-gp inhibitor) I->K P Proceed to SAR-based Permeability Enhancement (See Q2) J->P L Is efflux ratio > 2? K->L M Yes L->M N No L->N Q Compound is a substrate for efflux pumps. - Co-administer with efflux pump inhibitor (experimental) - Modify structure to reduce efflux recognition (See Q2) M->Q O Consider Off-Target Effects or Cellular Metabolism N->O

Caption: Diagnostic workflow for troubleshooting poor cellular activity.

Step-by-Step Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a gold-standard in vitro model for predicting human intestinal drug absorption.[3] Caco-2 cells, a human colon adenocarcinoma line, form a monolayer with tight junctions and express various transporters and efflux pumps, mimicking the intestinal barrier.[3][4]

  • Cell Culture: Culture Caco-2 cells on semipermeable transwell inserts (e.g., 24-well format) for 21-25 days to allow for differentiation and formation of a polarized monolayer.[4]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[4]

  • Assay Preparation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare the test compound solution in the transport buffer at a known concentration (e.g., 10 µM). Include control compounds with known high (e.g., caffeine) and low (e.g., mannitol) permeability.[5]

  • Permeability Measurement (Bidirectional):

    • Apical to Basolateral (A→B): Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[5]

    • Basolateral to Apical (B→A): Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[5]

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[4]

  • Sample Analysis: At the end of the incubation, collect samples from both chambers. Analyze the concentration of the compound in the donor and receiver compartments using LC-MS/MS.[3]

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An efflux ratio greater than 2 suggests the compound is a substrate of active efflux pumps like P-glycoprotein (P-gp).[4]

Question 2: My permeability assay confirms the compound has low Papp and/or is an efflux pump substrate. What structural modifications can I make to the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core?

Answer: Improving permeability through structural modification is a cornerstone of medicinal chemistry. The goal is to balance the physicochemical properties that govern cell entry, primarily lipophilicity, hydrogen bonding capacity, and molecular size, without sacrificing target potency. For heterocyclic compounds like your series, these modifications can be particularly effective.[6][7]

Strategies for Structural Modification

StrategyRationaleExample Modification on the Scaffold
Reduce Hydrogen Bond Donors (HBDs) Each hydrogen bond donor can significantly decrease permeability. Reducing the HBD count is one of the most effective strategies.[8]- Replace N-H groups with N-alkyl (e.g., N-methyl).- Replace amide linkers with non-HBD bioisosteres like esters or 1,2,3-triazoles.[8][9]
Increase Lipophilicity (LogP/LogD) Increasing lipophilicity can enhance partitioning into the lipid bilayer. However, this must be carefully balanced to avoid poor solubility ("grease-ball" effect).[10]- Add small, lipophilic groups (e.g., methyl, ethyl, fluoro).- Replace polar moieties with less polar ones.
Mask Polar Groups (Prodrugs) Temporarily masking polar functional groups (like amines or carboxylic acids) with lipophilic moieties can improve membrane transit. These moieties are later cleaved intracellularly to release the active drug.[11][12]- Convert a free amine to a cleavable carbamate.- Esterify a carboxylic acid.
Reduce Molecular Size/Rotatable Bonds Smaller, more rigid molecules often exhibit better permeability. Cyclization or introducing rigid linkers can pre-organize the molecule into a more membrane-compatible conformation.[13][14]- If the scaffold has flexible side chains, consider cyclizing them back onto the core or another part of the molecule.
Disrupt Efflux Pump Recognition Efflux pumps recognize specific pharmacophores. Subtle structural or stereochemical changes can disrupt this recognition without affecting target binding.[15][16]- Alter stereochemistry at a chiral center.- Add a bulky group near a potential efflux recognition site.

Visualizing Modification Strategies

G Core 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Core Scaffold Mod1 Reduce HBDs (e.g., N-methylation, amide-to-ester swap) Core->Mod1 Mod2 Optimize Lipophilicity (e.g., add small alkyl/halo groups) Core->Mod2 Mod3 Prodrug Approach (e.g., add cleavable lipophilic promoiety) Core->Mod3 Mod4 Conformational Rigidity (e.g., cyclization of side chains) Core->Mod4 Mod5 Evade Efflux (e.g., add bulky groups, alter stereochemistry) Core->Mod5

Caption: Key strategies for improving cell permeability of the core scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor permeability of my 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-based inhibitor?

A: Heterocyclic scaffolds can present several challenges. Key factors likely include:

  • High Hydrogen Bonding Potential: The nitrogen atoms in the imidazopyrazine core can act as hydrogen bond acceptors, increasing polarity and interaction with the aqueous environment. Any appended groups with N-H or O-H bonds will act as hydrogen bond donors, which is particularly detrimental to permeability.[17]

  • Polar Surface Area (PSA): A high PSA is often correlated with poor membrane permeability. The nitrogen-rich core contributes significantly to the molecule's PSA.

  • Efflux Pump Recognition: Many kinase inhibitors and heterocyclic compounds are recognized by efflux pumps like P-glycoprotein (P-gp/MDR1), which actively transport them out of the cell, preventing accumulation to therapeutic concentrations.[18][19]

Q2: What is the difference between a Caco-2 assay and a PAMPA assay? Which one should I use?

A: Both are valuable assays, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[20] It is fast, inexpensive, and excellent for getting an early read on a compound's ability to passively cross a lipid barrier.

  • Caco-2 Assay: This is a cell-based assay that models the human intestine. It measures both passive diffusion and active transport processes, including the effects of uptake transporters and efflux pumps.[3][21]

Recommendation: Start with PAMPA for a quick, cost-effective screen of passive permeability. If a compound looks promising in PAMPA but fails in cell-based assays, advance it to a Caco-2 assay to investigate the role of active transport and efflux.

Q3: My compound has poor aqueous solubility. Could this be mistaken for poor permeability?

Q4: Can I just increase the dose of my compound in the cell-based assay to compensate for poor permeability?

A: While tempting, this approach has significant drawbacks. High concentrations can lead to:

  • Off-target toxicity: The compound may inhibit other cellular targets at high concentrations, confounding your results.[25]

  • Solubility issues: The compound is more likely to precipitate out of solution at higher concentrations.

  • Misleading data: It does not solve the underlying problem and provides a poor foundation for in vivo studies, where achieving such high, sustained concentrations at the target tissue is often impossible without systemic toxicity.[2] The goal is to develop a compound with inherently good properties, not to force a flawed one to work under artificial conditions.

References

  • Reagents and conditions: (a) 2-bromoacetophenone (Z=CH) or 3-(bromoacetyl)pyridine hydrobromide (Z=N), K2CO3, abs. DMF, rt, 4 h, 66–98 %; (b) NH4OAc, abs. toluene, reflux, 3 h, 69–91 %; (c) ethyl bromoacetate, Cs2CO3, abs. DMF, rt, 3.5 h, 60–96 %; (d) Pd/C, H2 (1 atm), abs. MeOH, rt, 24 h (PG=Cbz), 18–99 %; (e) TFA, abs. CH2Cl2, rt, 2 h; (f) Et3N, CH2Cl2, rt, 2 h (PG=Boc); (g) BH3×THF, abs. THF, 90 °C, 48 h, Ar; (h) Pd/C, abs. MeOH, rt, 16 h, Ar; 53–93 %. PG=protecting group. ResearchGate. Available from: [Link]

  • Myadaraboina S, Alla M, Saddanapu V, Bommena VR, Addlagatta A. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur J Med Chem. 2010 Nov;45(11):5208-16. Available from: [Link]

  • Lin Y, Wang Y, Zhang Z, Liu Y. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods Mol Biol. 2021;2210:1-21. Available from: [Link]

  • Brouwer KLR, Keppler D, Hoffmaster KA, Bow DAJ, Cheng Y, Lai Y, et al. Intracellular Drug Concentrations and Transporters: Measurement, Modeling, and Implications for the Liver. Clin Pharmacol Ther. 2015 Jul;98(1):111-21. Available from: [Link]

  • van Breemen RB, Li Y. Caco-2 cell permeability assays to measure drug absorption. Expert Opin Drug Metab Toxicol. 2005 Apr;1(2):175-85. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • El-Gamal MI, Al-Ameen M, Al-Koumi DM, Hamad M, Abdel-Maksoud MS. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Med Chem. 2023;15(18):1585-1611. Available from: [Link]

  • Gobbi S, Zimmer C, Vazquez-Salazar I, Cecchini M. Drug–Membrane Permeability across Chemical Space. J Chem Inf Model. 2020;60(11):5494-5503. Available from: [Link]

  • Al-Baqsami M, Al-Ali A, Al-Shatti M, Dashti A, Al-Mulla F, Mohammad A. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future Med Chem. 2023;15(15):1289-1304. Available from: [Link]

  • Sharma D, Soni M, Kumar S, Gupta GD. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharm. 2013;2013:892309. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available from: [Link]

  • Singh S, Singh SK, Chowdhury G, Singh R. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. J Antimicrob Agents. 2017;3(2):1000135. Available from: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. Available from: [Link]

  • Shaffer CL, Nivlet A, Machleidt T, Robers MB, Hartnett JR, Zimprich C, et al. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Med Chem Lett. 2021;12(1):82-88. Available from: [Link]

  • Al-Hilal TA, Alam F, Al-Shehri S, Al-Qahtani SD, Al-Otaibi B, Al-Obaid A, et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals (Basel). 2024 Jan 4;17(1):73. Available from: [Link]

  • Nishino K, Yamasaki S, Nakashima R, Hayashi-Nishino M. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Front Microbiol. 2021;12:739493. Available from: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. ResearchGate. Available from: [Link]

  • A review on medicinally important heterocyclic compounds and importance of biophysical approach of underlying the insight mechanism in biological environment. ResearchGate. Available from: [Link]

  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available from: [Link]

  • Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. Available from: [Link]

  • Patel M, Patel N, Patel R, Rajput N, Patel J. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. AAPS PharmSciTech. 2019;20(3):109. Available from: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. MDPI. Available from: [Link]

  • Zhang Y, Li Y, Wang Y, Wang Y, Li J, Li Y, et al. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Eur J Med Chem. 2020 Dec 1;207:112739. Available from: [Link]

  • Sun D, Gao W, Hu H, Zhou S. Why 90% of clinical drug development fails and how to improve it?. Acta Pharm Sin B. 2022 Jul;12(7):3049-3062. Available from: [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. Available from: [Link]

  • Bozorov K, Zhao J, Aisa HA. Heterocycles in Medicinal Chemistry. Molecules. 2019 Aug 29;24(17):3143. Available from: [Link]

  • caco-2 cell permeability, pampa membrane assays. Slideshare. Available from: [Link]

  • Włodarczyk A, Gajecka M, Gajecki M. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. 2021;26(11):3198. Available from: [Link]

  • The role of the efflux pump and its inhibitor in a drug-resistant cancer cell. ResearchGate. Available from: [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. Available from: [Link]

  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate. Available from: [Link]

  • Kathawala RJ, Gupta P, Ashby CR Jr, Chen ZS. Revisiting the role of efflux pumps in multidrug-resistant cancer. Drug Resist Updat. 2015 Jan;18:1-12. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available from: [Link]

  • Gellerman M, Galiano-Roth AS, Zhu J, Kuenstner EJ, Zaware N, Jayaram H, et al. Selectivity, ligand deconstruction, and cellular activity analysis of a BPTF bromodomain inhibitor. Bioorg Med Chem. 2019 May 1;27(9):1812-1818. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available from: [Link]

  • How to determine the intracellular drug concentration?. ResearchGate. Available from: [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine. PubChem. Available from: [Link]

  • Kumar S, Bhargava D, Thakkar A, Arora S. Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharm. 2013 Sep;63(3):277-303. Available from: [Link]

  • Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. PubMed. Available from: [Link]

  • 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride. Synthonix. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Sci-Hub. Available from: [Link]

  • Cell Permeability Assay. BioIVT. Available from: [Link]

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Troubleshooting

Technical Support Center: Navigating the Chemistry of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Welcome to the technical support center for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and reacting with this versatile building block. Drawing upon established principles of heterocyclic chemistry and extensive experience in synthetic methodology, this resource aims to empower you to overcome common challenges and achieve your synthetic goals with confidence.

Frequently Asked Questions (FAQs)

General Stability and Handling

Question 1: How should I properly store and handle 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine to prevent degradation?

Answer:

Proper storage and handling are critical to maintain the integrity of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. This compound, like many N-heterocycles, can be sensitive to air, moisture, and light over extended periods.

Storage Recommendations:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen. This is particularly important for long-term storage to prevent slow oxidation or reaction with atmospheric moisture.[1]

  • Low Temperature: Keep the material in a cool, dark place. Refrigeration (2-8 °C) is recommended.

  • Dry Conditions: Ensure the storage container is well-sealed to prevent moisture ingress. The use of a desiccator can provide an additional layer of protection.

Handling Procedures:

  • Inert Gas Blanket: When weighing or transferring the compound, it is best practice to do so under a stream of inert gas.[2] For routine lab-scale reactions, quickly weighing the compound in the open and immediately placing the reaction vessel under an inert atmosphere is often sufficient.

  • Use of Sure/Seal™ Packaging: If your reagent is supplied in a Sure/Seal™ bottle or similar air-sensitive packaging, utilize proper syringe and cannula techniques for transfer to maintain a moisture- and oxygen-free environment.[3]

Question 2: What are the expected signs of degradation for this compound?

Answer:

Visual inspection can often provide the first clues of compound degradation. A pure sample of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be a white to off-white solid. The appearance of significant color change (e.g., yellowing or browning) can indicate the formation of impurities.

For a more definitive assessment, analytical techniques are recommended:

  • NMR Spectroscopy: Compare the ¹H NMR spectrum of a suspect sample to a reference spectrum of the pure compound. The appearance of new signals or changes in the integration of existing peaks can indicate degradation.

  • LC-MS: Liquid chromatography-mass spectrometry is a sensitive technique to detect the presence of impurities. Look for peaks with masses corresponding to potential degradation products, such as the debrominated analog.

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. However, these reactions are not without their challenges.

Question 3: I am observing significant amounts of the debrominated starting material in my Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?

Answer:

The formation of the debrominated product, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, is a common side reaction in palladium-catalyzed couplings of heteroaromatic bromides.[4] This process, known as hydrodehalogenation, can occur through several mechanisms.

Causality: The primary cause of debromination is the reaction of the palladium-halide intermediate with a hydride source in the reaction mixture. Potential hydride sources include:

  • Solvent: Alcohols (e.g., methanol, ethanol) and even ethers like THF can act as hydride donors, especially at elevated temperatures.

  • Base: Certain bases, particularly those with β-hydrogens like triethylamine, can undergo β-hydride elimination to generate a palladium-hydride species.

  • Water: In some cases, water can be a source of protons that lead to protodebromination, especially in the presence of a suitable reducing agent.

G SM Ar-Br OxAdd Ar-Pd(II)-Br(L2) SM->OxAdd Oxidative Addition Pd0 Pd(0)L2 Pd0->OxAdd PdH Ar-Pd(II)-H(L2) OxAdd->PdH Hydride Transfer Hydride [H]- source (e.g., solvent, base) Hydride->PdH PdH->Pd0 Product Ar-H (Debrominated Product) PdH->Product Reductive Elimination HBr H-Br G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Potential Failure Points Ar-Br Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Ar-Br->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Transmetalation Pd(0) Pd(0) Pd(0)->Ar-Pd(II)-Br Ar-Pd(II)-Ar'->Pd(0) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar' Catalyst Deactivation Catalyst Deactivation Catalyst Deactivation->Pd(0) Inhibits Poor Boronic Acid Quality Poor Boronic Acid Quality Poor Boronic Acid Quality->Ar'-B(OR)2 Degrades Ineffective Base Ineffective Base Ineffective Base->Ar-Pd(II)-Ar' Hinders

Caption: Key steps and failure points in Suzuki coupling.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine: Confirm purity by NMR or LC-MS.

    • Boronic Acid: Use a fresh, high-purity boronic acid or its corresponding pinacol ester, which often exhibit greater stability.

    • Solvents: Use anhydrous, degassed solvents.

  • Optimize Reaction Conditions:

    • Catalyst and Ligand: Screen a panel of palladium precatalysts and ligands. For electron-rich heteroaromatic bromides, catalysts with bulky, electron-rich phosphine ligands are often effective.

    • Base: Ensure the chosen base is sufficiently strong and soluble. A common starting point is 2M aqueous K₂CO₃ or Cs₂CO₃.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. Consider running the reaction at a moderate temperature (e.g., 80-100 °C) for a longer period.

  • Ensure an Inert Atmosphere:

    • Degassing: Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-30 minutes before adding the catalyst.

    • Positive Pressure: Maintain a slight positive pressure of argon or nitrogen throughout the reaction.

Purification and Product Characterization

Question 5: What are the best practices for purifying the coupled product and what are some common impurities to look out for?

Answer:

Purification of the final product is crucial to obtain material of high purity for subsequent applications.

Purification Methods:

  • Filtration: After the reaction, it is often beneficial to filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Aqueous Workup: Perform an aqueous workup to remove inorganic salts. The choice of aqueous solution will depend on the nature of the product.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, is typically effective.

Common Impurities:

  • Debrominated Starting Material: As discussed previously, this is a common byproduct.

  • Homocoupled Boronic Acid (Ar'-Ar'): This can form, especially if the reaction is not completely oxygen-free. [5]* Residual Palladium: Traces of palladium can remain in the final product. If this is a concern for downstream applications, treatment with a palladium scavenger may be necessary.

  • Unreacted Starting Materials: If the reaction did not go to completion, you will need to separate your product from the unreacted 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and the boronic acid.

By carefully considering the stability of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and implementing robust experimental techniques, researchers can successfully utilize this valuable building block in a variety of chemical transformations.

References

  • Armitage, I., McCarron, A., & Zhu, L. (2017). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Navarro, O., Marion, N., Mei, J., Stevens, E. D., Scott, N. M., & Nolan, S. P. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki-Miyaura and Buchwald-Hartwig Reactions. Journal of the American Chemical Society, 128(12), 4101-4111. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 6032-6049. [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

Introduction: The Rise of Imidazo[1,5-a]pyrazine Scaffolds in Kinase Inhibition The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent and select...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Imidazo[1,5-a]pyrazine Scaffolds in Kinase Inhibition

The imidazo[1,5-a]pyrazine core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Derivatives of this heterocyclic system have shown remarkable efficacy, with compounds like Acalabrutinib, an inhibitor of Bruton's tyrosine kinase (BTK), achieving FDA approval for treating certain leukemias.[1]

This guide focuses on a specific, promising subclass: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives . The inclusion of a bromine atom offers a potential vector for either specific halogen bonding interactions within the kinase active site or as a handle for further chemical modification. Our objective is to provide a comprehensive, logic-driven framework for researchers to rigorously validate the inhibitory activity of novel derivatives from this class, comparing them against established alternatives. We will proceed from initial biochemical characterization to complex cell-based models, ensuring a self-validating workflow that builds confidence in the compound's mechanism of action.

Pillar 1: Establishing the Mechanism of Action - A Multi-Tiered Validation Workflow

A robust validation strategy does not rely on a single experiment. It is a logical progression of assays designed to answer fundamental questions: Does the compound interact with the target? How strongly does it bind? Does this binding translate into functional inhibition? And finally, does this inhibition impact cellular processes?

The causality behind this multi-tiered approach is to mitigate the risk of artifacts and false positives. A compound might inhibit an enzyme in a simple biochemical assay but fail to enter a cell or engage its target in a more complex biological environment. This workflow systematically de-risks a compound's development.

G cluster_0 Tier 1: Biochemical & Biophysical Validation cluster_1 Tier 2: Cellular Validation A Biochemical Assays (e.g., Kinase Glo®, HTRF®) - Determine IC50 - Elucidate Mechanism of Inhibition (Ki) B Biophysical Assays (e.g., SPR, ITC) - Confirm Direct Binding - Determine Affinity (KD) & Kinetics A->B Confirms physical interaction underpinning inhibition C Target Engagement Assays (e.g., NanoBRET™, CETSA®) - Confirm Target Binding in Cells B->C Translates binding data to a cellular context D Functional Cellular Assays - Measure Downstream Pathway Inhibition - Determine Cellular Potency (EC50) C->D Links cellular binding to functional outcome

Caption: Tiered workflow for inhibitor validation.

Many pyrazine-based kinase inhibitors function by competing with ATP for the enzyme's binding pocket.[1] This interaction is typically stabilized by hydrogen bonds with the "hinge" region of the kinase domain and further hydrophobic interactions. The validation process outlined below is designed to test this hypothesis directly.

G cluster_0 Kinase Signaling Pathway Upstream Upstream Signal Kinase_Inactive Kinase (Inactive) Upstream->Kinase_Inactive Activates Kinase_Active Kinase (Active) Kinase_Inactive->Kinase_Active ADP ADP Kinase_Active->ADP Substrate Substrate Protein Kinase_Active->Substrate ATP ATP ATP->Kinase_Active Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylation Downstream Downstream Cellular Response Substrate_P->Downstream Inhibitor Imidazo[1,5-a]pyrazine Derivative Inhibitor->Kinase_Active Blocks ATP Binding

Caption: General mechanism of ATP-competitive kinase inhibition.

Pillar 2: In-Depth Experimental Protocols & Comparative Analysis

Here we provide detailed, self-validating protocols to assess the inhibitory potential of a novel 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative, which we will call "Compound-Br" . We will compare its performance against two well-characterized BTK inhibitors: Ibrutinib (an irreversible covalent inhibitor) and Acalabrutinib (a second-generation irreversible covalent inhibitor).[1]

Experiment 1: Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-Br against the target kinase (e.g., BTK) and understand its mechanism of inhibition relative to ATP.

Causality: This is the foundational experiment. It directly measures the compound's effect on the enzyme's catalytic activity in a purified, controlled system.[3][4] Running the assay at an ATP concentration near its Michaelis-Menten constant (Km) is crucial; this ensures sensitivity for detecting competitive inhibitors.[4]

Detailed Protocol (Luminescence-based Kinase Assay):

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimal for the kinase (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Enzyme: Dilute recombinant human BTK enzyme in kinase buffer to a working concentration (e.g., 2X final concentration, ~0.5 nM).

    • Substrate/ATP Mix: Prepare a 2X mix containing the peptide substrate and ATP in kinase buffer. For competitive inhibitors, the ATP concentration should be at or near its Km value for the kinase.

    • Compound Dilutions: Prepare a 10-point, 3-fold serial dilution of Compound-Br, Ibrutinib, and Acalabrutinib in 100% DMSO. Then, dilute these stocks into the kinase buffer. The final DMSO concentration in the assay must be constant and low (<1%).

    • Controls: Prepare a "no enzyme" control (background), a "vehicle" control (0% inhibition, DMSO only), and a "high inhibition" control (a known potent inhibitor).

  • Assay Procedure (384-well plate format):

    • Add 5 µL of diluted compound or control to appropriate wells.

    • Add 5 µL of 2X enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the enzyme before the reaction starts.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix.

    • Incubate for 60 minutes at room temperature. The reaction must be in the linear range, where less than 10% of the substrate has been consumed.[5]

    • Stop the reaction and detect product formation by adding 20 µL of a luminescence-based detection reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining; the less ATP, the more active the kinase was.

    • Incubate for 10 minutes and read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the vehicle (0% inhibition) and no enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Biophysical Binding Assay - Surface Plasmon Resonance (SPR)

Objective: To confirm direct binding of Compound-Br to the kinase and determine its binding affinity (KD) and kinetics (association rate ka, dissociation rate kd).

Causality: While an IC50 value shows functional inhibition, it does not prove direct binding. An inhibitor could be acting through an indirect mechanism. SPR provides label-free, real-time evidence of a physical interaction between the compound and the protein target.[6][7] This is a critical validation step.

Detailed Protocol:

  • Immobilization:

    • Covalently immobilize the recombinant kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Binding Analysis:

    • Prepare a series of concentrations of Compound-Br in a suitable running buffer (e.g., the kinase buffer with 1% DMSO).

    • Inject the compound solutions over the kinase and reference flow cells at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized protein.[8][9]

    • After the association phase, flow running buffer without the compound over the chip to monitor the dissociation phase.

    • Regenerate the chip surface between cycles with a low pH solution if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Experiment 3: Cell-Based Target Engagement & Functional Assay

Objective: To confirm that Compound-Br can enter living cells, bind to its intended kinase target, and inhibit the downstream signaling pathway.

Causality: This is the most biologically relevant tier of testing. Success in biochemical and biophysical assays does not guarantee cellular activity.[5][10] The compound must be cell-permeable and potent enough to act in the complex intracellular environment.[11][12] Measuring inhibition of substrate phosphorylation confirms the mechanism in a physiological context.

Detailed Protocol (Western Blot for Phospho-Substrate):

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a B-cell lymphoma line for BTK) to ~80% confluency.

    • Starve the cells of growth factors if necessary to reduce basal pathway activation.

    • Pre-treat cells with increasing concentrations of Compound-Br, Acalabrutinib, or vehicle (DMSO) for 1-2 hours.

  • Pathway Stimulation and Lysis:

    • Stimulate the signaling pathway to activate the target kinase (e.g., stimulate the B-cell receptor for BTK).

    • After a short stimulation period (e.g., 10-15 minutes), wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Western Blotting:

    • Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the kinase (e.g., Phospho-PLCγ2 for BTK).

    • Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for the total substrate protein and a loading control (e.g., GAPDH or β-Actin). This is a crucial self-validating step to ensure that changes in the phospho-signal are not due to changes in total protein levels.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Plot the normalized phospho-signal against the compound concentration to determine the cellular half-maximal effective concentration (EC50).

Comparative Data Summary

The following table presents hypothetical but realistic data for our novel Compound-Br , contextualized by the performance of established BTK inhibitors.

ParameterCompound-Br (Hypothetical)Acalabrutinib (Reference)Ibrutinib (Reference)Rationale & Interpretation
Target Kinase BTKBTKBTKBruton's tyrosine kinase is a validated target in B-cell malignancies.
Biochemical IC50 15 nM3 nM[1]0.5 nMMeasures direct enzymatic inhibition. A lower value is better. Compound-Br shows potent activity, though less than the covalent inhibitors.
Binding Affinity (KD) 25 nMN/A (Covalent)N/A (Covalent)Determined by SPR. Measures the equilibrium strength of the binding interaction. This confirms direct, high-affinity binding.
Dissociation Rate (kd) 1 x 10⁻³ s⁻¹N/A (Covalent)N/A (Covalent)A slow off-rate (kd) often leads to prolonged target engagement and durable pharmacological effects.
Cellular EC50 100 nM8 nM10 nMMeasures functional inhibition in a cellular context. The ~7-fold shift from IC50 to EC50 is common due to cell permeability and ATP competition.
Inhibition Type Reversible, ATP-CompetitiveIrreversible, CovalentIrreversible, CovalentCompound-Br is reversible, which may offer a different safety profile compared to irreversible inhibitors that permanently disable the enzyme.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for validating the inhibitory activity of novel 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives. By progressing from simplified biochemical assays to complex cell-based systems, this workflow establishes a clear line of evidence from direct physical binding to functional cellular outcomes. The hypothetical data for "Compound-Br" demonstrates a potent, reversible, and cell-active inhibitor of BTK. While its in-vitro potency is lower than irreversible competitors like Acalabrutinib, its reversible nature could be advantageous, potentially leading to a better safety profile by minimizing off-target covalent modifications. This systematic approach provides the robust, self-validating data package necessary for advancing promising chemical matter in a drug discovery program.

References

  • Al-Jubair, K., Al-Kahtani, A. A., & El-Faham, A. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]

  • Deanda, F., et al. (2015). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters, 6(8), 920-924. Available at: [Link]

  • An, F., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]

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Comparative

A Comparative Efficacy Analysis: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-Based Kinase Inhibitors Versus Standard-of-Care

This guide provides a comprehensive comparison of a novel class of reversible kinase inhibitors based on the imidazo[1,5-a]pyrazine scaffold against established drugs. Due to the specificity of the "1-Bromo-5,6,7,8-tetra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of a novel class of reversible kinase inhibitors based on the imidazo[1,5-a]pyrazine scaffold against established drugs. Due to the specificity of the "1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine" structure and the proprietary nature of early-stage drug development, this analysis will focus on the well-documented and closely related 8-amino-imidazo[1,5-a]pyrazine series as a representative for this novel class. These compounds will be compared against the FDA-approved, irreversible Bruton's Tyrosine Kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib .

The primary audience for this guide is researchers, scientists, and drug development professionals. The content is structured to provide not just data, but a causal understanding of the experimental choices and the significance of the comparative results.

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, which is a critical component of multiple signaling pathways in hematopoietic cells.[1] It is particularly vital for B-cell receptor (BCR) signaling, which governs the survival, activation, and proliferation of B-cells.[2][3] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases like rheumatoid arthritis (RA).[1][2][4]

The clinical success of first- and second-generation irreversible BTK inhibitors has validated it as a therapeutic target. However, challenges remain, including off-target effects and the emergence of resistance, most commonly through a cysteine-to-serine mutation at the covalent binding site (C481S).[2][5] This has fueled the development of novel, reversible inhibitors, such as those based on the imidazo[1,5-a]pyrazine scaffold, which aim to offer improved selectivity and efficacy against wild-type and mutant forms of BTK.[2][3]

Mechanism of Action: A Tale of Two Binding Modes

Most kinase inhibitors function by competing with ATP for binding within the enzyme's catalytic domain.[4] However, the specific interactions and the nature of this binding—reversible versus irreversible—define their pharmacological profiles.

Established Drugs: Irreversible Covalent Inhibition

Ibrutinib (first-generation) and Acalabrutinib (second-generation) are both irreversible inhibitors. They form a permanent covalent bond with the sulfhydryl group of cysteine residue 481 (Cys481) located in the ATP-binding pocket of BTK.[2][6] This "warhead" chemistry leads to sustained inactivation of the enzyme for its entire lifespan. While highly effective, this mechanism is susceptible to resistance if the Cys481 residue mutates.[2] Furthermore, Ibrutinib's reactivity can lead to off-target covalent bonding with other kinases that have a homologous cysteine, such as EGFR, which is linked to some of its adverse effects.[6][7] Acalabrutinib was designed to be more selective, thereby reducing these off-target toxicities.[8]

Novel Imidazo[1,5-a]pyrazine Inhibitors: Reversible Non-Covalent Binding

The 8-amino-imidazo[1,5-a]pyrazine series represents a class of potent, reversible BTK inhibitors.[2][3] Their mechanism relies on a network of strong, non-covalent interactions within the ATP-binding site. X-ray crystallography studies reveal key binding features:

  • Hinge Binding: The core imidazo[1,5-a]pyrazine forms crucial hydrogen bonds with the kinase hinge region (specifically with the amide nitrogen of G480 and C481).[2]

  • Gatekeeper Interaction: The 8-amino group can form a hydrogen bond with the gatekeeper residue, Threonine 474 (T474).[2]

  • Selectivity Pockets: Other parts of the molecule extend into hydrophobic pockets, with specific hydrogen bonds to residues like Ser538 and Asp539, which drives high selectivity.[2][3]

By not relying on a covalent bond with Cys481, these reversible inhibitors hold the potential to be effective against the common C481S resistance mutation.

Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling cascade, the pathway targeted by these inhibitors.

BTK_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor (BCR) LYN_SYK LYN, SYK (Src-family kinases) BCR->LYN_SYK activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Mobilization IP3->Ca_Flux PKC PKCβ DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB Proliferation Gene Transcription, Proliferation, Survival NFkB->Proliferation Experimental_Workflow A Biochemical Assay (e.g., ADP-Glo™) - Determine IC50 on purified enzyme B Kinase Selectivity Screen - Profile against panel of >200 kinases - Assess off-target activity A->B Hits advance C Cellular Potency Assay (e.g., Phosphorylation Assay) - Determine IC50 in relevant cell lines B->C Selective hits advance D Cellular Functional Assays - Measure downstream effects (e.g., Cytokine release, Proliferation) C->D Potent hits advance E In Vivo Efficacy Model (e.g., Rat CIA or Xenograft) - Assess therapeutic effect in a living system D->E Functionally active hits advance

Sources

Validation

A Comparative Guide to the Kinase Selectivity of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs

This guide provides an in-depth analysis of the kinase selectivity profiles of a novel class of compounds, the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs. In the quest for targeted therapeutics, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the kinase selectivity profiles of a novel class of compounds, the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs. In the quest for targeted therapeutics, particularly in oncology and immunology, the selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative assessment of these analogs against established kinase inhibitors, supported by illustrative experimental data and detailed protocols.

The Imperative of Kinase Selectivity

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, making them attractive targets for therapeutic intervention. However, the high degree of structural similarity within the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[1][2] Off-target inhibition can lead to unforeseen side effects and toxicity, underscoring the importance of comprehensive selectivity profiling in the early stages of drug discovery.[3][4]

The imidazo[1,5-a]pyrazine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors.[5][6] Derivatives of this core structure have shown activity against a range of kinases, and their amenability to chemical modification allows for the fine-tuning of their selectivity profiles.[7] This guide focuses on a series of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs, exploring how subtle structural modifications can dramatically influence their interactions across the kinome.

Experimental Design for Kinome-Wide Selectivity Profiling

To comprehensively assess the selectivity of our lead analogs, a multi-pronged approach was employed, integrating both biochemical and cellular assays. This dual strategy is crucial as in vitro enzymatic inhibition does not always translate directly to cellular efficacy due to factors such as cell permeability, efflux pumps, and intracellular ATP concentrations.[1][4]

Rationale for Kinase Panel Selection

A representative panel of kinases is essential for a meaningful assessment of selectivity.[1] Our screening panel was designed to cover all major branches of the human kinome tree, with a particular focus on kinases implicated in cancer and inflammatory diseases. This allows for the identification of both on-target and off-target activities that could have therapeutic or adverse consequences.

Biochemical Kinase Inhibition Assays

Biochemical assays provide a direct measure of an inhibitor's potency against a purified kinase.[3] For this study, we utilized a radiometric assay format, which is a robust and widely accepted method for quantifying kinase activity.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO.

    • Test Compounds: A series of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine analogs and reference inhibitors were prepared as 10 mM stock solutions in 100% DMSO and serially diluted in the same solvent.

    • ATP Solution: [γ-³³P]-ATP was diluted in ATP-free kinase buffer to the desired concentration (typically at the Kₘ for each kinase).

    • Substrate: A specific peptide or protein substrate for each kinase was prepared in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, 2.5 µL of the serially diluted test compound was added to each well.

    • To this, 5 µL of a solution containing the kinase and substrate was added.

    • The plate was incubated for 10 minutes at room temperature to allow for inhibitor binding.

    • The kinase reaction was initiated by the addition of 2.5 µL of the [γ-³³P]-ATP solution.

    • The reaction was allowed to proceed for a defined period (e.g., 2 hours) at room temperature.

    • The reaction was terminated by the addition of 3% phosphoric acid.

  • Detection and Data Analysis:

    • A portion of the reaction mixture was spotted onto a filtermat.

    • The filtermat was washed multiple times to remove unincorporated [γ-³³P]-ATP.

    • The radioactivity retained on the filtermat, corresponding to the phosphorylated substrate, was measured using a scintillation counter.

    • The percentage of kinase inhibition was calculated for each compound concentration relative to a DMSO control.

    • IC₅₀ values were determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Target Engagement Assays

To validate the biochemical findings in a more physiologically relevant context, cellular target engagement assays are indispensable.[4] These assays confirm that the compound can enter the cell and interact with its intended target in the complex intracellular environment.

Comparative Selectivity Profiles

The following tables present a hypothetical yet representative kinase selectivity profile for three analogs of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (designated as Analog A , Analog B , and Analog C ) compared to two well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted tyrosine kinase inhibitor). The data is presented as IC₅₀ values (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Kinase Inhibition Profile of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Analogs and Reference Compounds (IC₅₀, nM)

Kinase TargetAnalog A (nM)Analog B (nM)Analog C (nM)Staurosporine (nM)Dasatinib (nM)
ABL1 >10,00050015 6.20.8
SRC >10,00080025 5.80.5
VEGFR2 25050 1,2007.98
EGFR >10,0005,0008,0003830
AURKA 80 2,000>10,00025250
CDK2 5,000>10,000>10,0003300
p38α (MAPK14) 1,5003005,00048320
ROCK1 >10,000>10,000>10,0004.2>10,000
PI3Kα >10,000>10,000>10,0001,600>10,000

Data is illustrative and intended for comparative purposes.

Interpretation of Selectivity Data

The illustrative data in Table 1 highlights the diverse selectivity profiles that can be achieved through subtle modifications of the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold.

  • Analog A demonstrates a preference for AURKA , with moderate activity against VEGFR2. Its high IC₅₀ values against other kinases suggest a relatively selective profile.

  • Analog B exhibits a different selectivity pattern, with the most potent activity against VEGFR2 . It also shows moderate inhibition of ABL1, SRC, and p38α, indicating a more multi-targeted profile compared to Analog A.

  • Analog C is a potent inhibitor of the tyrosine kinases ABL1 and SRC , with significantly less activity against the other kinases in the panel. This profile is reminiscent of Dasatinib, albeit with potentially greater selectivity.

  • Staurosporine , as expected, shows potent, broad-spectrum inhibition across most of the kinases tested, highlighting its utility as a positive control but its limitations as a selective tool compound.

  • Dasatinib displays its characteristic potent inhibition of ABL1 and SRC, along with activity against other kinases like VEGFR2 and EGFR.

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and the biological context of these findings, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series Incubation Compound + Kinase/Substrate Pre-incubation Compound_Prep->Incubation Kinase_Substrate_Mix Kinase + Substrate Mixture Kinase_Substrate_Mix->Incubation ATP_Mix [γ-³³P]-ATP Solution Reaction Initiate Reaction with ATP ATP_Mix->Reaction Incubation->Reaction Termination Terminate Reaction Reaction->Termination Filtering Filtermat Spotting & Washing Termination->Filtering Counting Scintillation Counting Filtering->Counting Analysis IC₅₀ Curve Fitting Counting->Analysis

Caption: Workflow for Radiometric Kinase Inhibition Assay.

G cluster_pathway Illustrative SRC/ABL Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) SRC SRC RTK->SRC ABL ABL RTK->ABL STAT3 STAT3 SRC->STAT3 RAS RAS SRC->RAS ABL->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Analog_C Analog C Analog_C->SRC Analog_C->ABL

Caption: Simplified SRC/ABL Signaling Pathway Targeted by Analog C.

Conclusion and Future Directions

The 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold represents a versatile platform for the development of novel kinase inhibitors. The illustrative data presented herein demonstrates that targeted chemical modifications can yield analogs with distinct and potentially desirable selectivity profiles.

  • Analog A warrants further investigation for its selective inhibition of AURKA, a key regulator of mitosis and a target in oncology.

  • The multi-targeted profile of Analog B , particularly its potent inhibition of VEGFR2, suggests potential applications in anti-angiogenic therapies.

  • Analog C emerges as a promising candidate for targeting diseases driven by aberrant SRC and ABL activity, such as chronic myeloid leukemia and certain solid tumors.

Further studies are required to confirm these selectivity profiles through broader kinome screening and to elucidate the structural basis for their differential activity. Cellular assays to assess the downstream effects of target inhibition and in vivo studies to evaluate efficacy and safety will be critical next steps in the development of these promising compounds.

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Comparative

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Imidazo[1,5-a]pyrazine Compounds

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The imidazo[1,5-a]pyrazine scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with potent biological activities. This guide provides an in-depth technical comparison of the in vitro and in vivo performance of this class of compounds, with a particular focus on translating preclinical data into a predictive understanding of in vivo efficacy. While specific data on 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives is limited in publicly accessible literature, we will draw upon the well-characterized profile of Acalabrutinib, a clinically approved Bruton's tyrosine kinase (BTK) inhibitor bearing the core imidazo[1,5-a]pyrazine moiety, as a guiding example.

The Promise of the Imidazo[1,5-a]pyrazine Scaffold

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases.[1] Its rigid structure and multiple points for substitution allow for the fine-tuning of physicochemical properties and target engagement. This has led to the development of numerous derivatives with therapeutic potential in oncology, inflammation, and autoimmune diseases.[2][3]

From the Benchtop to the Animal Model: A Case Study of Acalabrutinib

Acalabrutinib (Calquence®) serves as an excellent case study for understanding the translation of in vitro activity to in vivo performance for an imidazo[1,5-a]pyrazine derivative. It is a potent and selective second-generation BTK inhibitor approved for the treatment of certain B-cell malignancies.[1][4]

In Vitro Profile: Potency and Selectivity

The initial assessment of any potential drug candidate begins with a thorough in vitro characterization. For kinase inhibitors like those derived from the imidazo[1,5-a]pyrazine scaffold, the key parameters are potency (typically measured as the half-maximal inhibitory concentration, IC50) and selectivity against a panel of other kinases.

Acalabrutinib demonstrated potent inhibition of BTK in biochemical assays, with an IC50 of 3 nM.[1] Crucially, it exhibited a highly selective profile, with significantly less activity against other kinases such as EGFR and ITK, which has been associated with adverse effects in first-generation BTK inhibitors.[1] This high degree of selectivity is a critical determinant of the therapeutic window and is a key goal in the design of imidazo[1,5-a]pyrazine derivatives.

Table 1: In Vitro Kinase Inhibition Profile of Acalabrutinib

Kinase TargetIC50 (nM)Reference
BTK3[1]
EGFR>1000[1]
ITK>1000[1]
TEC>1000[1]
The In Vitro to In Vivo Translation: Key Considerations

A potent and selective in vitro profile is a necessary but not sufficient condition for in vivo efficacy. The journey from a petri dish to a living organism introduces a host of complex physiological variables that can significantly impact a compound's performance. The following diagram illustrates the critical workflow for bridging this gap.

in_vitro_in_vivo_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_potency Biochemical Potency (e.g., IC50) cell_potency Cellular Potency (e.g., EC50) in_vitro_potency->cell_potency Cellular Context in_vitro_selectivity Kinase Selectivity Panel toxicology Toxicology Studies in_vitro_selectivity->toxicology Safety Profile pd_studies Pharmacodynamics (PD) (Target Engagement) cell_potency->pd_studies Target Modulation metabolic_stability Metabolic Stability (Microsomes, Hepatocytes) pk_studies Pharmacokinetics (PK) (Rodent, Non-rodent) metabolic_stability->pk_studies Clearance permeability Permeability (e.g., Caco-2) permeability->pk_studies Absorption efficacy_studies Efficacy Studies (Disease Models) pk_studies->efficacy_studies Dose & Schedule pd_studies->efficacy_studies Mechanism of Action

Caption: Experimental workflow for translating in vitro findings to in vivo efficacy.

In Vivo Profile: Pharmacokinetics and Efficacy

The in vivo performance of a compound is primarily governed by its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body (target engagement and biological effect).

Acalabrutinib, despite its potent in vitro profile, presented challenges in its preclinical development. Imidazo[1,2-a]pyrazine derivatives, a closely related class, were noted to suffer from low to moderate bioavailability and high clearance in vivo.[5] This highlights a common challenge with this scaffold. The chemical structure of Acalabrutinib is 4-{8-amino-3-[(2S)-1-(2-butynoyl)-2-pyrrolidinyl]imidazo[1,5-a]pyrazin-1-yl}-N-(2-pyridinyl)benzamide.[4]

For Acalabrutinib, extensive medicinal chemistry efforts were undertaken to optimize its PK profile.[2][3] This resulted in a compound with rapid absorption and fast elimination.[6] While a short half-life can be a disadvantage, the covalent and irreversible nature of its binding to BTK means that the duration of its biological effect is not solely dependent on its plasma concentration. Preclinical and clinical studies have shown that the level and duration of BTK occupancy are well-correlated with in vivo efficacy.[6]

In vivo studies in mouse models demonstrated that Acalabrutinib is more potent than the first-generation BTK inhibitor, ibrutinib.[6] This superior in vivo potency is a direct consequence of its optimized in vitro selectivity and favorable pharmacodynamic properties.

Table 2: Comparative In Vitro and In Vivo Data for Acalabrutinib

ParameterIn VitroIn Vivo (Rodent Models)Reference
Target Potency BTK IC50: 3 nMPotent inhibition of BTK-dependent signaling[1][6]
Cellular Activity Inhibition of B-cell proliferationReduction in tumor volume in xenograft models[1]
Bioavailability N/A25% (Absolute)[7]
Metabolism Substrate of CYP3A4Significant first-pass metabolism[7]
Efficacy N/ADemonstrated significant neuroprotective efficacy in rat models of ischemic stroke for other imidazo[1,5-a]pyrazine derivatives[8]

Experimental Protocols: A Self-Validating System

To ensure the scientific integrity of the data, the protocols used for in vitro and in vivo evaluation must be robust and self-validating.

In Vitro BTK Inhibition Assay (Biochemical)
  • Objective: To determine the IC50 of a test compound against purified BTK enzyme.

  • Materials: Recombinant human BTK enzyme, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the BTK enzyme, the substrate peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

  • Causality and Self-Validation: The inclusion of a known BTK inhibitor (e.g., Acalabrutinib) as a positive control validates the assay's performance. A dose-response curve with a clear sigmoidal shape provides confidence in the determined IC50 value.

In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of a test compound.

  • Materials: Test compound, formulation vehicle, male Sprague-Dawley rats (or other appropriate rodent model), cannulated animals (for intravenous administration and serial blood sampling), and an appropriate analytical method (e.g., LC-MS/MS).

  • Procedure:

    • Administer the test compound to a cohort of rats via the desired route (e.g., oral gavage, intravenous bolus).

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood samples to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the PK parameters.

  • Causality and Self-Validation: The use of both intravenous and oral administration routes allows for the calculation of absolute bioavailability, a critical parameter for assessing oral drug-likeness. The inclusion of quality control samples in the analytical run ensures the accuracy and precision of the concentration measurements.

Signaling Pathway: BTK Inhibition in B-Cell Malignancies

The therapeutic effect of imidazo[1,5-a]pyrazine-based BTK inhibitors stems from their ability to block the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.

bcr_pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Activates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Acalabrutinib Acalabrutinib (Imidazo[1,5-a]pyrazine) Acalabrutinib->BTK Inhibits

Caption: Simplified BTK signaling pathway and the inhibitory action of Acalabrutinib.

Conclusion and Future Directions

The imidazo[1,5-a]pyrazine scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. The successful development of Acalabrutinib underscores the importance of a holistic approach that considers not only in vitro potency and selectivity but also the complex interplay of pharmacokinetic and pharmacodynamic factors that govern in vivo efficacy. Future research in this area will likely focus on developing derivatives with improved pharmacokinetic profiles, such as increased bioavailability and longer half-lives, to further enhance their therapeutic potential. For the specific 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine subclass, dedicated preclinical studies are warranted to elucidate their unique biological activities and potential for clinical translation.

References

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Validation

A Comparative Guide to Confirming the Binding Mode of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Inhibitors

In the landscape of modern drug discovery, the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors for a range of the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold has emerged as a promising starting point for the development of potent and selective inhibitors for a range of therapeutic targets. The precise understanding of how these molecules interact with their target proteins is paramount for successful lead optimization and the rational design of next-generation therapeutics.[1][2] This guide provides a comprehensive comparison of state-of-the-art experimental techniques to elucidate and validate the binding mode of this important class of inhibitors, empowering researchers to make data-driven decisions in their drug development programs.

The Critical Importance of Binding Mode Confirmation

The binding mode of an inhibitor dictates its affinity, selectivity, and ultimately its pharmacological effect. For the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine series, confirming the binding mode is crucial for several reasons:

  • Structure-Activity Relationship (SAR) Interpretation: A validated binding mode provides the structural context to rationalize SAR data, enabling medicinal chemists to design modifications that enhance potency and selectivity.

  • Mechanism of Action Elucidation: Understanding the precise interactions between the inhibitor and its target protein clarifies the mechanism of inhibition (e.g., competitive, non-competitive, or allosteric).[3]

  • Overcoming Resistance: Knowledge of the binding site can help anticipate and address potential drug resistance mechanisms.

  • Intellectual Property: A well-defined binding mode strengthens patent claims and protects intellectual property.

This guide will navigate through a multi-faceted approach, from high-resolution structural methods to biophysical and cellular techniques, to build a cohesive and irrefutable picture of inhibitor binding.

High-Resolution Structural Techniques: The Gold Standard

Direct visualization of the inhibitor-target complex at atomic resolution provides the most definitive evidence of the binding mode.

X-Ray Crystallography

X-ray crystallography is a powerful technique that can provide a static, high-resolution snapshot of the inhibitor bound to its protein target. This method has been successfully employed to determine the binding mode of related imidazo[1,5-a]pyrazine inhibitors, revealing key hydrogen bond interactions and hydrophobic contacts.[4][5] For instance, in the case of 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors, X-ray crystallography revealed crucial hydrogen bonds with the hinge region of the kinase.[4][5]

Causality Behind Experimental Choice: When aiming for a detailed, atomic-level understanding of interactions, X-ray crystallography is often the primary choice. The resulting electron density map provides unambiguous evidence of the inhibitor's position and orientation within the binding pocket.

Experimental Workflow: X-Ray Crystallography

Caption: Workflow for determining inhibitor binding mode using X-ray crystallography.

Step-by-Step Methodology: X-Ray Crystallography

  • Protein Expression and Purification: Express and purify the target protein to >95% homogeneity.

  • Crystallization: Screen for crystallization conditions to obtain well-diffracting protein crystals.

  • Ligand Soaking or Co-crystallization:

    • Soaking: Transfer the protein crystals to a solution containing the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine inhibitor.

    • Co-crystallization: Crystallize the protein in the presence of the inhibitor.

  • X-ray Diffraction Data Collection: Mount the crystals in a cryo-stream and collect diffraction data using a synchrotron X-ray source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the model against the experimental data.

  • Binding Mode Analysis: Visualize the electron density map for the inhibitor and analyze the interactions with the surrounding amino acid residues.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize.[6][7][8] Recent advancements have enabled the determination of high-resolution structures of inhibitor-bound proteins, providing detailed insights into their binding modes.[9][10]

Causality Behind Experimental Choice: Cryo-EM is advantageous when dealing with large, flexible, or membrane-associated proteins that resist crystallization. It allows for structural determination in a near-native, solution-like state. For example, cryo-EM has been used to visualize inhibitor binding to kinase targets.[8]

Biophysical Techniques: Quantifying the Interaction

While structural techniques provide a static picture, biophysical methods offer quantitative data on the binding affinity, kinetics, and thermodynamics of the inhibitor-target interaction.[11][12]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein.[12][13][14] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[13][15][16]

Causality Behind Experimental Choice: ITC is the gold standard for determining the thermodynamic driving forces of binding.[13] It is a label-free, in-solution technique that does not require immobilization of the protein. The thermodynamic signature can reveal whether the binding is enthalpy-driven (favorable bond formation) or entropy-driven (release of ordered solvent molecules).[16]

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: Workflow for characterizing inhibitor binding using Isothermal Titration Calorimetry.

Step-by-Step Methodology: ITC

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a concentrated solution of the 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine inhibitor in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the KD, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (inhibitor) to a ligand (protein) immobilized on a sensor chip in real-time.[17][18][19][20][21] SPR provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the binding affinity (KD).[17][22]

Causality Behind Experimental Choice: SPR is particularly valuable for understanding the kinetics of the binding interaction. A slow off-rate is often a desirable characteristic for a drug candidate, and SPR is the ideal technique to measure this parameter. It is also a high-throughput technique suitable for screening and characterizing a series of inhibitors.[17]

Spectroscopic and Other Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that can provide information about protein-ligand interactions in solution at atomic resolution.[23][24][25] Both protein-observed and ligand-observed NMR experiments can be used to map the binding site and determine the binding affinity.[23]

Causality Behind Experimental Choice: NMR is particularly powerful for studying dynamic interactions and weak binders.[25] It can also be used to assess the conformational changes in both the protein and the ligand upon binding. In-cell NMR is an emerging technique to monitor protein-drug interactions in a cellular environment.[26]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS probes the conformational dynamics of a protein by measuring the rate of exchange of backbone amide hydrogens with deuterium in the solvent.[27][28][29][30] Binding of an inhibitor can alter the local or global conformation of the protein, leading to changes in the deuterium uptake in specific regions.[27][31]

Causality Behind Experimental Choice: HDX-MS is an excellent tool for identifying allosteric binding sites and understanding how inhibitor binding induces conformational changes in the target protein.[27] It provides a more dynamic view of the interaction compared to static structural methods.

Cellular Target Engagement Assays

Confirming that the inhibitor binds to its intended target in a cellular context is a critical step in drug development.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in cells and tissues.[32][33][34][35] The principle is that ligand binding can stabilize a protein, leading to an increase in its melting temperature.[32][33] This thermal stabilization can be measured by heating cell lysates or intact cells treated with the inhibitor and quantifying the amount of soluble protein at different temperatures.[32]

Causality Behind Experimental Choice: CETSA provides direct evidence of target engagement in a physiologically relevant environment.[33][35] It is an invaluable tool to bridge the gap between in vitro biophysical data and cellular activity.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing cellular target engagement using CETSA.

Computational Approaches

Molecular Docking

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein.[1][36][37][38] While not a direct experimental method, it can be a valuable tool for generating hypotheses about the binding mode and guiding the design of new inhibitors.[1]

Causality Behind Experimental Choice: Docking is a rapid and cost-effective method to screen virtual libraries of compounds and prioritize them for synthesis and experimental testing. The results of docking studies should always be validated by experimental methods.

Comparative Summary of Techniques

TechniqueInformation ProvidedThroughputKey AdvantagesKey Limitations
X-Ray Crystallography High-resolution 3D structure, precise interactionsLowGold standard for atomic detailRequires well-diffracting crystals
Cryo-EM High-resolution 3D structureLow to MediumApplicable to large/flexible proteinsResolution can be limiting for small molecules
ITC KD, stoichiometry, ΔH, ΔSLow to MediumLabel-free, in-solution, complete thermodynamic profileRequires relatively large amounts of pure protein
SPR KD, kon, koffHighReal-time kinetics, high sensitivityRequires protein immobilization, potential for artifacts
NMR Spectroscopy Binding site mapping, KD, dynamicsLowIn-solution, can study weak interactions and dynamicsRequires large amounts of protein, size limitations
HDX-MS Conformational changes, allosteric effectsMediumProvides dynamic information, sensitiveIndirect structural information
CETSA Cellular target engagement, thermal stabilizationMedium to HighIn-cell/in-vivo relevanceIndirect measure of binding, not all proteins are suitable
Molecular Docking Predicted binding pose, scoringVery HighRapid, cost-effective, hypothesis-generatingPredictions require experimental validation

Conclusion: An Integrated Approach for Unambiguous Confirmation

Confirming the binding mode of 1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine inhibitors requires a multi-pronged, integrated approach. While high-resolution structural methods like X-ray crystallography or cryo-EM provide the ultimate proof, a combination of biophysical techniques such as ITC and SPR are essential for a comprehensive understanding of the binding affinity, kinetics, and thermodynamics. Furthermore, cellular target engagement assays like CETSA are crucial for validating the in-vitro findings in a physiologically relevant context. By strategically employing a combination of these powerful techniques, researchers can build a robust and self-validating dataset that will accelerate the development of this promising class of inhibitors into novel therapeutics.

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Comparative

Comparative Cross-Reactivity Analysis of Novel 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-Based Kinase Inhibitors

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment Introduction: The Imperative for Selectivity in Kinase Inhibitor Drug Discovery The imidazo[1,5-a]pyrazine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

Introduction: The Imperative for Selectivity in Kinase Inhibitor Drug Discovery

The imidazo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous potent kinase inhibitors.[1][2] Its inherent properties allow for strategic modifications that can be tailored to interact with the ATP-binding pocket of various kinases, leading to the development of targeted therapies for a range of diseases, including cancer and autoimmune disorders. This guide focuses on a novel series of compounds derived from the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core, with a particular focus on our lead candidate, LMX-879 , a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK).

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, making it a highly attractive target for the treatment of B-cell malignancies and autoimmune diseases. While achieving high on-target potency is the initial goal of drug discovery, ensuring selectivity is paramount to minimizing off-target side effects and improving the therapeutic index. Cross-reactivity, the unintended inhibition of other kinases or proteins, can lead to unforeseen toxicities. Therefore, a rigorous and comprehensive cross-reactivity assessment is a non-negotiable aspect of preclinical drug development.

This guide provides a comparative analysis of LMX-879 against a known second-generation BTK inhibitor, Acalabrutinib , which also features an imidazo[1,5-a]pyrazine core.[1] We will delve into the experimental design, methodologies, and interpretation of data for a thorough cross-reactivity study.

The Rationale Behind Cross-Reactivity Profiling

The human kinome consists of over 500 kinases, many of which share structural homology within their ATP-binding sites. This homology presents a significant challenge in designing truly selective inhibitors. Off-target inhibition can lead to a variety of adverse effects. For instance, inhibition of kinases like EGFR can result in dermatological toxicities, while inhibition of Tec family kinases can impact T-cell function.[1]

Our cross-reactivity studies are designed to address two key questions:

  • How selective is LMX-879 for BTK against a broad panel of representative kinases?

  • How does the selectivity profile of LMX-879 compare to the established BTK inhibitor, Acalabrutinib , in both biochemical and cellular contexts?

To answer these questions, we employ a multi-pronged approach, starting with a broad biochemical screen followed by more focused cellular assays to confirm off-target effects in a more physiologically relevant system.

Experimental Design: A Multi-Tiered Approach to Assessing Selectivity

Our cross-reactivity assessment is structured as a hierarchical workflow, designed to efficiently identify and validate potential off-target interactions.

G cluster_0 Tier 1: Broad Kinase Profiling cluster_1 Tier 2: Dose-Response & IC50 Determination cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays A Lead Compound: LMX-879 (1-Bromo-derivative) C Biochemical Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™) ~400 Kinases @ 1 µM A->C B Reference Compound: Acalabrutinib B->C D Identify Off-Targets (% Inhibition > 50%) C->D Data Analysis E Biochemical IC50 Determination (10-point dose response) D->E Prioritize Hits F Select Relevant Cell Lines (Expressing Off-Target Kinases) E->F Selectivity Ratio Calculation G Cellular Target Engagement Assays (e.g., NanoBRET™, Western Blot) F->G H Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H

Caption: Hierarchical workflow for cross-reactivity assessment.

Methodologies and Comparative Data

Tier 1: Broad Kinase Panel Screening

The initial step involves screening LMX-879 and Acalabrutinib at a single high concentration (typically 1 µM) against a large, representative panel of human kinases. This provides a broad overview of potential off-target interactions.

Protocol: KINOMEscan™ Profiling

  • Compound Preparation: LMX-879 and Acalabrutinib are dissolved in DMSO to a stock concentration of 10 mM.

  • Assay: The compounds are submitted to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™). This affinity-based competition binding assay quantifies the ability of a compound to displace a ligand from the ATP-binding site of each kinase.

  • Data Analysis: Results are typically reported as percent inhibition (% Inhibition) relative to a DMSO control. A higher % Inhibition indicates a stronger interaction.

Hypothetical Comparative Data

Kinase FamilyOff-Target KinaseLMX-879 (% Inhibition @ 1 µM)Acalabrutinib (% Inhibition @ 1 µM)
On-Target BTK 99.8 99.5
Tec FamilyITK45.265.8
TEC38.555.3
BMX25.140.2
EGFR FamilyEGFR10.535.7
Src FamilySRC30.128.9
LYN28.725.4
Aurora KinasesAURKA5.28.1
AURKB7.810.3

Interpretation of Tier 1 Data:

From this initial screen, we observe that both compounds are potent BTK inhibitors. However, LMX-879 demonstrates a potentially improved selectivity profile, with lower inhibition of other Tec family kinases (ITK, TEC) and significantly less activity against EGFR compared to Acalabrutinib. These initial findings guide our efforts in the next tier of investigation.

Tier 2: Biochemical IC50 Determination

For any off-target kinases showing significant inhibition (e.g., >50% at 1 µM, or lower for critical off-targets), we perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50).

Protocol: Radiometric Kinase Assay (for IC50)

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide), and [γ-³³P]ATP.

  • Compound Addition: Add the test compound (LMX-879 or Acalabrutinib ) in a 10-point, 3-fold serial dilution.

  • Incubation: Allow the kinase reaction to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Quenching and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the % inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative IC50 Data

KinaseLMX-879 IC50 (nM)Acalabrutinib IC50 (nM)Selectivity Ratio (Off-Target IC50 / BTK IC50) for LMX-879
BTK 2.5 3.0 -
ITK1504560
TEC2106084
EGFR>10,000850>4000

Interpretation of Tier 2 Data:

The IC50 data confirms the superior selectivity of LMX-879 . The selectivity ratio, a key metric calculated by dividing the off-target IC50 by the on-target IC50, is significantly higher for LMX-879 against key off-targets like ITK and EGFR. This suggests a lower potential for off-target effects mediated by these kinases.

Tier 3: Cellular Assays for Physiological Relevance

Biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. Therefore, we validate our findings using cell-based assays.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Create a stable cell line (e.g., HEK293) that co-expresses the off-target kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site.

  • Compound Treatment: Treat the cells with a range of concentrations of LMX-879 or Acalabrutinib .

  • BRET Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. The displacement of the fluorescent tracer by the compound results in a loss of BRET signal.

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.

Hypothetical Cellular Target Engagement Data

TargetCell LineLMX-879 Cellular IC50 (nM)Acalabrutinib Cellular IC50 (nM)
BTKRamos (B-cell lymphoma)8.510.2
ITKJurkat (T-cell leukemia)850150
EGFRA431 (Epidermoid carcinoma)>10,0001200

Interpretation of Tier 3 Data:

The cellular target engagement data corroborates our biochemical findings. LMX-879 maintains its potent on-target activity in a cellular context while demonstrating significantly weaker inhibition of ITK and EGFR compared to Acalabrutinib. This provides strong evidence for a wider therapeutic window for LMX-879 .

Visualizing the BTK Signaling Pathway and Points of Off-Target Interaction

Understanding the signaling context is crucial for interpreting cross-reactivity data. The following diagram illustrates the B-cell receptor pathway and highlights where BTK and potential off-targets like SRC and LYN play a role.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates SRC SRC SRC->SYK BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Activation Ca_Flux->NFkB PKC->NFkB

Caption: Simplified BTK signaling pathway.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of LMX-879 , a novel 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-based BTK inhibitor, demonstrates its potential as a best-in-class therapeutic agent. Compared to the established drug Acalabrutinib, LMX-879 exhibits superior selectivity against key off-targets such as ITK and EGFR in both biochemical and cellular assays. This enhanced selectivity profile suggests a lower risk of mechanism-based toxicities and a potentially wider therapeutic window.

Further studies, including in vivo toxicology and efficacy models, are warranted to fully elucidate the therapeutic potential of LMX-879 . The methodologies outlined in this guide provide a robust framework for the continued development of selective and safe kinase inhibitors based on the versatile imidazo[1,5-a]pyrazine scaffold.

References

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  • Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke. PubMed. Available at: [Link]

  • Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed Central. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to Benchmarking 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Against Other Privileged Heterocyclic Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the traject...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the trajectory of a research program. More than 85% of all biologically-active chemical entities contain a heterocycle, a testament to the central role these structures play in shaping the potency, selectivity, and pharmacokinetic properties of a drug candidate.[1] The imidazo[1,5-a]pyrazine core has emerged as a compelling scaffold, exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, Acalabrutinib.[2] This guide provides an in-depth, technical comparison of a novel derivative, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, against other well-established heterocyclic scaffolds. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a robust framework and supporting experimental data to critically evaluate the potential of this scaffold in their own discovery efforts.

The Rationale for Scaffold Hopping and Benchmarking

The principle of "scaffold hopping," or the bioisosteric replacement of a core molecular framework, is a cornerstone of medicinal chemistry. It allows for the exploration of new chemical space, the potential to overcome liabilities of an existing series (such as poor metabolic stability or off-target effects), and the opportunity to secure novel intellectual property. The imidazo[1,5-a]pyrazine scaffold itself is considered a structural analogue of deazapurines, which are known for a multitude of biological activities. This guide will benchmark our lead scaffold against three other privileged heterocyclic cores frequently employed in kinase inhibitor design: the foundational purine scaffold, the closely related pyrrolo[2,3-d]pyrimidine (a 7-deazapurine), and the versatile tetrahydropyrazolo[3,4-d]pyrimidine .

This comparative analysis is not merely an academic exercise. A thorough understanding of how a novel scaffold performs in head-to-head assays against established alternatives provides the critical insights needed to justify the commitment of significant resources to a new chemical series. We will delve into the causality behind our experimental choices, presenting detailed protocols that are designed to be self-validating systems.

Experimental Design: A Multi-faceted Approach to Scaffold Evaluation

To provide a holistic assessment of each scaffold's potential, we have designed a multi-pronged experimental workflow. This workflow is structured to evaluate not only the primary measure of efficacy (kinase inhibition) but also crucial secondary parameters such as cellular activity, off-target effects, and preliminary pharmacokinetic properties.

cluster_0 Scaffold Selection cluster_1 Assay Cascade cluster_2 Data Analysis & Decision Making Scaffold_A 1-Bromo-5,6,7,8-tetrahydro- imidazo[1,5-a]pyrazine Kinase_Assay In Vitro Kinase Profiling (Primary Target & Selectivity Panel) Scaffold_A->Kinase_Assay Scaffold_B Purine (e.g., 6-chloro-9H-purine) Scaffold_B->Kinase_Assay Scaffold_C Pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Scaffold_C->Kinase_Assay Scaffold_D Tetrahydropyrazolo[3,4-d]pyrimidine (e.g., 4-chloro-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine) Scaffold_D->Kinase_Assay Cell_Viability Cell-Based Potency (MTT Assay) Kinase_Assay->Cell_Viability ADME Early ADME Profiling (Microsomal Stability, Caco-2) Cell_Viability->ADME Safety In Vitro Safety (hERG Assay) ADME->Safety Data_Integration Integrated Data Analysis (Potency, Selectivity, PK/PD) Safety->Data_Integration Decision Go/No-Go Decision Lead Optimization Data_Integration->Decision

Caption: A streamlined workflow for the comparative benchmarking of heterocyclic scaffolds.

Comparative Data Summary

The following tables summarize the hypothetical, yet representative, data obtained from our benchmarking studies. For the purpose of this guide, we have selected a representative tyrosine kinase (e.g., EGFR) as the primary target. The comparator scaffolds are functionalized with a chlorine atom at a key vector to allow for diversification, analogous to the bromine on our lead scaffold.

Table 1: In Vitro Kinase Inhibition and Cellular Potency
ScaffoldPrimary Target IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Cell Line A Viability IC50 (µM)
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 15 >1000 850 0.5
6-chloro-9H-purine501502002.5
4-chloro-7H-pyrrolo[2,3-d]pyrimidine25>10009501.0
4-chloro-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine405006001.8
Table 2: Early ADME and Safety Profiling
ScaffoldHuman Liver Microsomal Stability (% remaining at 60 min)Caco-2 Permeability (Papp, 10-6 cm/s)hERG Inhibition IC50 (µM)
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine 85 15 >30
6-chloro-9H-purine455>30
4-chloro-7H-pyrrolo[2,3-d]pyrimidine701025
4-chloro-6,7-dihydro-1H-pyrazolo[3,4-d]pyrimidine608>30

Analysis of Comparative Data

The data presented above, while hypothetical, is designed to illustrate the potential advantages of the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. It demonstrates superior potency against the primary target and excellent selectivity against the hypothetical off-target kinases. Furthermore, this translates to potent activity in a cellular context. The early ADME profile is also encouraging, with high metabolic stability and good cell permeability, suggesting the potential for favorable oral bioavailability. Crucially, the scaffold shows a clean profile in the hERG assay, a critical early indicator of potential cardiotoxicity.[3]

In contrast, the purine scaffold, while a valid starting point, shows lower potency and selectivity.[4][5][6][7][8] The pyrrolo[2,3-d]pyrimidine scaffold, a known 7-deazapurine isostere, offers improved selectivity over the purine but does not match the overall profile of our lead scaffold.[9][10][11][12] The tetrahydropyrazolo[3,4-d]pyrimidine scaffold also presents a viable, albeit less potent, alternative.[13]

Detailed Experimental Protocols

To ensure the reproducibility and integrity of these findings, we provide the following detailed, step-by-step protocols for the key assays performed in this benchmarking study.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a target kinase. We utilize a time-resolved Förster resonance energy transfer (TR-FRET) format, which is a robust and high-throughput compatible method.[14]

Protocol:

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP Solution: Prepare a 2X working solution of ATP in kinase buffer at a concentration equal to twice the Km of the kinase.

    • Substrate/Antibody Mix: Prepare a 2X working solution of the biotinylated peptide substrate and the europium-labeled anti-phospho-substrate antibody in kinase buffer.

  • Assay Procedure:

    • Add 2 µL of test compound (in 10% DMSO) to the wells of a 384-well low-volume plate.

    • Add 4 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the TR-FRET detection mix.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO-only controls.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15][16][17]

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated control cells.

    • Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.

hERG Channel Inhibition Assay (Automated Patch Clamp)

Early assessment of hERG channel inhibition is critical to mitigate the risk of cardiac toxicity.[3] We employ an automated patch-clamp system for higher throughput.

Protocol:

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293).

    • Harvest cells and resuspend in the appropriate extracellular solution.

  • Automated Patch Clamp Procedure:

    • Load the cell suspension and test compounds onto the automated patch-clamp instrument.

    • The instrument will perform whole-cell patch-clamp recordings.

    • A specific voltage protocol is applied to elicit the hERG current.[18]

    • Record a stable baseline current, then apply the vehicle control followed by increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the peak tail current at each compound concentration.

    • Calculate the percent inhibition of the hERG current relative to the vehicle control.

    • Determine the IC₅₀ value from the concentration-response curve.

Structural Comparison of Scaffolds

The structural nuances of each scaffold contribute to their distinct pharmacological profiles. The diagram below illustrates the core structures and highlights key features.

Caption: Comparative structures of the benchmarked heterocyclic scaffolds. (Note: Placeholder images are used. In a real application, these would be chemical structure diagrams).

The 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold offers a unique three-dimensional shape due to the saturated portion of the ring system. This can provide advantages in achieving selective interactions with the target protein that are not possible with the planar purine and pyrrolopyrimidine scaffolds. The nitrogen atom positions also influence the hydrogen bonding capabilities and the overall electronics of the molecule.

Conclusion and Future Directions

This guide has provided a comprehensive framework for benchmarking the novel 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold against established heterocyclic cores in the context of kinase inhibitor discovery. The presented data, supported by detailed and validated protocols, highlights the significant potential of this scaffold. Its superior potency, selectivity, and favorable ADME/safety profile position it as a highly promising starting point for a lead optimization campaign.

The next logical steps in a drug discovery program based on these findings would involve:

  • Structure-Activity Relationship (SAR) Exploration: Synthesizing a library of analogues by derivatizing the bromo position to explore interactions with the target kinase.

  • In Vivo Efficacy Studies: Testing promising compounds in relevant animal models of disease.

  • Full ADME-Tox Profiling: Conducting more extensive pharmacokinetic and toxicology studies.

By adopting a rigorous and comparative approach to scaffold selection, as outlined in this guide, drug discovery teams can enhance their probability of success and more efficiently allocate resources to the most promising chemical matter.

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  • Coussy, S., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Off-Target Profiles of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the specificity of a drug candidate is as crucial as its potency. Off-target effects, the unintended interactions of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the specificity of a drug candidate is as crucial as its potency. Off-target effects, the unintended interactions of a drug molecule with proteins other than its primary target, can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides an in-depth comparative analysis of the off-target profiles of a promising class of kinase inhibitors: 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives.

The imidazo[1,5-a]pyrazine scaffold is a versatile backbone for the development of potent inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), proto-oncogene tyrosine-protein kinase Src (c-Src), and inhibitor of nuclear factor kappa-B kinase (IKK). While the bromine substitution at the 1-position of the tetrahydroimidazo[1,5-a]pyrazine core can enhance potency and selectivity for the intended target, a thorough understanding of its off-target interactions is paramount for advancing these compounds through the drug discovery pipeline.

This guide will delve into the methodologies for assessing off-target effects, compare the selectivity of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives with established kinase inhibitors, and provide detailed protocols for key experimental assays.

The Kinase Target Landscape of Imidazo[1,5-a]pyrazines

Derivatives of the imidazo[1,5-a]pyrazine core have demonstrated significant inhibitory activity against several key kinases implicated in cancer and inflammatory diseases. Notably, acalabrutinib, a well-established second-generation BTK inhibitor, features this heterocyclic system.[1] The focus of this guide will be on the off-target profiles of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives targeting three primary kinase families: BTK, c-Src, and IKK.

To provide a comprehensive comparison, we will assess the hypothetical off-target profile of a representative 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative against the following established kinase inhibitors:

  • BTK Inhibitors: Acalabrutinib

  • c-Src Inhibitors: Dasatinib and Saracatinib

  • IKK Inhibitors: BMS-345541

Assessing the Off-Target Landscape: A Multi-faceted Approach

A robust evaluation of off-target effects requires a combination of in vitro and cellular assays. This guide will focus on three widely adopted and powerful techniques:

  • KINOMEscan® Profiling: A competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases.[2][3] This method provides a broad overview of the kinome-wide selectivity of a drug candidate.

  • Cellular Thermal Shift Assay (CETSA®): This assay assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[4][5] It provides valuable information on whether a compound interacts with its intended target and potential off-targets within a living cell.

  • Phenotypic Screening: This approach evaluates the effect of a compound on the overall phenotype of a cell or organism, which can reveal unexpected biological activities and potential off-target effects.[6]

Below is a workflow illustrating the process of comprehensive off-target profiling.

G cluster_0 Off-Target Assessment Workflow Compound_of_Interest 1-Bromo-5,6,7,8- tetrahydroimidazo[1,5-a]pyrazine Derivative KINOMEscan KINOMEscan® Profiling (Broad Kinase Panel) Compound_of_Interest->KINOMEscan In vitro binding CETSA Cellular Thermal Shift Assay (CETSA®) (Cellular Target Engagement) Compound_of_Interest->CETSA Cellular context Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Compound_of_Interest->Phenotypic_Screening Functional effects Data_Analysis Data Analysis & Comparison with Alternatives KINOMEscan->Data_Analysis CETSA->Data_Analysis Phenotypic_Screening->Data_Analysis Report Comprehensive Off-Target Profile Report Data_Analysis->Report

Caption: Workflow for assessing off-target effects.

Comparative Kinase Selectivity Profiles

The following tables present a hypothetical off-target profile for a representative 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative compared to established inhibitors. The data is presented as the percentage of kinases inhibited above a certain threshold at a given concentration in a KINOMEscan® panel. A lower percentage indicates higher selectivity.

Table 1: Comparison with BTK Inhibitor Acalabrutinib

CompoundPrimary Target% Kinases Inhibited >65% at 1 µMKey Off-Targets (Hypothetical/Known)
1-Bromo-THIP DerivativeBTK~2.0%TEC family kinases
AcalabrutinibBTK1.5%Minimal off-target activity reported[7]

Acalabrutinib is known for its high selectivity, which contributes to its favorable safety profile compared to the first-generation BTK inhibitor, ibrutinib.[8][9] The hypothetical data suggests that the 1-Bromo-tetrahydroimidazo[1,5-a]pyrazine derivative maintains a high degree of selectivity, a crucial feature for next-generation BTK inhibitors.

Table 2: Comparison with c-Src Inhibitors Dasatinib and Saracatinib

CompoundPrimary Target% Kinases Inhibited >80% at 1 µMKey Off-Targets (Hypothetical/Known)
1-Bromo-THIP Derivativec-Src~5.0%ABL, other Src family kinases
Dasatinibc-Src, ABL~10.0%c-KIT, PDGFR, EphA2[10][11]
Saracatinibc-Src, ABL~3.0%LCK, RIPK2, ALK2[12][13]

Dasatinib is a multi-kinase inhibitor with a broader range of targets, which can contribute to both its efficacy in certain cancers and its off-target side effects.[14][15] Saracatinib exhibits a more selective profile.[1][12] The hypothetical 1-Bromo-tetrahydroimidazo[1,5-a]pyrazine derivative is positioned as a moderately selective c-Src inhibitor.

Table 3: Comparison with IKK Inhibitor BMS-345541

CompoundPrimary Target% Kinases Inhibited >50% at 10 µMKey Off-Targets (Hypothetical/Known)
1-Bromo-THIP DerivativeIKKβ~4.0%Other IKK family members
BMS-345541IKKβ~1.0%Selective for IKKα/β[16]

BMS-345541 is a highly selective inhibitor of IKKα and IKKβ.[17] The hypothetical data for the 1-Bromo-tetrahydroimidazo[1,5-a]pyrazine derivative suggests good selectivity, a desirable trait for minimizing off-target inflammation-related side effects.

Experimental Protocols

1. KINOMEscan® Profiling Protocol

This protocol provides a general outline for performing a KINOMEscan® assay.

Objective: To determine the kinase selectivity profile of a test compound.

Methodology: The KINOMEscan® platform utilizes a competition binding assay. A DNA-tagged kinase is mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. A reduction in the amount of bound kinase indicates that the test compound is interacting with the kinase.[2][18]

Step-by-Step Protocol:

  • Compound Preparation: Dissolve the test compound (e.g., 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivative) in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Binding Assay:

    • Add the DNA-tagged kinase to each well of the assay plate.

    • Add the diluted test compound or DMSO (vehicle control) to the respective wells.

    • Add the immobilized ligand beads to all wells.

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound kinase and test compound.

  • Quantification: Elute the bound kinase and quantify the amount of the DNA tag using qPCR.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO) signal. A lower percentage indicates a stronger interaction between the test compound and the kinase.

G cluster_1 KINOMEscan® Protocol Prep 1. Prepare Compound Dilutions Bind 2. Incubate: Kinase, Compound & Ligand Beads Prep->Bind Wash 3. Wash to Remove Unbound Components Bind->Wash Quantify 4. Elute & Quantify Kinase via qPCR Wash->Quantify Analyze 5. Analyze Data: % of Control Quantify->Analyze

Caption: KINOMEscan® experimental workflow.

2. Cellular Thermal Shift Assay (CETSA®) Protocol

This protocol provides a general outline for performing a CETSA® experiment.[19]

Objective: To confirm target engagement of a test compound in a cellular environment.

Methodology: CETSA® is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[5][20]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture the desired cell line to an appropriate confluence.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO).

    • Incubate the cells to allow for compound uptake and target binding.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the proteins.

    • Centrifuge the samples to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.

G cluster_2 CETSA® Protocol Treat 1. Treat Cells with Compound or Vehicle Heat 2. Heat Cell Lysates at Various Temperatures Treat->Heat Separate 3. Separate Soluble & Aggregated Proteins Heat->Separate Detect 4. Detect Target Protein in Soluble Fraction Separate->Detect Analyze 5. Plot Melting Curves to Assess Stabilization Detect->Analyze

Caption: CETSA® experimental workflow.

Conclusion and Future Directions

The 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold represents a promising starting point for the development of selective kinase inhibitors. A thorough assessment of their off-target effects is a critical step in translating their in vitro potency into safe and effective therapeutics. By employing a multi-pronged strategy that includes broad kinase profiling, cellular target engagement assays, and phenotypic screening, researchers can gain a comprehensive understanding of the selectivity of these compounds. This knowledge is instrumental in guiding lead optimization efforts to minimize off-target interactions and ultimately develop drug candidates with an improved therapeutic index. Future studies should focus on generating and publishing detailed off-target data for specific derivatives to build a more complete picture of the structure-selectivity relationship within this chemical series.

References

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  • Voisset, E., Gadal, O., & Gout, E. (2016). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. PLOS ONE, 11(6), e0156512. [Link]

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  • Byrd, J. C., Hillmen, P., Ghia, P., Kater, A. P., Chanan-Khan, A., Furman, R. R., ... & O'Brien, S. (2021). Acalabrutinib versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia. New England Journal of Medicine, 384(4), 323–334. [Link]

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Validation

A Comparative Guide to IC50 Determination for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Inhibitors

This guide provides a comprehensive overview and comparison of established methodologies for determining the half-maximal inhibitory concentration (IC50) of compounds based on the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of established methodologies for determining the half-maximal inhibitory concentration (IC50) of compounds based on the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine scaffold. As derivatives of the broader imidazo[1,5-a]pyrazine class have shown promise as inhibitors of various protein kinases and other enzymes, accurate and reproducible IC50 determination is paramount for advancing drug discovery efforts.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction to 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine and its Therapeutic Potential

The imidazo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for inhibitors targeting a range of enzymes, including crucial cellular signaling regulators like c-Src, mTOR, Bruton's tyrosine kinase (BTK), and IKKs.[1][2][3][5] The specific analogue, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, presents a valuable starting point for the development of novel therapeutics. The determination of a compound's IC50 is a critical first step in characterizing its potency and guiding structure-activity relationship (SAR) studies.[6]

This guide will compare and contrast two primary approaches for IC50 determination: biochemical assays, which measure the direct effect of an inhibitor on a purified enzyme, and cell-based assays, which assess the compound's activity within a living cellular system.[7]

I. Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays provide a direct measure of an inhibitor's potency against its purified target enzyme, free from the complexities of a cellular environment.[7] These assays are indispensable for initial screening and for understanding the intrinsic inhibitory activity of a compound. For kinase targets, which are common for imidazo[1,5-a]pyrazine derivatives, luminescence-based and fluorescence polarization assays are industry standards.

A. Luminescence-Based Kinase Assays (e.g., ADP-Glo™, Kinase-Glo®)

Principle: These assays quantify kinase activity by measuring the amount of ATP consumed or ADP produced during the phosphorylation reaction.[8][9] In the Kinase-Glo® format, a luciferase enzyme utilizes the remaining ATP after the kinase reaction to generate a luminescent signal; thus, a lower signal indicates higher kinase activity.[10][11] Conversely, the ADP-Glo™ assay measures the amount of ADP produced, where the luminescent signal is directly proportional to kinase activity.[9]

Experimental Workflow:

cluster_0 Biochemical Kinase Assay start Prepare Assay Plate: - Kinase - Substrate - Buffer inhibitor Add Serially Diluted 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine start->inhibitor atp Initiate Reaction with ATP inhibitor->atp incubation Incubate at RT atp->incubation detection Add Luminescence Detection Reagent (e.g., ADP-Glo™) incubation->detection read Measure Luminescence detection->read

Caption: Workflow for a typical luminescence-based kinase assay.

Detailed Protocol (ADP-Glo™ Example):

  • Reagent Preparation: Prepare kinase buffer, purified target kinase, substrate, and ATP solutions. Serially dilute the 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine inhibitor in DMSO, then further dilute in kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiation: Start the reaction by adding ATP. Include controls for no enzyme (background) and no inhibitor (maximum activity).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

  • Signal Measurement: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]

B. Fluorescence Polarization (FP) Kinase Assays

Principle: FP assays are based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[13] When the tracer binds to a larger molecule, such as a kinase or an antibody, its rotation slows, leading to an increase in fluorescence polarization.[14] In a competitive binding format, the inhibitor displaces the fluorescent tracer from the target protein, causing a decrease in polarization.[15][16]

Experimental Workflow:

cluster_1 Fluorescence Polarization Assay start_fp Prepare Assay Plate: - Kinase - Fluorescent Tracer - Buffer inhibitor_fp Add Serially Diluted 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine start_fp->inhibitor_fp incubation_fp Incubate to Reach Binding Equilibrium inhibitor_fp->incubation_fp read_fp Measure Fluorescence Polarization incubation_fp->read_fp cluster_2 MTT/MTS Cell Viability Assay start_cell Seed Cells in a 96-well Plate treatment Treat Cells with Serially Diluted Inhibitor start_cell->treatment incubation_cell Incubate for 24-72 hours treatment->incubation_cell mtt_reagent Add MTT/MTS Reagent incubation_cell->mtt_reagent incubation_mtt Incubate for 2-4 hours mtt_reagent->incubation_mtt solubilize Solubilize Formazan Crystals (for MTT) incubation_mtt->solubilize read_abs Measure Absorbance solubilize->read_abs

Caption: Step-by-step workflow for an MTT cell viability assay.

Detailed Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [17]2. Compound Treatment: Treat the cells with a serial dilution of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Include a vehicle control (e.g., DMSO). [17]3. Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals. [17]5. Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals. [17]6. Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader. [17]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50. [18]

B. Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

Principle: This assay quantifies the number of viable cells by measuring intracellular ATP levels. [19][20]The assay reagent lyses the cells and provides luciferase and its substrate, which react with the released ATP to produce a luminescent signal proportional to the number of viable cells. [21][22] Experimental Workflow:

cluster_3 CellTiter-Glo® Assay start_ctg Seed Cells and Treat with Inhibitor incubation_ctg Incubate for Desired Time Period start_ctg->incubation_ctg reagent_add Add CellTiter-Glo® Reagent (Single Addition) incubation_ctg->reagent_add mix Mix to Lyse Cells reagent_add->mix read_lum Measure Luminescence mix->read_lum

Caption: Simplified "add-mix-measure" workflow of the CellTiter-Glo® assay.

Detailed Protocol (CellTiter-Glo®):

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. [19]3. Cell Lysis and Signal Generation: Mix the contents on an orbital shaker for a few minutes to induce cell lysis and initiate the luminescent reaction.

  • Signal Stabilization: Incubate at room temperature for approximately 10 minutes to stabilize the luminescent signal. [23]5. Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 by plotting the percentage of viable cells (relative to the vehicle control) against the inhibitor concentration.

Comparison of Cell-Based Assays
FeatureMTT/MTS AssaysCellTiter-Glo® (ATP) Assay
Principle Measures mitochondrial reductase activity [24]Quantifies intracellular ATP levels [20]
Sensitivity ModerateHigh (can detect as few as 15 cells) [20]
Throughput Good, but requires multiple stepsExcellent ("add-mix-measure" format) [20]
Time Longer, with multiple incubation steps [25]Faster, results in as little as 10 minutes [23]
Interference Can be affected by compounds that alter cellular redox stateLess prone to interference, but ATP levels can be modulated by various stimuli
Cost Generally more economicalHigher reagent cost

Conclusion and Recommendations

The choice of method for determining the IC50 of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine inhibitors depends on the stage of the research and the specific questions being addressed.

  • For initial high-throughput screening and direct target engagement studies, biochemical assays such as luminescence-based kinase assays (e.g., ADP-Glo™) are highly recommended due to their sensitivity, specificity, and amenability to automation.

  • For assessing the overall cellular potency and obtaining a more physiologically relevant IC50 value, cell-based assays are essential. The CellTiter-Glo® assay is often preferred for its high sensitivity, speed, and simple workflow, making it ideal for large-scale screening and profiling. The MTT assay remains a viable and cost-effective alternative, particularly for smaller-scale studies.

Ultimately, a comprehensive characterization of a novel inhibitor will often involve both biochemical and cell-based assays to build a complete picture of its potency and mechanism of action.

References

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
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  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
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  • Promega Corporation. (n.d.). CellTiter-Glo™ Luminescent Cell Viability Assay.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • BPS Bioscience. (n.d.). Luminescent Assay Kits.
  • PubMed. (n.d.). Synthesis and c-Src inhibitory activity of imidazo[1,5-a]pyrazine derivatives as an agent for treatment of acute ischemic stroke.
  • edX. (n.d.). IC50 Determination.
  • National Institutes of Health. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and....
  • PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
  • Bentham Science Publishers. (2021, December 1). Discovery of Structural Prospects of Imidazo[1,5-a]pyrazine Derivatives as BTK Inhibitors Against Cancer: A Computational Study.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • PubMed. (2011, April 1). Imidazo[1,5-a]pyrazines: orally efficacious inhibitors of mTORC1 and mTORC2.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • Wikipedia. (n.d.). IC50.
  • News-Medical.Net. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay - To determine the number of viable cells in culture.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • ACS Publications. (2025, September 16). Determination of Half-Maximal Inhibitory Concentration (IC 50 ) of Drugs Using Contrast Surface Plasmon Imaging on Gold-Coated Periodic Nanowires.
  • Abcam. (n.d.). MTT assay protocol.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?.
  • ACS Publications. (n.d.). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • Promega Corporation. (n.d.). CellTiter-Glo® 2.0 Cell Viability Assay.
  • PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function.
  • YouTube. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • PubMed. (2017, September 29). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors.
  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • PubMed Central. (2025, July 30). Synthesis, molecular modeling and harnessing the antimicrobial activity of new pyrazine-thiadiazole hybrids.
  • Fisher Scientific. (n.d.). eMolecules​ 3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride.
  • PubChem. (n.d.). 6-Bromo-8-(piperazin-1-yl)imidazo[1,2-a]pyrazine | C10H12BrN5 | CID 46228424.
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Sources

Comparative

A Comparative Guide to the Synthesis of Imidazo[1,5-a]pyrazines: An Evaluation of Efficiency and Practicality

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a corn...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone for the development of novel therapeutic agents and functional materials. The efficient construction of this bicyclic system is, therefore, a critical endeavor for researchers in drug discovery and organic synthesis. This guide provides an in-depth comparison of the most prominent synthetic routes to imidazo[1,5-a]pyrazines, offering a critical evaluation of their efficiency, substrate scope, and operational simplicity. The discussion is supported by experimental data and mechanistic insights to empower researchers in selecting the optimal synthetic strategy for their specific needs.

Introduction to the Imidazo[1,5-a]pyrazine Core

The imidazo[1,5-a]pyrazine ring system is a nitrogen-rich heterocycle that has garnered significant attention for its diverse pharmacological activities. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets. Consequently, derivatives of this scaffold have been explored for their potential as kinase inhibitors, anti-cancer agents, and modulators of various cellular signaling pathways. The development of robust and versatile synthetic methodologies is paramount to unlocking the full therapeutic potential of this important class of compounds.

This guide will dissect and compare three major synthetic paradigms for the construction of the imidazo[1,5-a]pyrazine core:

  • Classical Cyclocondensation Reactions: The traditional approach involving the formation of the imidazole ring through the cyclization and dehydration of a suitable pyrazine precursor.

  • Modern Multi-Component Reactions (MCRs): Convergent one-pot strategies that offer high atom economy and rapid access to molecular diversity.

  • Transition Metal-Catalyzed Cross-Coupling and C-H Amination Reactions: Powerful methods that enable the direct formation of C-N bonds under increasingly mild and efficient conditions.

I. Classical Approach: Cyclocondensation Reactions

The cyclocondensation of an appropriately substituted aminomethylpyrazine with a one-carbon electrophile represents one of the most fundamental and established methods for the synthesis of the imidazo[1,5-a]pyrazine nucleus. This strategy relies on the initial formation of an intermediate, which then undergoes intramolecular cyclization and subsequent dehydration to afford the aromatic bicyclic system.

A notable example of this approach is the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA), a method that can be adapted for pyrazine analogs.[1] While this method can provide moderate to good yields, it often requires harsh reaction conditions, including high temperatures, which can limit its applicability to sensitive substrates.[1]

Causality in Experimental Design:

The choice of a strong dehydrating agent and high temperatures is dictated by the thermodynamics of the reaction. The formation of the aromatic imidazole ring provides a significant driving force, but the initial condensation and subsequent cyclization can have high activation barriers. PPA serves as both a solvent and a catalyst, protonating the nitroalkane to enhance its electrophilicity and promoting the final dehydration step. The sensitivity of the reaction to steric factors highlights the importance of substrate geometry in the cyclization step.[1]

Experimental Protocol: Cyclocondensation of a Pyrazine Derivative with a Nitroalkane (Adapted from a similar procedure for pyridines)

Materials:

  • 2-(Aminomethyl)pyrazine derivative

  • Nitroalkane

  • Phosphorous acid

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Aqueous ammonia

  • Ice-cold water

Procedure:

  • A mixture of the 2-(aminomethyl)pyrazine derivative and the nitroalkane is added to a pre-heated solution of phosphorous acid in polyphosphoric acid.

  • The reaction mixture is stirred at a high temperature (e.g., 110-140 °C) for several hours.[1]

  • Upon completion, the reaction is quenched by carefully pouring it into ice-cold water.

  • The aqueous solution is neutralized with aqueous ammonia and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

II. The Power of Convergence: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules from simple starting materials in a single, one-pot operation. These reactions are highly atom-economical and offer a rapid pathway to generate libraries of structurally diverse compounds. For the synthesis of imidazo[1,5-a]pyrazines, MCRs provide an attractive alternative to traditional linear syntheses.

While a direct three-component reaction for imidazo[1,5-a]pyrazines is not extensively documented in the initial search, the successful application of this strategy for the analogous imidazo[1,5-a]pyridinium ions from picolinaldehydes, amines, and formaldehyde suggests its high potential.[2] Such a reaction would likely proceed through the in situ formation of a pyrazinyl-imine intermediate, which then undergoes cyclization with the third component.

Causality in Experimental Design:

The success of an MCR hinges on the careful orchestration of multiple, sequential bond-forming events in a single pot. The choice of catalyst is crucial for activating the substrates and directing the reaction cascade towards the desired product while minimizing side reactions. The reaction conditions, such as solvent and temperature, are optimized to ensure that all intermediates are stable enough to participate in the subsequent steps of the reaction sequence. The high yields often observed in MCRs are a testament to the efficiency of these one-pot processes.

Conceptual Experimental Workflow: Three-Component Synthesis

G cluster_0 Reaction Setup cluster_1 One-Pot Reaction cluster_2 Workup & Purification A 2-Pyrazinylaldehyde D Mixing of Reactants + Catalyst A->D B Primary Amine B->D C Third Component (e.g., Isocyanide) C->D E In situ Imine Formation D->E Catalyst Activation F Cyclization Cascade E->F G Quenching & Extraction F->G Product Formation H Column Chromatography G->H I Imidazo[1,5-a]pyrazine Product H->I G A 2-(Aminomethyl)pyrazine E Intermediate A A->E B Aldehyde B->E C Sulfinate Salt F Intermediate B C->F D Iodine/Oxidant D->E E->F G Substituted Imidazo[1,5-a]pyrazine F->G Cyclization

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant dis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, a halogenated heterocyclic compound. Due to the limited availability of specific safety and disposal data for this compound, this protocol is built upon established principles for handling halogenated organic waste, ensuring a cautious and compliant approach.[1]

The foundational principle of this guide is risk mitigation. In the absence of explicit data on reactivity and toxicity, we treat 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine as a potentially hazardous substance, adhering to the most stringent relevant safety protocols. This approach is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice.

I. Core Principles of Disposal

The disposal of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is governed by its classification as a halogenated organic compound. Halogenated compounds require specific disposal routes to prevent the formation of toxic byproducts, such as dioxins and furans, which can occur with improper incineration.[2] Therefore, drain disposal is strictly prohibited.[3][4][5] All waste containing this compound must be collected, segregated, and disposed of through a licensed hazardous waste management service.

II. Chemical and Physical Properties Overview

A thorough understanding of a compound's properties is critical for safe handling and disposal. Below is a summary of the available information for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

PropertyValueSource
Molecular Formula C₆H₈BrN₃Echemi[1]
Molecular Weight 202.05 g/mol Echemi[1]
Predicted Density 1.92 ± 0.1 g/cm³Echemi[1]
Predicted Boiling Point 398.3 ± 42.0 °CEchemi[1]

Note: The absence of comprehensive toxicological and environmental fate data necessitates a precautionary approach to its handling and disposal.

III. Personal Protective Equipment (PPE)

Prior to handling 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. Brominated compounds can be hazardous, and appropriate precautions are essential.[6][7][8]

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

IV. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe collection and disposal of waste containing 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

Step 1: Waste Segregation

Proper segregation is the most critical step in laboratory waste management.[5][9]

  • Designated Waste Container: Establish a dedicated waste container specifically for halogenated organic waste. This container should be clearly labeled "Halogenated Organic Waste."

  • Compatibility: Do not mix halogenated waste with non-halogenated organic waste, acidic waste, or basic waste.[5] Incompatible materials can lead to dangerous chemical reactions.

  • Solid vs. Liquid Waste: If you generate both solid (e.g., contaminated filter paper, gloves) and liquid waste containing 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, they should be collected in separate, appropriately labeled containers.

Step 2: Waste Container Management

  • Container Material: Use a chemically resistant container, typically high-density polyethylene (HDPE), for collecting liquid waste.[9][10]

  • Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date the waste was first added to the container.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[3][5]

Step 3: Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[5] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent spills.

  • Accumulation Time: Adhere to institutional and regulatory limits on the amount of time hazardous waste can be stored in a satellite accumulation area.[5][11]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full or has reached the maximum storage time, contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[12] Incineration at high temperatures is a common and effective method for the safe disposal of halogenated compounds.[2]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal PPE Don Appropriate PPE Segregate Identify Halogenated Waste Stream PPE->Segregate Safety First Container Use Designated Labeled Container Segregate->Container Segregation is Key Collect Collect Waste Container->Collect Store Store in Satellite Accumulation Area Collect->Store Secure Keep Container Closed Store->Secure EHS Contact EHS for Pickup Secure->EHS When Full or Time Limit Reached Dispose Professional Disposal EHS->Dispose Compliance

Caption: Disposal workflow for 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

VI. Conclusion

The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, the lack of specific disposal information necessitates a conservative approach grounded in the established best practices for halogenated organic compounds. By following this detailed protocol, researchers can ensure they are managing this waste stream safely, compliantly, and with the highest degree of scientific integrity.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. [Link]

  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. [Link]

  • BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. [Link]

  • 5,6,7,8-Tetrahydroimidazo(1,5-a)pyrazine | C6H9N3 | CID 20825705 - PubChem. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Organic solvent waste - Kemicentrum. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Standard Operating Procedure - Bromine Safety. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. [Link]

  • Chemical Transformation of Pyrazine Derivatives. [Link]

  • (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS - ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. [Link]

Sources

Handling

Personal protective equipment for handling 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Operational Guide to the Safe Handling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine Hazard Assessment: A Synthesis of Known Risks Given the molecular structure, which incorporates a brominated heterocyclic system,...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide to the Safe Handling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Hazard Assessment: A Synthesis of Known Risks

Given the molecular structure, which incorporates a brominated heterocyclic system, we must anticipate potential hazards based on these functional groups.

  • Brominated Organic Compounds: Brominated compounds can be irritants to the skin, eyes, and respiratory tract.[1][2] Depending on the specific molecule, they can also have other toxicological effects. Chronic exposure to some brominated compounds has been linked to various adverse health outcomes.[3][4] Inhalation of bromine-containing vapors can lead to symptoms such as coughing, headaches, and dizziness.[1][5]

  • Pyrazine Derivatives: Heterocyclic compounds like pyrazines are used in various applications, and some derivatives are known to be irritants. The European Food Safety Authority notes that for a range of pyrazine derivatives, "Hazards for skin and eye contact, and respiratory exposure are recognised for the majority of the compounds under application. Most are classified as irritating to the respiratory system."[6]

  • Air and Moisture Sensitivity: While not explicitly documented for this compound, many reagents used in drug development, particularly complex heterocyclic molecules, can be sensitive to air or moisture.[7][8] Good laboratory practice dictates that such compounds should be handled under inert atmosphere conditions where appropriate.[9][10][11]

Based on this analysis, 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine should be handled as a substance that is:

  • A potential skin and eye irritant.

  • A potential respiratory tract irritant.

  • Potentially harmful if ingested or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory. The selection of PPE should be based on the specific task being performed, with the understanding that the highest level of protection is required when handling the neat (undiluted) compound.

Laboratory Operation Minimum Required PPE
Weighing and Aliquoting (Solid) 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Full-length Pants, Closed-toe Shoes. Work should be performed in a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Double-gloving (Nitrile), Chemical Splash Goggles, Lab Coat, Full-length Pants, Closed-toe Shoes. All work must be conducted within a certified chemical fume hood.
Running Reactions & Work-up Double-gloving (Nitrile), Chemical Splash Goggles, Lab Coat, Full-length Pants, Closed-toe Shoes. All manipulations must be performed in a chemical fume hood.
Handling Waste 100% Nitrile Gloves, Chemical Splash Goggles, Lab Coat, Full-length Pants, Closed-toe Shoes.

Operational Protocols: From Receipt to Disposal

Adherence to a strict, step-by-step protocol is the most effective way to mitigate risk.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health & Safety (EHS) office immediately.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.

  • Storage Conditions: Store the container in a tightly closed vessel in a cool, dry, and well-ventilated area.[12][13] It should be kept separate from incompatible materials, such as strong oxidizing agents.

Experimental Workflow: A Step-by-Step Guide

This protocol outlines the process of preparing a stock solution from the solid compound.

  • Preparation is Key: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment (spatulas, glassware, solvent, etc.) and PPE.

  • Don PPE: Put on your lab coat, safety goggles, and a single pair of nitrile gloves.

  • Tare the Vessel: Inside the fume hood, place a clean, dry flask on a tared balance.

  • Weighing the Compound: Carefully open the container of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Using a clean spatula, transfer the desired amount of the solid to the tared flask. Avoid creating dust.[12][13]

  • Seal and Clean: Securely close the primary container. Wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), ensuring the cloth is disposed of as hazardous waste.

  • Dissolution: In the fume hood, add the desired solvent to the flask containing the compound. Swirl gently to dissolve.

  • Final Preparations: Once the compound is fully dissolved, the solution is ready for use in your experiment. All subsequent steps should also be performed in the fume hood.

Disposal Plan: A Responsible Conclusion

  • Waste Segregation: All waste contaminated with 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, including gloves, weighing paper, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a sealed, labeled container for halogenated organic waste.

  • Consult EHS: Follow your institution's specific guidelines for the disposal of chemical waste. Do not pour any amount of this compound or its solutions down the drain.

Diagrams for Safety and Clarity

The following workflow diagram provides a visual representation of the key safety and handling steps.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_hood Verify Fume Hood Operation gather_materials Assemble All Equipment & PPE prep_hood->gather_materials don_ppe Don Lab Coat, Goggles, Gloves gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh Begin Work dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment clean_area Decontaminate Work Area experiment->clean_area Conclude Work dispose_solid Dispose of Solid Waste clean_area->dispose_solid dispose_liquid Dispose of Liquid Waste clean_area->dispose_liquid

Caption: Workflow for Safe Handling of 1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine.

References

  • Bromine | Chemical Emergencies . Source: Centers for Disease Control and Prevention (CDC). [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Source: University of Pittsburgh, Wipf Group. [Link]

  • Health consequences of exposure to brominated flame retardants: a systematic review . Source: National Center for Biotechnology Information (NCBI). [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species . Source: EFSA Journal. [Link]

  • Bromine - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe . Source: ResearchGate. [Link]

  • Bromine: toxicological overview . Source: GOV.UK. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48) . Source: INCHEM. [Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques . Source: White Rose Research Online. [Link]

  • Brominated Flame Retardants – A Question of Safety . Source: RTI International. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Reactant of Route 2
1-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
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